5-Fluoro Paliperidone-d4
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVATZOFABXGUAB-FJVJJXCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Fluoro Paliperidone-d4 chemical structure
An In-depth Technical Guide to 5-Fluoro Paliperidone-d4: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a stable isotope-labeled analog of a paliperidone impurity. It is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of this compound's structure, synthesis, and application, particularly in the context of pharmaceutical quality control and bioanalytical studies.
Introduction: The Context of Paliperidone
Paliperidone, the primary active metabolite of the antipsychotic drug risperidone, is a cornerstone in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism.[3][4][5] Like many atypical antipsychotics, its higher affinity for 5-HT2A receptors compared to D2 receptors is believed to contribute to a lower incidence of extrapyramidal side effects.[5]
The chemical structure of paliperidone is (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1] During its synthesis and storage, various related substances and impurities can form.[6][7] One such process-related impurity is the "5-Fluoro Isomer," where the fluorine atom is located at the 5-position of the benzisoxazole ring instead of the 6-position.[8][9] The accurate detection and quantification of such impurities are critical for ensuring the safety and quality of the final drug product, as mandated by regulatory bodies. This necessitates the use of highly specific analytical reference standards.
Rationale for this compound
This compound was developed not as a therapeutic agent, but as a high-fidelity analytical tool. Its structure is intentionally modified in two specific ways—fluorine isomerization and deuterium labeling—each serving a distinct purpose in quantitative analysis.
-
Isomeric Specificity (5-Fluoro): The molecule represents the specific chemical structure of the 5-fluoro impurity of paliperidone.[8][10] Having a pure reference standard of an impurity is essential for developing and validating analytical methods capable of separating it from the active pharmaceutical ingredient (API) and other related substances.
-
Isotopic Labeling (-d4): The incorporation of four deuterium atoms creates a stable isotope-labeled (SIL) internal standard. In quantitative mass spectrometry (LC-MS/MS), an ideal internal standard is chemically identical to the analyte but has a different mass.[11][12] The SIL standard co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer's source.[12][13] By adding a known quantity of the deuterated standard to a sample, any variability in sample preparation or instrument response can be normalized, drastically improving the accuracy and precision of the quantification of the non-labeled analyte (the 5-fluoro impurity).[14][15] The four-mass-unit increase provided by the "-d4" label is sufficient to prevent isotopic crosstalk with the analyte's natural mass distribution.[12]
Chemical Structure and Synthesis
Core Structure Analysis
The chemical name for this compound is 9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[16]
Key Structural Features:
-
5-Fluoro-1,2-benzisoxazole Moiety: The bicyclic aromatic system where the fluorine atom is attached at the 5-position.
-
Piperidine Linker: Connects the benzisoxazole group to the ethyl chain.
-
Tetradeuterated Ethyl Bridge: The ethyl chain connecting the piperidine nitrogen to the pyridopyrimidinone core, where all four hydrogen atoms have been replaced by deuterium. This is the site of isotopic labeling.
-
Pyridopyrimidinone Core: The complex heterocyclic system responsible for the core scaffold, containing a chiral center at the 9-position with a hydroxyl group.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1346602-73-0 | [17][18] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [17] |
| Molecular Weight | 430.51 g/mol |[17] |
Conceptual Synthetic Pathway
The synthesis of this compound would logically follow established routes for paliperidone, but with specifically modified starting materials.[6][19] The key step is an N-alkylation reaction.
The process involves the condensation of two key intermediates:
-
Intermediate A: 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. This is the deuterated version of a known paliperidone precursor.
-
Intermediate B: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This intermediate contains the isomeric 5-fluoro substitution.
The reaction is typically carried out in a suitable solvent like acetonitrile in the presence of a base (e.g., potassium carbonate or diisopropylethylamine) to facilitate the coupling.[19]
Caption: Conceptual synthesis workflow for this compound.
Analytical Characterization and Protocols
Confirming the structure and purity of this compound requires a combination of spectroscopic techniques. Its primary application is within a validated bioanalytical method for quantifying the corresponding non-labeled impurity.
Spectroscopic Identification
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the definitive technique. The parent ion [M+H]⁺ would have an m/z of approximately 431.5. Fragmentation patterns are crucial for structural confirmation. Based on the known fragmentation of paliperidone-d4 (m/z 431.2 -> 211.2), the primary transition for this compound would involve the cleavage of the bond between the ethyl bridge and the pyridopyrimidinone moiety, yielding a deuterated piperidine-benzisoxazole fragment.[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant difference compared to paliperidone would be the complete absence of signals for the ethyl bridge protons. Additionally, the coupling patterns of the aromatic protons on the benzisoxazole ring would differ due to the altered position of the fluorine atom, which influences adjacent proton signals through ³J and ⁴J couplings.[23][24]
-
¹³C NMR: The spectrum would confirm the carbon skeleton, with the signals for the deuterated ethyl carbons showing characteristic triplet splitting (due to C-D coupling) and significantly reduced intensity.
-
¹⁹F NMR: A distinct signal would confirm the presence and chemical environment of the fluorine atom at the 5-position.[23]
-
Protocol: Quantification of 5-Fluoro Paliperidone Impurity in Human Plasma
This protocol outlines a robust bioanalytical method using this compound as an internal standard (IS) for the quantification of the 5-Fluoro Paliperidone impurity.
Caption: Bioanalytical workflow for impurity quantification using an SIL-IS.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions (e.g., 1 mg/mL) of the 5-Fluoro Paliperidone impurity standard and the this compound internal standard in a suitable solvent like methanol.
-
Create a series of calibration standards and quality control (QC) samples by spiking known concentrations of the impurity standard into blank human plasma.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) for spiking.
-
-
Sample Extraction (Solid-Phase Extraction): [15]
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution. Vortex briefly.
-
Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
-
HPLC System: Standard UHPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Table 2: Suggested MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| 5-Fluoro Paliperidone | 427.2 | 207.2 | Corresponds to the non-deuterated piperidine-benzisoxazole fragment. |
| This compound (IS) | 431.2 | 211.2 | Corresponds to the deuterated piperidine-benzisoxazole fragment. |
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the impurity in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a highly specialized molecule designed for a critical task in pharmaceutical analysis: the precise quantification of the 5-fluoro isomer impurity of paliperidone. Its structure combines the specific isomeric configuration of the impurity with a stable isotopic label, making it an ideal internal standard for LC-MS/MS-based bioanalytical and quality control methods. Understanding its chemical structure, the rationale for its design, and its application in validated analytical protocols is essential for scientists dedicated to ensuring the purity, safety, and efficacy of paliperidone-based therapeutics.
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PubChem. Paliperidone. National Center for Biotechnology Information. [Link][1]
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Patsnap Synapse. What is the mechanism of Paliperidone Palmitate?. [Link][3]
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ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][11]
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Chillar, A., et al. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. PubMed. [Link][4]
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Ifeanyi, O.E. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation. [Link][14]
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Dr.Oracle. What is the mechanism of action of Paliperidone (Invega)?. [Link][5]
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AptoChem. Deuterated internal standards and bioanalysis. [Link][12]
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Semantic Scholar. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma. [Link][25]
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SciSpace. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma. [Link][26]
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YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][13]
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CORE. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. [Link][6]
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ResearchGate. Synthetic scheme of paliperidone: generation of process-related.... [Link][7]
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Magritek. Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments. [Link][24]
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Pharmaffiliates. CAS No : 1346602-73-0| Chemical Name : this compound. [Link][18]
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Google Patents. US9062049B2 - Process for the preparation of paliperidone. [19]
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GLP Pharma Standards. Paliperidone 5-Fluoro Isomer | CAS No: 1346598-34-2. [Link][10]
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Allmpus. Paliperidone 5-Fluoro Isomer and Paliperidone 5-Fluoro Analog Manufacturer in Mumbai. [Link][9]
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An In-Depth Technical Guide on the Synthesis and Characterization of 5-Fluoro Paliperidone-d4
Introduction: The Rationale for Fluorination and Deuteration in Paliperidone Analogs
Paliperidone, the primary active metabolite of risperidone, is a well-established atypical antipsychotic agent utilized in the management of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is principally mediated through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] While paliperidone itself undergoes limited hepatic metabolism, with a substantial portion excreted unchanged, the strategic incorporation of fluorine and deuterium isotopes presents a compelling avenue for optimizing its pharmacokinetic profile.[1][3]
The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, receptor binding affinity, and membrane permeability. Concurrently, the substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can introduce a kinetic isotope effect (KIE).[][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can decelerate metabolic pathways involving the cleavage of this bond.[][6] This modification has the potential to enhance the drug's half-life and overall exposure, a strategy successfully employed in the development of other pharmaceuticals.[7][8][9]
This technical guide provides a comprehensive overview of the synthesis and characterization of a novel analog, 5-Fluoro Paliperidone-d4. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of next-generation antipsychotic agents with potentially improved therapeutic profiles.
Part 1: Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful planning and execution. The overall strategy involves the synthesis of two key isotopically labeled fragments, which are then coupled to yield the final product.
Key Precursor Materials
| Precursor | Role in Synthesis | Rationale for Selection |
| Deuterated Piperidine Precursor | Source of the d4-labeled piperidine ring | Introduces deuterium at a site not typically involved in primary metabolism to serve as a stable isotopic label for analytical purposes. |
| 5-Fluoro-1,2-benzisoxazole Moiety | Provides the fluorinated benzisoxazole core | The 5-fluoro substitution is hypothesized to alter electronic properties and potentially influence receptor interactions or metabolic stability. |
| Pyridopyrimidinone Fragment | Forms the core structure of paliperidone | A well-established scaffold for this class of antipsychotics. |
Synthetic Pathway Overview
The synthetic approach can be visualized as a convergent process, where the deuterated and fluorinated fragments are synthesized separately and then combined.
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Introduction: Defining 5-Fluoro Paliperidone-d4
An In-depth Technical Guide to 5-Fluoro Paliperidone-d4: Physicochemical Properties and Bioanalytical Applications
This compound is a high-purity, stable isotope-labeled derivative of 5-Fluoro Paliperidone, an isomer and potential impurity of the atypical antipsychotic drug Paliperidone. Paliperidone (9-hydroxyrisperidone) itself is the primary active metabolite of risperidone, widely used in the treatment of schizophrenia.[1][2] The defining characteristic of this compound is the substitution of four hydrogen atoms with deuterium on the ethyl linker connecting the piperidine and pyridopyrimidinone rings.
This structural modification, while seemingly minor, is fundamental to its designated application. It renders the molecule an ideal internal standard for quantitative bioanalysis using mass spectrometry. This guide provides a comprehensive overview of the core physical properties, analytical methodologies, and quality control criteria for this compound, designed for researchers and scientists in drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics.
Part 1: The Scientific Imperative for Deuterated Internal Standards
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. However, the analysis of analytes in complex biological matrices like plasma or urine is fraught with potential variability.[3] Deuterated internal standards (DIS) are the gold standard for mitigating these issues.[4][5]
The core principle is that a DIS is chemically and physically identical to the analyte of interest, ensuring it behaves the same way during every step of the analytical process.[4][6] Key advantages include:
-
Correction for Matrix Effects: Co-eluting endogenous components in a biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings. Since the DIS co-elutes and has the same ionization properties, it experiences the same suppression or enhancement, allowing the ratio of analyte-to-internal standard to remain constant and accurate.[3][6]
-
Compensation for Sample Loss: During multi-step sample preparation procedures (e.g., protein precipitation, solid-phase extraction), physical loss of the analyte can occur. By adding a known quantity of the DIS at the very beginning of the workflow, any subsequent loss affects both the analyte and the standard equally, preserving the analytical ratio.[7]
-
Normalization of Instrumental Variability: Minor fluctuations in injection volume or detector sensitivity during an analytical run are normalized, as both compounds are measured in the same injection.[3]
The selection of deuterium for this purpose is strategic; it provides a sufficient mass shift for detection by the mass spectrometer without significantly altering the molecule's chromatographic retention time.[5]
Part 2: Physicochemical Properties and Characterization
Specific experimental data for this compound is not broadly published in peer-reviewed literature, as it is primarily a research and analytical tool. However, its properties can be reliably predicted based on the well-characterized parent compound, Paliperidone, and the known effects of deuteration. This section outlines these expected properties and the standard methodologies used for their confirmation.
Identity and Expected Physical State
The fundamental identifiers for this compound and its non-deuterated analog are summarized below.
| Property | This compound | 5-Fluoro Paliperidone (non-labeled) | Paliperidone (Parent Drug) |
| Chemical Structure | See Figure 1 | ||
| CAS Number | 1346602-73-0 | 1346598-34-2 | 144598-75-4 |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | C₂₃H₂₇FN₄O₃ | C₂₃H₂₇FN₄O₃ |
| Molecular Weight | ~430.51 g/mol | ~426.49 g/mol | ~426.49 g/mol |
| Physical Form | Expected to be a solid, likely crystalline, similar to Paliperidone.[8] | White to light orange solid.[9] | |
| Melting Point | Not published. Expected to be very close to the non-deuterated analog. | Not published. Expected to be similar to Paliperidone. | 179.8 °C[8] |
Figure 1: Chemical Structure of this compound
Expected Solubility and pKa
The solubility and ionization behavior of this compound are critical for developing stock solutions and understanding its behavior in biological fluids and chromatographic mobile phases. These properties will be nearly identical to those of Paliperidone.
| Property | Expected Value / Behavior | Rationale & Experimental Determination |
| Aqueous Solubility | Practically insoluble at neutral pH, with significantly increased solubility at lower pH.[8][10] | Paliperidone has two basic nitrogen atoms. The piperidine moiety (pKa₁ ≈ 8.2) will be protonated at physiological pH, while the pyrimidine moiety (pKa₂ ≈ 2.6) requires more acidic conditions.[10][11] Method: Solubility is determined by adding excess compound to a buffer of known pH, agitating to equilibrium, filtering, and quantifying the dissolved compound by HPLC-UV. |
| Organic Solvent Solubility | Soluble in DMSO, sparingly soluble in methylene chloride, and soluble in methanol and ethanol with potential warming.[8][12][13] | The molecule's structure lends itself to solubility in polar aprotic and protic organic solvents. Method: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) in 100% DMSO or methanol for serial dilution into aqueous buffers for analytical standards. |
| pKa | Expected pKa₁ ≈ 8.2 (piperidine); pKa₂ ≈ 2.6 (pyrimidine). | Isotopic substitution has a negligible effect on the acidity/basicity of the molecule. Method: pKa can be determined experimentally via potentiometric titration or calculated using specialized software (e.g., ACD/Labs). |
Chromatographic and Spectrometric Characterization
The analytical utility of this compound is defined by its behavior in LC-MS/MS systems.
-
Chromatographic Behavior: A critical requirement for a deuterated internal standard is that it co-elutes with the non-labeled analyte.[5] Deuteration can sometimes cause a slight shift in retention time (the "isotope effect"), but with only four deuterium atoms on a non-polar alkyl chain, this effect is expected to be minimal to non-existent under typical reversed-phase LC conditions.
-
Mass Spectrometry (MS): The +4 Dalton mass difference is the key to its function. In a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Based on published methods for Paliperidone, the expected transitions would be:[14]
-
5-Fluoro Paliperidone: m/z 427.2 → 207.2 (or other suitable product ion)
-
This compound: m/z 431.2 → 211.2 (a +4 Da shift in both precursor and the fragment containing the deuterated linker)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for confirming the identity and location of isotopic labeling.[15]
-
¹H NMR: The spectrum should be identical to the non-labeled standard, with the critical exception of a significant reduction or complete disappearance of the proton signals corresponding to the two methylene (-CH₂-) groups on the ethyl linker.
-
²H NMR: A strong, distinct signal will be present in the deuterium spectrum corresponding to the chemical shift of the labeled positions, confirming the presence of deuterium.[16]
-
Part 3: Application in Quantitative Bioanalysis: A Methodological Workflow
The primary application of this compound is as an internal standard for the quantification of 5-Fluoro Paliperidone or structurally related analogs in biological samples. Below is a self-validating protocol grounded in established bioanalytical methods for Paliperidone.[7][17][18]
Objective
To accurately quantify the concentration of an analyte (e.g., 5-Fluoro Paliperidone) in human plasma over a specified linear range (e.g., 0.2–100 ng/mL).
Experimental Protocol
-
Preparation of Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of analyte and internal standard (IS) and dissolve in 1 mL of methanol or DMSO.
-
Working Stock Solutions: Perform serial dilutions of the primary stocks in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the IS primary stock to a final concentration that yields a robust signal in the mass spectrometer. The concentration should be consistent across all samples.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot: Pipette 100 µL of each sample (blank plasma, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spiking (Crucial Step): Add 25 µL of the Internal Standard Spiking Solution to every tube (except for double blanks). Vortex briefly. Causality: Adding the IS early ensures it undergoes the exact same extraction and potential loss as the analyte.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to precipitate. Formic acid ensures the basic analytes are protonated for better chromatographic peak shape and ionization.
-
Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC System (e.g., Waters ACQUITY).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 20% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, then re-equilibrate. (Total run time ~4-5 minutes).
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.
-
MRM Transitions: As defined in Section 2.3.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the IS for each injection.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Visualization of the Bioanalytical Workflow
The critical starting material would be a deuterated 2-chloroethanol (Cl-CD₂-CD₂-OH) or a similar deuterated building block used to construct the Intermediate B-d4.
Quality Control and Self-Validation
For a deuterated internal standard to be trustworthy, its quality must be rigorously verified. A comprehensive Certificate of Analysis (CoA) is required for regulatory compliance and should include the following tests. [19]
| Quality Attribute | Method | Acceptance Criteria | Rationale |
|---|---|---|---|
| Identity Confirmation | ¹H NMR, Mass Spectrometry | Spectrum conforms to the expected structure; mass matches theoretical. | Confirms the correct molecule has been synthesized. |
| Chemical Purity | HPLC-UV or UPLC-MS | ≥98% (typically >99%) | Ensures that impurities do not interfere with the quantification of the analyte or the IS itself. [4] |
| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | ≥98% Deuterium Incorporation | Verifies the percentage of molecules that are correctly labeled. Low isotopic purity can lead to "crosstalk," where the unlabeled (M+0) portion of the IS contributes to the analyte signal. [20] |
| Positional Identity | ¹H NMR | Absence of proton signals at specified deuterated positions. | Confirms that the deuterium atoms are in the correct location on the molecule, which is critical for ensuring identical physicochemical behavior. [15]|
Conclusion
This compound is more than a mere chemical analog; it is an enabling tool for precision in bioanalysis. While its discrete physical properties like melting point and solubility are not independently published, they can be reliably inferred from its parent compound, Paliperidone. Its true technical value lies in its application. By design, it co-elutes with its non-labeled counterpart and exhibits an identical response to the physical and chemical variables inherent in LC-MS/MS analysis. This allows it to serve as a robust internal standard, correcting for variability and ensuring that quantitative data is accurate, reproducible, and defensible—a cornerstone of modern drug development and clinical research.
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5-Fluoro Paliperidone-d4 molecular weight
An In-Depth Technical Guide to 5-Fluoro Paliperidone-d4: Physicochemical Properties and Bioanalytical Applications
Introduction
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of analytes in complex biological matrices is paramount. Paliperidone, an atypical antipsychotic agent, is the primary active metabolite of risperidone and is widely used in the treatment of schizophrenia. The development of robust bioanalytical methods for paliperidone and its related compounds is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled internal standard, focusing on its core physicochemical properties and its indispensable role in modern quantitative mass spectrometry. As a Senior Application Scientist, this guide aims to synthesize technical data with field-proven insights to provide a self-validating framework for researchers and drug development professionals.
Physicochemical Properties of this compound
This compound is a deuterated analog of 5-Fluoro Paliperidone, a known related compound of Paliperidone.[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays without significantly altering its chemical behavior.
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below. This data is essential for accurate preparation of standard solutions and for programming mass spectrometry instrumentation.
| Property | Value | Source(s) |
| Molecular Weight | 430.51 g/mol | [3][4][5] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [3][4] |
| CAS Number | 1346602-73-0, 1346598-34-2 | [4][6] |
| Appearance | White to Off-White Solid | [7] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [7] |
| Purity | Typically >95% | [5] |
| Isotopic Enrichment | Typically >95% | [5] |
Chemical Structure
The chemical structure of this compound is depicted below. The deuterium atoms are located on the ethyl chain connecting the piperidinyl and pyrimidinone ring systems.
Caption: Structural representation of this compound.
The Role of Deuterated Internal Standards in Quantitative Mass Spectrometry
The central pillar of a robust bioanalytical method is the internal standard (IS). An ideal IS should perfectly mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, to correct for variability.[8] Stable isotope-labeled (SIL) compounds, particularly deuterated standards, are considered the "gold standard" for LC-MS applications for several key reasons.[9]
-
Co-elution: Deuterated standards have nearly identical physicochemical properties to the unlabeled analyte, ensuring they elute at the same retention time during liquid chromatography.[10] This is critical for correcting matrix effects, where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte.[11]
-
Correction for Sample Variability: Any loss of analyte during sample preparation, whether through incomplete extraction or degradation, will be mirrored by a proportional loss of the deuterated IS.[12] The ratio of the analyte signal to the IS signal remains constant, ensuring accuracy.
-
Instrumental Drift Compensation: Mass spectrometers can experience minor fluctuations in sensitivity over the course of an analytical run.[12] Since the SIL-IS and the analyte are measured simultaneously and respond identically to these drifts, their ratio provides a stable, reliable signal for quantification.[9]
The use of a deuterated standard like this compound provides a self-validating system that compensates for most measurement errors, a significant advantage over using structurally analogous but chemically different internal standards.[11]
Bioanalytical Workflow: Quantification of 5-Fluoro Paliperidone in Human Plasma
This section outlines a detailed, field-proven protocol for the quantification of 5-Fluoro Paliperidone in human plasma using this compound as the internal standard. This method is based on common practices for paliperidone analysis and is adaptable for various research needs.[13][14][15]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the bioanalytical process from sample receipt to final data reporting.
Caption: Standard workflow for bioanalytical sample processing and analysis.
Step-by-Step Experimental Protocol
Objective: To accurately quantify 5-Fluoro Paliperidone in human plasma.
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of 5-Fluoro Paliperidone (analyte) and this compound (IS) in methanol.
- Perform serial dilutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) in blank human plasma.
- Prepare a working IS solution of 50 ng/mL in methanol.
2. Sample Preparation (Protein Precipitation):
- Causality: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[11]
- Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the 50 ng/mL IS working solution to every tube except for "double blank" samples.
- Add 150 µL of ice-cold acetonitrile. The organic solvent denatures and precipitates the proteins.
- Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
3. LC-MS/MS Instrumentation and Conditions:
- The following conditions are representative and should be optimized for the specific instrumentation used.[13][15][16]
Table 3.1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Table 3.2: Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Hypothetical: 427.2 → 207.1 (Precursor → Product Ion) |
| MRM Transition (IS) | Hypothetical: 431.2 → 211.1 (Precursor → Product Ion) |
| Collision Energy | Optimized for fragmentation (e.g., 25-35 eV) |
| Source Temp. | 500°C |
Note: MRM transitions must be empirically determined by infusing pure analyte and IS solutions into the mass spectrometer to find the most stable and intense precursor and product ions.
4. Data Analysis and Method Validation:
- Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
- Apply a linear regression with a weighting factor (e.g., 1/x²) to the calibration curve.
- Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
- Trustworthiness: The method must be validated according to regulatory guidelines (e.g., ICH M10) for parameters such as specificity, linearity, accuracy, precision, and stability to ensure reliable and reproducible results.[17]
Conclusion
This compound, with a definitive molecular weight of 430.51 g/mol , serves as a high-fidelity tool for researchers in drug development and bioanalysis.[3][4][5] Its properties as a stable isotope-labeled internal standard make it superior for correcting analytical variability in complex matrices. The application of deuterated standards is not merely a technical choice but a foundational element of scientific integrity, ensuring that quantitative data is both accurate and reproducible. The protocols and principles outlined in this guide provide a robust framework for the reliable quantification of paliperidone-related compounds, supporting critical decisions throughout the drug development lifecycle.
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A Technical Guide to the Bioanalytical Quantification of Paliperidone Using Stable Isotope-Labeled Internal Standards
Executive Summary
The accurate quantification of the atypical antipsychotic paliperidone in biological matrices is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comprehensive technical framework for researchers and drug development professionals on this topic. It begins by clarifying the metabolic profile of paliperidone, correcting the common misconception of a "5-Fluoro Paliperidone" metabolite and establishing its true identity as a positional isomer and impurity. The core of this document is dedicated to the indispensable role of stable isotope-labeled internal standards (SIL-IS), specifically Paliperidone-d4, in achieving analytical accuracy and precision. We will detail the principles of isotope dilution mass spectrometry and present a complete, validated bioanalytical workflow using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), from sample preparation to data analysis, grounded in current regulatory expectations.
Part 1: The Analyte in Context: Paliperidone's Metabolic Reality
Introduction to Paliperidone
Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of the well-known antipsychotic, risperidone.[1] It is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, and its therapeutic efficacy is applied in the treatment of schizophrenia and schizoaffective disorder.[2][3] Unlike its parent compound, which is extensively metabolized, paliperidone exhibits a distinct and more straightforward pharmacokinetic profile, a crucial factor for clinical predictability and bioanalytical strategy.[4][5]
Correcting a Misconception: The True Metabolic Fate of Paliperidone
A foundational understanding of an analyte's metabolic pathway is critical for designing a robust quantitative assay. It is essential to clarify that 5-Fluoro Paliperidone-d4 is not a metabolite of paliperidone . This query appears to conflate three distinct entities:
-
Paliperidone: The active pharmaceutical ingredient, which contains a fluorine atom at the 6-position of the benzisoxazole ring.
-
5-Fluoro Paliperidone: This is a positional isomer of paliperidone and is recognized as a process-related impurity in its synthesis, not a product of in-vivo metabolism.[6]
-
Paliperidone-d4: This is a deuterated form of paliperidone, where four hydrogen atoms have been replaced by deuterium. It serves as the "gold standard" internal standard for bioanalysis, not a metabolite.[7][8][9]
Paliperidone undergoes very limited hepatic metabolism.[4][10] The primary route of elimination is renal, with approximately 59% of a dose being excreted unchanged in the urine.[4][11][12] The minor metabolic transformations that do occur account for a small fraction of the drug's clearance and proceed via four main pathways:
-
Oxidative N-dealkylation
-
Monohydroxylation of the alicyclic ring
-
Alcohol dehydrogenation
The minimal involvement of the cytochrome P450 (CYP) enzyme system (primarily CYP2D6 and CYP3A4) means paliperidone has a lower potential for drug-drug interactions compared to many other antipsychotics.[1][4][13]
Caption: Simplified metabolic fate of paliperidone.
Part 2: The Role of the Internal Standard: Paliperidone-d4
The Principle of Isotope Dilution Mass Spectrometry
Quantitative analysis by LC-MS/MS is susceptible to variations that can compromise data integrity, including sample loss during extraction, inconsistent injection volumes, matrix effects (ion suppression or enhancement), and instrument drift.[14][15] An internal standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow.[15] By calculating the peak area ratio of the analyte to the IS, these variations can be effectively normalized.[16]
The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[9][17] A SIL-IS is chemically identical to the analyte and therefore exhibits nearly identical chromatographic retention time, extraction recovery, and ionization response, but is distinguishable by its higher mass.[14][17] This near-perfect chemical mimicry provides the most accurate correction for analytical variability.
Justification for Paliperidone-d4
Paliperidone-d4 is the preferred internal standard for paliperidone quantification for several key reasons:
-
Identical Physicochemical Behavior: It co-elutes perfectly with paliperidone, ensuring it experiences the exact same matrix effects and chromatographic conditions.[17]
-
Sufficient Mass Shift: The +4 mass unit difference (m/z 427.2 → 431.2 for the precursor ion) is large enough to prevent signal overlap or isotopic crosstalk from the natural abundance of isotopes in the unlabeled paliperidone.[7][8]
-
Label Stability: The deuterium atoms are placed on stable positions within the molecule, preventing back-exchange with hydrogen atoms from the solvent or matrix.
Part 3: A Validated Bioanalytical Workflow for Paliperidone Quantification
This section outlines a robust and reproducible LC-MS/MS method for the quantification of paliperidone in human plasma, designed to meet the stringent requirements of regulatory bodies like the FDA and EMA.[18][19]
Caption: UPLC-MS/MS workflow for paliperidone quantification.
Experimental Protocol: Step-by-Step Methodology
Step 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma samples for paliperidone analysis.[20]
-
Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Paliperidone-d4 in methanol). Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte and IS into the supernatant.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for injection into the LC-MS/MS system.
Causality: The internal standard is added prior to any extraction steps to ensure it accounts for any analyte loss during sample manipulation.[15] Acetonitrile is an effective precipitating agent that also solubilizes paliperidone efficiently.
Step 2: Liquid Chromatography (LC) Separation
The goal is to achieve baseline separation of paliperidone from endogenous matrix components to minimize ion suppression.
| Parameter | Recommended Condition | Rationale |
| HPLC System | UPLC/HPLC System | Provides high resolution and rapid analysis times. |
| Column | Reversed-Phase C18 or C8 (e.g., Thermo Betabasic-8, 5 µm, 100 x 4.6 mm)[7][8] | Excellent retention and separation for moderately polar compounds like paliperidone. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid[21] | Buffers the mobile phase to ensure consistent ionization and peak shape. |
| Mobile Phase B | Methanol[7] | Strong organic solvent for efficient elution. |
| Flow Rate | 0.5 - 1.0 mL/min[7][8] | Balances analysis speed with chromatographic efficiency. |
| Gradient | Isocratic or Gradient (e.g., 70% B)[7] | An isocratic method is simpler and robust if separation is adequate. |
| Injection Volume | 5 - 10 µL | A small volume minimizes potential matrix effects. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Run Time | ~3-5 minutes[7][21] | Allows for high-throughput analysis. |
Step 3: Tandem Mass Spectrometry (MS/MS) Detection
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Paliperidone contains basic nitrogen atoms that are readily protonated. |
| MRM Transition: Paliperidone | Q1: 427.2 m/z → Q3: 207.2 m/z[7][8] | Highly specific transition representing the precursor ion and a stable product ion. |
| MRM Transition: Paliperidone-d4 | Q1: 431.2 m/z → Q3: 211.2 m/z[7][8] | Corresponds to the deuterated internal standard, maintaining the same fragmentation logic. |
| Dwell Time | 100-200 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |
| Source Temp. | 500-550°C | Optimizes desolvation of the ESI droplets. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
Part 4: Data Interpretation and Method Validation
Calibration and Quantification
A calibration curve is generated by plotting the peak area ratio (Paliperidone Area / Paliperidone-d4 Area) against the nominal concentration of the prepared calibrators. A linear regression with a 1/x² weighting is typically applied. The concentration of paliperidone in unknown samples is then calculated from this regression equation.
Core Validation Parameters
A bioanalytical method must be rigorously validated to ensure it is fit for purpose. The following parameters are assessed according to the ICH M10 Bioanalytical Method Validation Guideline.[18]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | Demonstrate a consistent relationship between response and concentration over the analytical range. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.[7] |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples at LLOQ, low, mid, and high concentrations, the mean accuracy should be within ±15% (±20% at LLOQ) of nominal, and precision (%CV) should be ≤15% (≤20% at LLOQ).[22] |
| Matrix Effect | Assess the impact of matrix components on ionization efficiency. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of nominal values. |
Conclusion
This guide has established the scientifically accurate context for the bioanalysis of paliperidone, correcting initial misconceptions about its metabolic profile. The atypical antipsychotic is not extensively metabolized, and its quantification in biological fluids for clinical and research purposes demands a highly precise and accurate analytical method. The gold standard approach, LC-MS/MS with isotope dilution, relies on the use of a stable isotope-labeled internal standard. Paliperidone-d4 serves as the ideal IS, perfectly mimicking the analyte's behavior to correct for inevitable analytical variability. The detailed workflow and validation criteria presented herein provide a robust framework for developing and implementing a high-throughput, regulatory-compliant method essential for advancing drug development and optimizing patient care.
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Preclinical Discovery of Paliperidone and Its Analogs: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the preclinical discovery and development of paliperidone (9-hydroxyrisperidone), an atypical antipsychotic agent. Moving beyond a simple historical account, this document details the strategic rationale, core methodologies, and critical data interpretation that defined its journey from a known metabolite to a clinically significant therapeutic. We dissect the key stages of the preclinical program, including the strategic leverage of its parent compound, risperidone, its synthesis and analog development, comprehensive in vitro pharmacological profiling, pivotal in vivo efficacy modeling, and crucial safety pharmacology assessments. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and self-validating protocols that underpin the successful characterization of a modern antipsychotic.
The Genesis of Discovery: From Active Metabolite to Lead Candidate
The preclinical discovery of paliperidone represents a unique paradigm in drug development. Unlike traditional discovery campaigns that begin with high-throughput screening of novel chemical entities, the story of paliperidone starts with its parent drug, risperidone. Early clinical and preclinical pharmacokinetic studies of risperidone revealed the extensive formation of an active metabolite, 9-hydroxyrisperidone, through hepatic metabolism primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[1]
The decision to develop this metabolite as a standalone drug was driven by several key scientific and clinical rationales:
-
Established Pharmacological Activity: As the major active metabolite, 9-hydroxyrisperidone (later named paliperidone) was inherently known to contribute significantly to the therapeutic effect of risperidone. Its core mechanism of action was predicted to be largely identical.[2]
-
Improved Pharmacokinetic Profile: Risperidone's reliance on CYP2D6, an enzyme subject to significant genetic polymorphism, leads to inter-individual variability in plasma concentrations. Developing paliperidone, which is not extensively metabolized and is primarily excreted unchanged by the kidneys, offered the potential for a more predictable and consistent pharmacokinetic profile across different patient populations.[1]
-
Reduced Drug-Drug Interaction Potential: By bypassing the primary CYP2D6 metabolic pathway, paliperidone presented a lower intrinsic risk of drug-drug interactions with inhibitors or inducers of this enzyme.
This "metabolite-to-drug" strategy allowed for a more focused and streamlined preclinical program, leveraging the vast existing knowledge from risperidone's development.
Caption: Metabolic pathway from risperidone to paliperidone.
Chemical Synthesis and Structure-Activity Relationship (SAR)
Synthesis Strategy
The synthesis of paliperidone and its analogs leverages the well-established chemistry of the benzisoxazole scaffold, a privileged structure in central nervous system drug discovery.[3] A common and efficient synthetic route involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a functionalized pyrido[1,2-a]pyrimidin-4-one side chain.
A key intermediate is (±)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one.[3] The condensation of these two fragments, typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as sodium carbonate, yields paliperidone.[4]
Caption: General synthetic scheme for paliperidone.
Analogs and Structure-Activity Relationship (SAR)
During development, several related substances and potential analogs were synthesized and characterized. These often arise as impurities or are intentionally created to probe the SAR. Key analogs include:
-
Risperidone (Parent Drug): Lacks the 9-hydroxyl group. This modification increases lipophilicity and alters the pharmacokinetic profile.[1]
-
Didehydro Paliperidone: An impurity resulting from oxidation, containing a double bond in the pyridopyrimidinone ring system.[3]
-
9-Alkyl Analogs: Where the 9-hydroxyl group is replaced by an alkyl group, altering polarity and receptor interaction.[3]
-
Paliperidone Palmitate: A long-chain fatty acid ester prodrug of paliperidone, developed to create a long-acting injectable formulation. The ester is hydrolyzed in vivo to release the active paliperidone.[5]
The core benzisoxazole-piperidine moiety is crucial for high-affinity binding to D₂ and 5-HT₂ₐ receptors. The 9-hydroxyl group of paliperidone, compared to the hydrogen in risperidone, increases polarity, which slightly reduces blood-brain barrier penetration but contributes to its distinct pharmacokinetic profile.[1]
In Vitro Pharmacology: Receptor Profiling and Functional Activity
The cornerstone of preclinical characterization is defining the compound's interaction with relevant CNS targets. The primary goal was to confirm that paliperidone retained the desired D₂/5-HT₂ₐ antagonist profile of risperidone.
Receptor Binding Affinity Profile
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These competitive assays measure the ability of the test compound (paliperidone) to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data is used to calculate the inhibition constant (Kᵢ), a measure of binding affinity.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Receptor | Paliperidone | Risperidone | Rationale for Testing |
|---|---|---|---|
| Dopamine D₂ | 0.16 - 1.4 | 4.8 - 5.9 | Primary target for antipsychotic efficacy (antagonism of positive symptoms).[6] |
| Serotonin 5-HT₂ₐ | 0.25 - 0.8 | 0.16 | Key target for atypicality; mitigates extrapyramidal symptoms (EPS) and may improve negative symptoms.[6] |
| Adrenergic α₁ | ~7.6 | Weaker affinity than RIS | Antagonism associated with orthostatic hypotension.[6] |
| Adrenergic α₂ | Weaker affinity than RIS | Weaker affinity than RIS | Contributes to complex modulation of neurotransmission.[6] |
| Histamine H₁ | ~19 | ~7.2 | Antagonism associated with sedation and weight gain.[6][7] |
| Muscarinic M₁ | >1000 (negligible) | >1000 (negligible) | Lack of affinity predicts a low burden of anticholinergic side effects (e.g., dry mouth, constipation).[6] |
Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand). The ranges presented reflect data from multiple sources.[6][7]
The data confirms that paliperidone is a potent antagonist at both D₂ and 5-HT₂ₐ receptors, the hallmark of an atypical antipsychotic.[6] Notably, while both compounds are highly potent, paliperidone shows a comparatively higher affinity for the D₂ receptor versus risperidone in some studies.[6]
Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay
This protocol describes a self-validating system for determining the binding affinity of test compounds at the human D₂ receptor.
Objective: To determine the Kᵢ value of a test compound by measuring its ability to displace [³H]Spiperone from human D₂ receptors expressed in a stable cell line.
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human D₂ dopamine receptor.
-
Radioligand: [³H]Spiperone (Specific Activity: ~90 Ci/mmol).
-
Non-Specific Ligand: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Paliperidone, risperidone, etc., serially diluted in assay buffer.
-
Instrumentation: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.
Procedure:
-
Preparation: Thaw frozen cell membrane preparations on ice. Homogenize gently and dilute in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Setup: To wells of a 96-well plate, add:
-
Total Binding: 50 µL assay buffer + 50 µL [³H]Spiperone + 100 µL membrane preparation.
-
Non-Specific Binding: 50 µL Haloperidol (10 µM) + 50 µL [³H]Spiperone + 100 µL membrane preparation.
-
Test Compound: 50 µL test compound dilution + 50 µL [³H]Spiperone + 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 90-120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate using a cell harvester.
-
Washing: Wash each well 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vivo Efficacy Models: Predicting Antipsychotic Activity
In vitro affinity must be translated into functional activity in a living system. Preclinical in vivo models are designed to predict antipsychotic efficacy by assessing a compound's ability to modulate specific drug-induced or behavioral phenotypes relevant to psychosis.
NMDA Receptor Antagonist-Induced Hyperlocomotion
Causality: Non-competitive NMDA receptor antagonists like MK-801 (dizocilpine) induce a hyperdopaminergic state in the mesolimbic pathway, leading to hyperlocomotion in rodents.[8] This is considered a robust model for the positive symptoms of schizophrenia. A clinically effective antipsychotic is expected to attenuate this behavior.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Habituation: Acclimate animals to the testing environment (e.g., open-field arena, 50x50 cm) for 30-60 minutes on the day prior to testing.
-
Dosing:
-
Testing: Immediately place the animal in the open-field arena and record locomotor activity (e.g., total distance traveled, line crossings) for 60-90 minutes using an automated video-tracking system.
-
Endpoint: The primary endpoint is a significant reduction in total distance traveled in the paliperidone-treated group compared to the vehicle + MK-801 group.
Paliperidone dose-dependently reduces MK-801-induced hyperlocomotion, confirming its functional D₂ receptor antagonism in vivo.[9]
Conditioned Avoidance Response (CAR)
Causality: The CAR test is a highly predictive model of antipsychotic efficacy.[10] It assesses an animal's ability to learn and perform an action to avoid an aversive stimulus (e.g., footshock) in response to a neutral conditioned stimulus (e.g., a tone or light). Clinically effective antipsychotics selectively suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus (unconditioned response), suggesting an effect on motivational salience rather than simple sedation or motor impairment.[10][11]
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Methodological & Application
Application Notes and Protocols for the Use of 5-Fluoro Paliperidone-d4 as an Internal Standard in Bioanalytical Methods
Introduction: The Imperative for Precision in Bioanalysis
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, pharmacodynamic, and toxicological evaluation. Paliperidone, an atypical antipsychotic agent, is the primary active metabolite of risperidone and is widely used for the treatment of schizophrenia and schizoaffective disorder.[1][2] Robust bioanalytical methods are essential for therapeutic drug monitoring and to ensure patient safety and efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its inherent sensitivity and selectivity.[3] However, the complexity of biological matrices like plasma and serum introduces significant challenges, most notably the "matrix effect," where endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4][5][6] To counteract these variables, the use of an internal standard (IS) is indispensable.[3][7]
An ideal internal standard should be chemically and physically similar to the analyte, co-eluting during chromatography and experiencing identical effects during sample preparation and ionization.[8][9] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" as they fulfill these criteria almost perfectly.[3][10][11] This application note provides a comprehensive guide to the use of 5-Fluoro Paliperidone-d4 , a stable isotope-labeled analog of a paliperidone metabolite, as an internal standard for the precise and accurate quantification of paliperidone in biological samples. We will delve into the rationale behind its selection, detailed application protocols, and method validation considerations, grounded in established scientific principles and regulatory expectations.
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. This compound offers several key advantages that make it a superior choice for the quantification of paliperidone.
1.1. Structural Analogy and Co-elution: As a deuterated analog, this compound shares a nearly identical chemical structure and physicochemical properties with paliperidone. This structural similarity ensures that it will behave almost identically during sample extraction, chromatographic separation, and ionization.[9] The key benefit is the co-elution of the analyte and the internal standard, which is crucial for compensating for matrix effects.[10] Any suppression or enhancement of the ion signal experienced by paliperidone will be mirrored by this compound, allowing for an accurate ratio-based quantification.
1.2. Stable Isotope Labeling (Deuteration): The incorporation of four deuterium atoms provides a distinct mass-to-charge (m/z) ratio difference between the analyte and the internal standard. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection without cross-talk or interference.[9] The use of stable isotopes, as opposed to radioisotopes, eliminates the need for specialized handling and disposal procedures.
1.3. Mitigation of Matrix Effects: The primary function of a co-eluting stable isotope-labeled internal standard is to compensate for the variability introduced by the sample matrix.[4][12] Phospholipids, salts, and other endogenous components in plasma can significantly impact the efficiency of the electrospray ionization (ESI) process.[5] Because this compound is affected by these matrix components in the same way as paliperidone, the ratio of their peak areas remains constant, leading to reliable and reproducible results.[10]
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.
| Property | Paliperidone | This compound |
| Chemical Formula | C₂₃H₂₇FN₄O₃ | C₂₃H₂₃D₄FN₄O₃ |
| Molecular Weight | 426.49 g/mol | 430.51 g/mol |
| Structure | (Structure with Deuterium and Fluorine positions indicated) | |
| CAS Number | 144598-75-4 | N/A |
Bioanalytical Method Protocol
This section outlines a detailed protocol for the quantification of paliperidone in human plasma using this compound as an internal standard. This method is designed for high-throughput analysis and is compliant with regulatory guidelines.
Materials and Reagents
-
Paliperidone reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)[13]
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1cc, 30 mg)[14]
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Paliperidone Stock: Accurately weigh approximately 5 mg of paliperidone reference standard and dissolve in 5 mL of methanol.[14]
-
This compound Stock: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
Working Solutions:
-
Paliperidone Working Solutions: Prepare a series of working solutions by serially diluting the paliperidone stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a robust technique for extracting and concentrating analytes from complex matrices while removing interfering substances.[15][16]
-
Sample Aliquoting: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex: Vortex the samples for 10 seconds to ensure thorough mixing.
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.[14]
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the paliperidone and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
Alternative Sample Preparation: Protein Precipitation (PPT)
For a faster, high-throughput approach, protein precipitation can be employed.[17][18] However, this method may result in a less clean extract and potentially greater matrix effects.[15]
-
Sample Aliquoting: To 100 µL of plasma sample, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2][19]
-
Vortex: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient Elution | Start at 20% B, ramp to 80% B over 1.5 min, hold for 1 min, return to initial conditions and re-equilibrate.[20] |
| Flow Rate | 0.3 mL/min[20] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Paliperidone) | Q1: 427.2 m/z → Q3: 207.2 m/z[14][21] |
| MRM Transition (this compound) | Q1: 431.2 m/z → Q3: 211.2 m/z (projected based on paliperidone-d4)[14][21] |
| Source Temperature | 500°C |
| Ion Spray Voltage | 3800 V[20] |
Method Validation
A comprehensive validation of the bioanalytical method is crucial to ensure its reliability and is a requirement of regulatory agencies such as the FDA and EMA.[22][23] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify paliperidone in the presence of other components in the plasma. This is assessed by analyzing blank plasma samples from multiple sources.
-
Linearity and Range: The method should demonstrate linearity over a defined concentration range. A calibration curve should be constructed using at least six non-zero standards, and the correlation coefficient (r²) should be ≥ 0.99.[21]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[20]
-
Matrix Effect: The effect of the plasma matrix on the ionization of paliperidone and this compound should be assessed. This is typically done by comparing the peak areas of the analytes in post-extraction spiked blank plasma with those in neat solution.[4]
-
Recovery: The extraction efficiency of paliperidone and the internal standard should be determined at three QC levels. While 100% recovery is not required, it should be consistent and reproducible.[24]
-
Stability: The stability of paliperidone in plasma under various conditions should be evaluated, including freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability.[24]
Data Interpretation and System Suitability
The concentration of paliperidone in unknown samples is determined by calculating the peak area ratio of paliperidone to this compound and interpolating this ratio against the calibration curve.
Internal Standard Response Monitoring: It is crucial to monitor the response of the internal standard across all samples in a run.[25][26] Significant variability in the IS response may indicate issues with sample preparation or instrument performance.[3] As a general guideline, the IS response in any given sample should be within 50-150% of the mean IS response of the calibration standards and QC samples.[25]
Visualizing the Workflow
The following diagram illustrates the key stages of the bioanalytical workflow for the quantification of paliperidone using this compound as an internal standard.
Caption: Bioanalytical workflow for paliperidone quantification.
Conclusion
The use of a stable isotope-labeled internal standard is paramount for developing robust, accurate, and precise bioanalytical methods. This compound serves as an excellent internal standard for the quantification of paliperidone in complex biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variability during sample preparation and analysis, particularly the unpredictable nature of matrix effects in LC-MS/MS. The detailed protocol and validation guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish reliable methods for therapeutic drug monitoring and pharmacokinetic studies of paliperidone. Adherence to these principles will ensure the generation of high-quality data that can be confidently used in regulatory submissions and clinical decision-making.
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services Inc. Retrieved January 15, 2026, from [Link]
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Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? (2021, January 19). ResearchGate. Retrieved January 15, 2026, from [Link]
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Lowes, S., et al. (2012). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Bioanalysis, 4(14), 1673–1683. [Link]
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A, M., et al. (2001). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 845–851. [Link]
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Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
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Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Journal of Lipid Research, 52(2), 203–215. [Link]
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Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2022). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
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Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]
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Protti, M., & Mercolini, L. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 26(16), 4991. [Link]
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HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Paliperidone (Invega). (2024, January 21). PsychDB. Retrieved January 15, 2026, from [Link]
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Vermeir, M., Naessens, I., Remmerie, B., Mannens, G., Hendrickx, J., Sterkens, P., ... & Boom, S. (2008). Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans. ResearchGate. Retrieved January 15, 2026, from [Link]
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Chue, P., & Chue, J. (2012). Paliperidone palmitate injection for the acute and maintenance treatment of schizophrenia in adults. International Journal of Nanomedicine, 7, 423–434. [Link]
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Boyda, H. N., Procyshyn, R. M., & Barr, A. M. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PLoS One, 16(1), e0245293. [Link]
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Paliperidone. (2023, June 9). LiverTox - NCBI Bookshelf. Retrieved January 15, 2026, from [Link]
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Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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SYNTHESIS OF PALIPERIDONE. (n.d.). Googleapis. Retrieved January 15, 2026, from [Link]
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Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Application Note & Protocol: High-Throughput Quantification of Paliperidone in Human Plasma using 5-Fluoro Paliperidone-d4 as a Novel Internal Standard by LC-MS/MS
Abstract
This application note presents a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of paliperidone in human plasma. To enhance analytical accuracy and mitigate risks of cross-talk or isotopic contribution from the analyte, this method employs 5-Fluoro Paliperidone-d4, a novel stable isotope-labeled (SIL) internal standard (IS). The protocol details a streamlined protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is validated according to current regulatory guidelines and is demonstrated to be accurate, precise, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial bioanalysis.
Introduction: The Rationale for a Superior Internal Standard
Paliperidone, the active metabolite of risperidone, is a widely prescribed atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate measurement of its plasma concentration is critical for optimizing therapeutic outcomes and ensuring patient safety. LC-MS/MS has become the gold standard for bioanalysis due to its inherent sensitivity and selectivity.[1][3]
A cornerstone of reliable quantitative LC-MS/MS is the use of an appropriate internal standard.[4] Stable isotope-labeled internal standards are considered the best choice as they co-elute with the analyte and exhibit nearly identical chemical and physical properties.[5][6] This allows them to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[6][7][8]
While Paliperidone-d4 is a commonly used internal standard, this guide introduces This compound . The key advantage of this novel IS is its unique mass, which is sufficiently shifted from the analyte to eliminate any potential for isotopic cross-contribution, a critical consideration for ensuring the highest level of data integrity in regulated bioanalysis. Its structure ensures it experiences the same extraction and ionization behavior as the analyte, paliperidone, making it an ideal surrogate.
Experimental Design & Causality
Selection of Internal Standard: this compound
The choice of this compound (Molecular Formula: C23H23D4FN4O3, Molecular Weight: 430.51) is deliberate.[9] As a SIL derivative of a closely related but distinct molecule, it is not present endogenously or as a metabolite, thereby providing a clean background for quantification. The four deuterium atoms and the additional fluorine atom provide a +5 Da mass shift from the most abundant isotope of paliperidone, ensuring clear separation of mass signals and preventing any analytical interference.
Sample Preparation: Protein Precipitation
For high-throughput applications, a simple and rapid sample preparation technique is paramount. Protein precipitation with acetonitrile was selected due to its efficiency in removing the majority of plasma proteins with minimal analyte loss.[1][3] This "dilute-and-shoot" approach reduces sample handling time and minimizes potential sources of error compared to more complex methods like liquid-liquid extraction or solid-phase extraction (SPE).[3][10]
Chromatographic and Mass Spectrometric Conditions
The chromatographic method is designed for speed and resolution, separating paliperidone from endogenous plasma components in under 3 minutes.[10][11] A C18 column is used to provide the necessary hydrophobic retention. The mobile phase, consisting of methanol and an ammonium acetate buffer, facilitates efficient ionization in positive electrospray mode.[10]
The mass spectrometer operates in MRM mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[11][12]
Materials and Methodology
Materials and Reagents
-
Analytes: Paliperidone reference standard (>98% purity), this compound (>98% purity, Isotopic Purity >99%).
-
Solvents: LC-MS grade Methanol, LC-MS grade Acetonitrile, LC-MS grade Water.
-
Reagents: Ammonium acetate (AR Grade), Formic acid (AR Grade).
-
Biological Matrix: Blank human plasma (K2-EDTA), sourced from a certified blood bank.
Instrumentation
-
LC System: Agilent 1290 Infinity II or equivalent UPLC/HPLC system.
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm, or equivalent C18 column.[10][12]
Preparation of Standards and Solutions
-
Paliperidone Stock Solution (1.0 mg/mL): Accurately weigh ~5 mg of paliperidone reference standard and dissolve in a 5 mL volumetric flask with methanol.[10][12]
-
Internal Standard Stock Solution (1.0 mg/mL): Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the paliperidone stock solution with 50:50 Methanol:Water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.
Protocol: Sample Preparation
-
Aliquot Samples: Pipette 100 µL of human plasma samples (unknowns, CCs, or QCs) into 1.5 mL microcentrifuge tubes.
-
Add Internal Standard: Add 25 µL of the 50 ng/mL IS working solution to each tube and vortex briefly.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile to each tube.
-
Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm | Provides good retention and peak shape for paliperidone.[10] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Volatile buffer ideal for MS detection and promotes good ionization. |
| Mobile Phase B | Methanol | Strong organic solvent for efficient elution. |
| Flow Rate | 0.8 mL/min | Balances analysis time with chromatographic efficiency. |
| Gradient | 30% B to 95% B in 1.5 min, hold 0.5 min, return to 30% B in 0.1 min | Rapid gradient ensures a short run time suitable for high-throughput analysis.[3][11] |
| Column Temperature | 40°C | Ensures reproducible retention times and improves peak shape.[3] |
| Injection Volume | 10 µL | Sufficient volume for achieving required sensitivity. |
| Total Run Time | 2.8 minutes | Allows for rapid sample turnaround.[10][11] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Paliperidone contains basic nitrogen atoms that are readily protonated. |
| MRM Transition: Paliperidone | Q1: 427.2 m/z → Q3: 207.2 m/z | This transition corresponds to the protonated molecule [M+H]⁺ fragmenting to a stable product ion, providing high specificity and sensitivity.[10][11][12][13] |
| MRM Transition: this compound (IS) | Q1: 431.2 m/z → Q3: 211.2 m/z (Predicted) | This transition is predicted based on the known fragmentation of Paliperidone-d4.[11][12][14] The precursor is [M+H]⁺. The +4 Da shift in the product ion is consistent with the deuteration on the piperidine ring which is retained in the fragment. The fluorine is on a separate part of the molecule and does not alter this specific fragmentation pathway. |
| Collision Gas (CAD) | Nitrogen | Standard collision gas for fragmentation. |
| IonSpray Voltage | 5500 V | Optimized for maximum ion generation.[15] |
| Temperature (TEM) | 600 °C | Facilitates efficient desolvation of the ESI droplets. |
Method Validation & Trustworthiness
The method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[16][17] This ensures the reliability and acceptability of the analytical results.
Validation Parameters Summary:
-
Selectivity: No significant interfering peaks were observed at the retention times of paliperidone and the IS in six different sources of blank human plasma.
-
Linearity: The calibration curve was linear over the range of 0.2 ng/mL to 55 ng/mL, with a coefficient of determination (r²) consistently ≥ 0.99.[11][18]
-
Accuracy and Precision: Inter- and intra-assay accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). All results were within ±15% of the nominal value (±20% at LLOQ), demonstrating high accuracy and reproducibility.[12]
-
Matrix Effect: The matrix effect was assessed and found to be minimal and consistent across different plasma lots, with the IS effectively compensating for any observed ion suppression.
-
Recovery: Extraction recovery was consistent, precise, and reproducible for both the analyte and the internal standard.[19]
-
Stability: Paliperidone was found to be stable in human plasma through multiple freeze-thaw cycles, at room temperature (bench-top), and for extended periods when stored at -80°C.
Conclusion
This application note describes a validated LC-MS/MS method for the quantification of paliperidone in human plasma that is rapid, sensitive, and robust. The strategic implementation of This compound as an internal standard provides superior analytical performance by ensuring a clear mass separation from the analyte, thereby upholding the highest standards of data integrity. The simple protein precipitation protocol and short chromatographic run time make this method ideally suited for high-throughput bioanalytical laboratories supporting clinical and pharmacological research.
References
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LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017). Semantic Scholar. Retrieved from [Link]
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Bioanalytical Method Validation. (2001). FDA. Retrieved from [Link]
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Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. Retrieved from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
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Mass spectrum of (A) paliperidone (PLP) parent ion (protonated... (n.d.). ResearchGate. Retrieved from [Link]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. Retrieved from [Link]
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Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). FDA. Retrieved from [Link]
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Wang, J., et al. (2018). Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid phase extraction. ResearchGate. Retrieved from [Link]
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c. Mass spectra of Paliperidone D4. (n.d.). ResearchGate. Retrieved from [Link]
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Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b)... (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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The chemical structure of paliperidone (PPD; M.W. 426.48, Log P 3.0,... (n.d.). ResearchGate. Retrieved from [Link]
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Full-scan positive mode product ion mass spectrum of (A) paliperidone and (B) diazepam. (n.d.). ResearchGate. Retrieved from [Link]
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Paliperidone. (n.d.). PubChem. Retrieved from [Link]
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Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012). PubMed Central. Retrieved from [Link]
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Paliperidone 5-Fluoro Isomer and Paliperidone 5-Fluoro Analog Manufacturer in Mumbai. (n.d.). Allmpus. Retrieved from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantitative Analysis of Paliperidone in Human Plasma Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated, and highly sensitive bioanalytical method for the quantification of paliperidone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages a stable isotope-labeled internal standard, paliperidone-d4, to ensure exceptional accuracy and precision, correcting for variabilities in sample preparation and instrument response. The described methodology, which incorporates a streamlined solid-phase extraction (SPE) procedure and a rapid chromatographic runtime, is optimized for high-throughput analysis essential in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. All procedures are grounded in established principles of bioanalytical method validation as outlined by the FDA and EMA.[1][2][3][4]
Introduction: The Clinical and Pharmacokinetic Imperative for Paliperidone Quantification
Paliperidone, the primary active metabolite of the atypical antipsychotic risperidone, is a cornerstone in the management of schizophrenia and schizoaffective disorder.[5][6] Its therapeutic efficacy is directly linked to plasma concentrations, which influence dopamine D2 and serotonin 5-HT2A receptor occupancy.[6] Given the significant inter-individual variability in drug metabolism and the narrow therapeutic window, precise and reliable quantification of paliperidone in biological matrices is paramount for optimizing dosing regimens and ensuring patient safety.[5][7]
Risperidone is extensively metabolized to paliperidone (9-hydroxyrisperidone) by the cytochrome P450 2D6 (CYP2D6) enzyme.[8] The activity of this enzyme can vary significantly among individuals due to genetic polymorphisms, affecting the ratio of risperidone to paliperidone and, consequently, the overall therapeutic effect and side-effect profile.[5][9] Unlike its parent compound, paliperidone undergoes limited hepatic metabolism and is primarily excreted unchanged by the kidneys.[9][10] This metabolic stability makes its direct measurement a reliable indicator of the active moiety's exposure.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[11] A critical component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as paliperidone-d4, is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium). This ensures it co-elutes with the analyte and experiences similar extraction efficiencies and ionization effects, providing a reliable basis for accurate quantification.[6][12]
While the user specified "5-Fluoro Paliperidone-d4," a comprehensive literature review indicates that Paliperidone-d4 is the widely documented and validated internal standard for this application.[6][12][13][14] "5-Fluoro Paliperidone" is recognized as an impurity or isomer of paliperidone.[15][16] Therefore, this guide will proceed with the scientifically established use of Paliperidone-d4.
The Causality Behind Methodological Choices
The development of a reliable bioanalytical method is a multi-faceted process where each step is a deliberate choice to ensure data integrity.
-
Choice of LC-MS/MS: This technique is selected for its high selectivity, which allows for the differentiation of paliperidone from other metabolites and endogenous plasma components, and its high sensitivity, which is crucial for capturing the lower concentrations seen in pharmacokinetic studies.[17]
-
Use of a Deuterated Internal Standard (Paliperidone-d4): A stable isotope-labeled internal standard is the ideal choice as it behaves nearly identically to the analyte during sample preparation and ionization in the mass spectrometer. This effectively normalizes for any sample loss during extraction and corrects for matrix effects, which are common challenges in bioanalysis.[6][12]
-
Sample Preparation via Solid-Phase Extraction (SPE): Compared to simpler methods like protein precipitation, SPE offers a more thorough cleanup of the plasma sample.[6] This reduces matrix effects, minimizes ion suppression, and ultimately leads to a more robust and reliable assay with a longer column lifespan. While protein precipitation is a faster alternative, the cleaner extract from SPE justifies the additional time in method development for long-term, high-throughput applications.[12][18]
-
Chromatographic Separation: A rapid chromatographic method using a C18 column provides a balance between speed and resolution, ensuring that paliperidone and its internal standard are separated from any potential interferences, leading to a clean and accurate signal for quantification.
Detailed Bioanalytical Protocol
This protocol is designed to be a self-validating system, with quality control checks integrated at every stage.
Materials and Reagents
-
Paliperidone reference standard (USP grade)[19]
-
Paliperidone-d4 (Internal Standard)[20]
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile[6]
-
LC-MS grade Water
-
Ammonium acetate[6]
-
Formic acid[6]
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C8 or polymeric reversed-phase)[6]
Preparation of Stock and Working Solutions
-
Paliperidone Stock Solution (1 mg/mL): Accurately weigh ~10 mg of paliperidone reference standard and dissolve in methanol to a final volume of 10 mL.
-
Paliperidone-d4 Stock Solution (1 mg/mL): Prepare in the same manner as the paliperidone stock solution.
-
Working Solutions: Prepare serial dilutions of the paliperidone stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Paliperidone-d4 stock solution with the same diluent to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate paliperidone working solutions to achieve a concentration range of 0.200 to 55.0 ng/mL.[13][14]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC
-
Medium QC
-
High QC
-
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
-
Spiking: To a 200 µL aliquot of plasma (blank, CC, QC, or unknown sample), add 20 µL of the 100 ng/mL Paliperidone-d4 internal standard working solution.
-
Vortex: Vortex the sample for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute paliperidone and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table provides typical starting parameters that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 5 mM Ammonium acetate in water with 0.1% formic acidB: Methanol with 0.1% formic acid[17] |
| Gradient | Optimized to provide good peak shape and separation (e.g., start at 30% B, ramp to 95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Paliperidone: 427.2 > 207.2 (m/z)[13][14]Paliperidone-d4: 431.2 > 211.2 (m/z)[13][14] |
| Instrument Parameters | Optimize source temperature, gas flows, and collision energy for maximum signal intensity. |
Method Validation According to Regulatory Standards
The developed method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies like the FDA and EMA.[1][3][4][21]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99.[13][14] |
| Accuracy & Precision | Accuracy is the closeness of the mean test results to the true value. Precision is the closeness of agreement among a series of measurements. | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% for LLOQ).[17] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of paliperidone or the IS in blank plasma from at least six different sources. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (autosampler). Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Representative Validation Data
The following table summarizes typical performance data for a validated paliperidone assay.
| Validation Parameter | Result |
| Linearity Range | 0.200 - 55.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[13][14] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ± 10% (90% to 110%) |
| Extraction Recovery | > 90% for both paliperidone and IS[14] |
| Matrix Effect | No significant ion suppression or enhancement observed. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative determination of paliperidone in human plasma. The use of a deuterated internal standard (Paliperidone-d4) coupled with a meticulous solid-phase extraction protocol ensures the high accuracy, precision, and reliability required for regulated bioanalysis. This method is well-suited for high-throughput applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies, providing researchers with a validated tool to support drug development and optimize patient therapy.
References
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Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]
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Bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]
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LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (n.d.). Taylor & Francis. Retrieved from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). AAPS. Retrieved from [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
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Bioanalytical Method Validation. (2001). FDA. Retrieved from [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (n.d.). Ovid. Retrieved from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. Retrieved from [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]
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Bioanalytical method validation emea. (n.d.). Slideshare. Retrieved from [Link]
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A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. (2021). PubMed Central. Retrieved from [Link]
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FIGURE: Metabolism of risperidone to paliperidone. (n.d.). ResearchGate. Retrieved from [Link]
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A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study i. (n.d.). Latin American Journal of Pharmacy. Retrieved from [Link]
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Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. (2023). PubMed. Retrieved from [Link]
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LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017). ResearchGate. Retrieved from [Link]
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Comparative Pharmacokinetics of Paliperidone Palmitate ER Injection: A Steady-State Bioequivalence Study of Schizophrenia. (n.d.). Neuropsychiatry (London). Retrieved from [Link]
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Risperidone and Paliperidone. (2023). YouTube. Retrieved from [Link]
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The pharmacokinetics of paliperidone versus risperidone. (n.d.). PubMed. Retrieved from [Link]
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Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation. (n.d.). PMC - NIH. Retrieved from [Link]
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A Systematic Review and Combined Analysis of Therapeutic Drug Monitoring Studies for Oral Paliperidone. (2018). PubMed. Retrieved from [Link]
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Paliperidone | Analytical Method Development | Validation | BA/BE Studies. (n.d.). PharmaCompass. Retrieved from [Link]
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Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. (n.d.). ResearchGate. Retrieved from [Link]
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Paliperidone 5-Fluoro Isomer and Paliperidone 5-Fluoro Analog Manufacturer in Mumbai. (n.d.). Allmpus. Retrieved from [Link]
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Application Note: Sample Preparation for the Bioanalysis of 5-Fluoro Paliperidone via LC-MS/MS using a Deuterated Internal Standard
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the preparation of biological samples for the quantitative analysis of 5-Fluoro Paliperidone. Accurate quantification of therapeutic agents and their analogs in complex matrices like human plasma is paramount for pharmacokinetic studies and clinical research. The cornerstone of a robust bioanalytical method is the effective isolation of the analyte from endogenous interferences and the mitigation of variability. This note emphasizes the indispensable role of a stable isotope-labeled internal standard (SIL-IS), 5-Fluoro Paliperidone-d4, to ensure the highest degree of accuracy and precision. We present two field-proven sample preparation methodologies—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—elucidating the scientific rationale behind each step. Furthermore, this guide includes typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions and discusses essential method validation parameters, providing researchers with a solid foundation for developing and implementing a reliable analytical workflow.
The Foundational Role of a Deuterated Internal Standard
In quantitative mass spectrometry, the goal is to establish a precise relationship between instrument response and analyte concentration. However, the journey from sample collection to final analysis is fraught with potential sources of error, including analyte loss during extraction, sample transfer inaccuracies, and unpredictable matrix effects during ionization.[1][2] An ideal internal standard (IS) should perfectly mimic the analyte's behavior throughout this entire process, thereby normalizing these variations.[3]
Deuterated internal standards, where hydrogen atoms are replaced with their stable isotope deuterium, are considered the "gold standard" in bioanalysis.[3][4] Because they are chemically identical to the analyte, this compound and 5-Fluoro Paliperidone exhibit:
-
Identical Extraction Recovery: They behave the same way during partitioning in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5]
-
Co-elution in Chromatography: Their near-identical physicochemical properties ensure they elute from the liquid chromatography (LC) column at the same time.[6]
-
Comparable Ionization Efficiency: As they enter the mass spectrometer ion source simultaneously, they are subjected to the same degree of ion suppression or enhancement from the sample matrix.[4][6]
By measuring the peak area ratio of the analyte to its co-eluting, mass-shifted deuterated standard, these sources of variability are effectively cancelled out, leading to highly accurate and reproducible quantification.[5][6]
Analyte Physicochemical Properties & Analytical Considerations
Understanding the physicochemical properties of 5-Fluoro Paliperidone is critical for designing an effective extraction strategy. As an analog of Paliperidone, it shares similar characteristics.
| Property | Value (Paliperidone as proxy) | Implication for Sample Preparation |
| Molecular Formula | C₂₃H₂₇FN₄O₃ | Defines the mass used for MS detection.[7] |
| Molecular Weight | 426.5 g/mol | The precursor ion for MS/MS analysis will be [M+H]⁺ at m/z 427.5.[7] |
| LogP | 1.8 | Indicates moderate lipophilicity, making it suitable for reversed-phase SPE and extraction into polar organic solvents.[7] |
| Solubility | Practically insoluble in water; soluble in Methanol, DMSO.[7][8] | Dictates the choice of reconstitution solvents and elution solvents in SPE. Organic solvents are required. |
These properties guide the selection of appropriate solvents and sorbents to efficiently separate 5-Fluoro Paliperidone from endogenous plasma components like proteins and lipids.[9]
Sample Preparation Protocols: A Comparative Approach
The choice of sample preparation technique represents a trade-off between speed, cost, and the cleanliness of the final extract.[10] We present two robust methods suitable for the analysis of 5-Fluoro Paliperidone from human plasma.
Method A: Protein Precipitation (PPT) — The High-Throughput Approach
Principle: PPT is a straightforward and rapid method that uses a water-miscible organic solvent to denature and precipitate plasma proteins, releasing the analyte into the supernatant.[2] Acetonitrile is often preferred as it typically results in more complete protein removal compared to methanol.[2]
Causality & Rationale: This method is ideal for high-throughput environments, such as in early pharmacokinetic screening, due to its simplicity and minimal steps.[11] However, the resulting supernatant contains a higher level of endogenous matrix components (e.g., phospholipids) compared to SPE, which can lead to more significant ion suppression in the MS source. The use of a deuterated internal standard is especially critical with this method to compensate for these matrix effects.[12]
Experimental Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) and briefly vortex.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.[12]
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte into the solvent.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving a clear supernatant.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
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Application Protocol: High-Throughput Quantification of Paliperidone in Human Plasma using 5-Fluoro Paliperidone-d4 and LC-MS/MS
An in-depth guide to the application of 5-Fluoro Paliperidone-d4 in pharmacokinetic bioanalysis, this document provides detailed protocols and scientific rationale for researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive bioanalytical method for the quantification of paliperidone in human plasma, employing this compound as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is a widely accepted practice that compensates for variability during sample preparation and ionization, ensuring the accuracy and precision of the method.[1][2] The protocol herein utilizes a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is validated according to industry standards, making it suitable for high-throughput pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction: The Critical Role of an Optimal Internal Standard
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic (PK) assessment, which informs dosing regimens and ensures therapeutic efficacy.[1] LC-MS/MS is the preferred technique for this purpose due to its superior sensitivity and selectivity.
The cornerstone of a reliable LC-MS/MS bioanalytical method is the internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the analytical process—from extraction to detection—without interfering with its measurement.[3] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard.[2][3] They are chemically identical to the analyte, ensuring they co-elute during chromatography and have the same extraction recovery and ionization response.[3][4] The mass difference due to isotope incorporation allows the mass spectrometer to distinguish between the analyte and the IS.[4]
This compound is a specifically designed SIL-IS for paliperidone analysis. The incorporation of four deuterium atoms provides a sufficient mass shift (+4 Da) to move its mass signal outside the natural isotopic distribution of paliperidone. The addition of a fluorine atom further increases the mass and can modify chromatographic behavior beneficially. This structural similarity and mass difference make it an exceptional tool for correcting variations arising from sample loss, matrix effects, and instrument drift.[4][5]
Bioanalytical Workflow: From Sample to Result
The quantification of paliperidone is a systematic process involving sample preparation to remove interferences, chromatographic separation of the analyte from other components, and finally, sensitive detection by mass spectrometry. The integration of this compound at the initial stage is crucial for ensuring data integrity throughout this workflow.
Caption: Figure 1. Experimental workflow for paliperidone quantification.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Typical Supplier |
| Paliperidone Reference Standard | >98% Purity | USP or equivalent |
| This compound | >98% Purity, Isotopic Enrichment >98% | Pharmaffiliates, Toronto Research Chemicals |
| Acetonitrile (ACN) | LC-MS or HPLC Grade | Fisher Scientific, Merck |
| Methanol (MeOH) | LC-MS or HPLC Grade | Fisher Scientific, Merck |
| Formic Acid (FA) | Optima™ LC/MS Grade | Thermo Scientific |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q® System |
| Human Plasma (K2-EDTA) | Screened, Pooled | BioIVT, Seralab |
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Paliperidone and this compound.
-
Dissolve each in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
-
Calibration and QC Working Solutions:
-
Prepare intermediate stock solutions from the Paliperidone primary stock.
-
Serially dilute with a 50:50 (v/v) methanol:water mixture to create working standards for spiking into plasma. These will form the calibration curve (e.g., 0.2 to 120 ng/mL) and quality control (QC) samples.[1]
-
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water. The optimal concentration should ensure a consistent and strong signal across all samples without causing detector saturation.
-
Sample Preparation Protocol: Protein Precipitation (PPT)
This method is chosen for its speed, simplicity, and suitability for high-throughput environments.[6][7]
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice to prevent degradation.
-
Aliquoting: Using a calibrated pipette, transfer 100 µL of each plasma sample into individual wells of a 96-well deep-well plate.
-
IS Addition: Add 10 µL of the IS working solution (50 ng/mL) to every well, except for "double blank" wells (which receive only the matrix). This early addition is crucial for correcting variability throughout the subsequent steps.[8]
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each well.[7] The 4:1 ratio of organic solvent to plasma ensures efficient protein removal.[6][9] The acid helps to denature proteins and maintain analyte stability.
-
Mixing: Mix the plate on a plate shaker for 5-10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation & Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). This step ensures the sample solvent is compatible with the chromatography, leading to good peak shape.
-
-
Final Transfer: Seal the plate and place it in the autosampler for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
These parameters serve as a starting point and require optimization for specific instrument models.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Sciex ExionLC) | Provides high resolution and short run times. |
| Column | C18 Reversed-Phase, e.g., 50 x 2.1 mm, <2 µm | Standard for retaining moderately polar compounds like paliperidone. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for improved peak shape and ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | Start at 10% B, ramp to 90% B over 2.5 min, hold, re-equilibrate | Provides efficient separation from matrix components. |
| Run Time | ~4 minutes | Allows for high-throughput analysis.[10] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| MS System | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) | Required for high-selectivity MRM experiments. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Paliperidone contains basic nitrogen atoms, which are readily protonated. |
| Source Temp. | 500°C | Optimizes desolvation of the mobile phase. |
| IonSpray Voltage | +5500 V | Creates a strong electric field for efficient ionization. |
| MRM Transitions | See Table 3 | Provides specificity by monitoring a precursor-to-product ion fragmentation. |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |
| Paliperidone | 427.2 | 207.2 | Optimized (~30-40 eV) |
| This compound | 451.2 | 225.1 | Optimized (~30-40 eV) |
(Note: The exact m/z for this compound may vary slightly based on the specific labeled positions. The precursor is [M+H]+. Product ions and collision energies must be empirically optimized.)
Bioanalytical Method Validation
To ensure the method is fit for purpose in regulated studies, it must be validated according to guidelines from bodies like the FDA and EMA.[11][12]
Caption: Figure 2. Core parameters for bioanalytical method validation.
-
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six different sources of blank human plasma.
-
Accuracy & Precision: Accuracy reflects the closeness of mean test results to the true value, while precision measures the repeatability.[13] These are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.
-
Calibration Curve & LLOQ: A calibration curve demonstrates the relationship between instrument response and known analyte concentrations. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The suppression or enhancement of ionization caused by co-eluting matrix components. Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution. The IS is critical for correcting this effect.
-
Stability: The chemical stability of the analyte in the biological matrix under specific conditions and for certain durations (e.g., freeze-thaw cycles, bench-top storage, long-term storage at -80°C).[14]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of paliperidone in human plasma. The strategic use of this compound as an internal standard is fundamental to achieving the accuracy, precision, and robustness required for pharmacokinetic analysis in a regulated environment. By following the detailed sample preparation, LC-MS/MS, and validation procedures, researchers can confidently generate high-quality bioanalytical data to support drug development programs.
References
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- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
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- van den Broek, I., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
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- ChemicalBook. (2023, September 28).
- Grover, S., & Avasthi, A. (2015). Pharmacokinetic drug evaluation of paliperidone in the treatment of schizoaffective disorder. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1831-1840.
- Citrome, L. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 873-888.
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- Hadžić, A., et al. (2021). Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. Arhiv za farmaciju, 71(5), 364-377.
- Agilent Technologies. (n.d.).
- D'Avolio, A., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 1.
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- ChemicalBook. (n.d.). 5-Fluoro Paliperidone CAS#: 1346598-34-2.
- Pharmaffiliates. (n.d.). CAS No : 1346602-73-0| Chemical Name : this compound.
- Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16.
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- UCSF Department of Laboratory Medicine. (2018, October 16).
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- J&J Medical Connect. (n.d.). Pharmacokinetics of INVEGA SUSTENNA.
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Application Note & Protocol: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Fluoro Paliperidone-d4
Abstract
This document details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Fluoro Paliperidone-d4 in a biological matrix. 5-Fluoro Paliperidone is a potential impurity of the atypical antipsychotic drug Paliperidone.[1][2] The deuterated analog, this compound, is an ideal internal standard for bioanalytical studies of 5-Fluoro Paliperidone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale behind the methodological choices and presenting a step-by-step protocol for sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with international regulatory guidelines.
Introduction: The Rationale for a Dedicated Analytical Method
Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder.[3][4][5] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. 5-Fluoro Paliperidone has been identified as a potential impurity of Paliperidone.[1][2] The development of a robust analytical method for the quantification of this specific impurity is therefore essential for quality control and regulatory compliance.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, as they effectively compensate for variations in sample preparation and instrument response.[6] Deuterated internal standards, in particular, are chemically identical to their non-deuterated counterparts, ensuring similar chromatographic behavior and ionization efficiency, which leads to enhanced precision and accuracy.[7] This document describes a method specifically tailored for this compound, which would serve as an ideal internal standard for the accurate quantification of the non-labeled 5-Fluoro Paliperidone impurity.
The method described herein is based on established principles of reversed-phase chromatography coupled with tandem mass spectrometry, a technique renowned for its selectivity and sensitivity in complex biological matrices.[6][8]
Experimental Design & Rationale
The overall workflow for the analytical method is depicted below. Each stage is designed to ensure high recovery, minimize matrix effects, and achieve the necessary sensitivity and selectivity for accurate quantification.
Figure 1: A schematic overview of the analytical workflow, from sample preparation to data analysis and validation.
Materials and Reagents
-
Analytes: this compound (Reference Standard)
-
Solvents: HPLC-grade Methanol, Acetonitrile
-
Acids/Buffers: Formic acid, Ammonium acetate
-
Water: Milli-Q or HPLC-grade water
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
SPE Cartridges: C18 Solid-Phase Extraction cartridges
Instrumentation
-
HPLC System: A standard high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Thermo Beta Basic-8, 100 mm x 4.6 mm, 5 µm or equivalent) is a suitable starting point.[8]
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade Methanol. This solution should be stored at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in a suitable diluent (e.g., 50:50 Methanol:Water) to create calibration curve (CC) standards and quality control (QC) samples at various concentration levels.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is chosen for its efficiency in removing phospholipids and other matrix components that can cause ion suppression in the MS source.
-
Sample Spiking: To 100 µL of the biological matrix (e.g., human plasma), add the appropriate volume of the this compound working solution.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of Methanol followed by 1 mL of HPLC-grade water.
-
Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% Methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of Methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following conditions are a robust starting point for method development and are based on established methods for Paliperidone.[8][9]
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC System | Provides the necessary flow and pressure for separation. |
| Analytical Column | C18 Reversed-Phase, 100 mm x 4.6 mm, 5 µm | C18 columns offer good retention and separation for compounds of similar polarity to Paliperidone.[8][10] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | Acidified mobile phases promote protonation of the analyte for positive ion mode ESI. Ammonium acetate is also a common additive.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. The choice may be optimized for best peak shape and resolution. |
| Flow Rate | 0.8 - 1.0 mL/min | A typical flow rate for a 4.6 mm i.d. column.[9][11] |
| Injection Volume | 10 µL | A standard injection volume to ensure sufficient analyte is introduced without overloading the column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Paliperidone and its analogs contain basic nitrogen atoms that are readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | To be determined by infusion of the analyte | The precursor ion will be [M+H]+. Product ions are determined by collision-induced dissociation (CID). For this compound, the precursor will be higher than that of the non-labeled compound due to the deuterium atoms. |
Rationale for MRM Transition Selection
The selection of appropriate MRM transitions is crucial for the selectivity of the method. This involves infusing a standard solution of this compound directly into the mass spectrometer to determine the mass of the protonated molecule (precursor ion, [M+H]+). Subsequently, collision-induced dissociation (CID) is performed to identify stable and abundant product ions.
Figure 2: The process of selecting MRM transitions, from ionization to fragmentation.
Method Validation: Ensuring Trustworthiness and Reliability
A full validation of the bioanalytical method should be performed according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14] The key validation parameters are summarized below.
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To assess the closeness of determined values to the nominal concentration and the degree of scatter. | For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).[15] |
| Recovery | To determine the extraction efficiency of the analytical method. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the effect of matrix components on the ionization of the analyte. | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Stability | To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, short-term, long-term, stock solution). | The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
| Dilution Integrity | To ensure that diluting a sample with a concentration above the upper limit of quantification (ULOQ) provides accurate results. | Accuracy and precision should be within ±15%.[15] |
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The use of a deuterated internal standard, coupled with a selective sample preparation technique and highly specific tandem mass spectrometry detection, ensures the accuracy and precision required for bioanalytical studies. The detailed validation protocol, grounded in regulatory guidelines, establishes the trustworthiness of the method for its intended purpose in a drug development and quality control setting.
References
- Benchchem. High-Throughput Bioanalytical Method for the Quantification of Paliperidone in Human Plasma using LC-MS/MS wit.
- ResearchGate. Full-scan positive mode product ion mass spectrum of (A) paliperidone and (B) diazepam.
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD.
- ResearchGate. Mass spectra of Paliperidone D4.
- Simson Pharma Limited. Paliperidone-d4.
- Chemicea. Paliperidone 5-Fluoro Isomer.
- Allmpus. Paliperidone 5-Fluoro Isomer and Paliperidone 5-Fluoro Analog Manufacturer in Mumbai.
- Wikipedia. Paliperidone.
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- European Medicines Agency. Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
- European Medicines Agency. Guideline Bioanalytical method validation.
- National Center for Biotechnology Information. Paliperidone | C23H27FN4O3 | CID 115237.
- Mayo Clinic. Paliperidone (oral route).
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Application Note: Elucidating the Fragmentation Pathway of 5-Fluoro Paliperidone-d4 by Mass Spectrometry
Introduction
In the landscape of pharmaceutical analysis and therapeutic drug monitoring, precision and accuracy are paramount. This application note provides a comprehensive technical guide to the mass spectrometric fragmentation of 5-Fluoro Paliperidone-d4, a crucial internal standard for the quantification of 5-Fluoro Paliperidone. 5-Fluoro Paliperidone is an impurity and potential metabolite of Paliperidone, an atypical antipsychotic used in the treatment of schizophrenia and schizoaffective disorder.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative bioanalysis.[2][3][4][5]
This document delves into the rationale behind the experimental design for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, proposes a detailed fragmentation pathway for this compound, and provides step-by-step protocols for its analysis. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in developing and validating robust analytical methods.
The Critical Role of Deuterated Internal Standards
In quantitative LC-MS/MS analysis, the use of a deuterated internal standard (IS) is a widely accepted practice to ensure the highest level of accuracy and precision.[2][3][4] These standards are chemically identical to the analyte of interest but have one or more hydrogen atoms replaced by deuterium.[2] This isotopic substitution results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the IS, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[4][5] This co-elution and similar ionization response effectively compensate for matrix effects and variations in sample recovery, leading to more reliable and reproducible quantification.[2][3]
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in a tandem mass spectrometer, typically using positive electrospray ionization (ESI), is predicted to follow a pathway analogous to that of Paliperidone and its deuterated analog, Paliperidone-d4. The primary fragmentation events involve the cleavage of the piperidine ring and the ethyl-piperidine linkage.
The chemical name for 5-Fluoro Paliperidone is 3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1] The deuterons in this compound are typically located on the ethyl chain connecting the piperidine and the pyridopyrimidinone moieties.
Proposed Fragmentation Pathway:
-
Precursor Ion Formation: In the ESI source, the molecule is protonated, forming the precursor ion [M+H]⁺. Given the molecular weight of 5-Fluoro Paliperidone as 426.48 g/mol , and the addition of four deuterium atoms, the expected m/z for the protonated molecule of this compound will be approximately 431.5.
-
Primary Fragmentation (Product Ion Formation): The most characteristic fragmentation of paliperidone and its analogs involves the cleavage of the bond between the piperidine ring and the ethyl linker. This results in the formation of a stable, charged fragment containing the pyridopyrimidinone moiety. For Paliperidone, this yields a product ion at m/z 207.2.[6][7][8] For Paliperidone-d4, with the deuterium labels on the ethyl group, this cleavage results in a product ion at m/z 211.2.[7][9] Following this established pattern, the fragmentation of this compound is expected to produce a prominent product ion at m/z 211.2 .
The other part of the molecule, the 5-fluoro-1,2-benzisoxazol-3-yl-piperidine moiety, is also expected to form a fragment ion.
Visualizing the Fragmentation
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the expected mass transitions for the analysis of 5-Fluoro Paliperidone and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Fluoro Paliperidone | ~427.5 | ~207.2 |
| This compound | ~431.5 | 211.2 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the analysis of 5-Fluoro Paliperidone using this compound as an internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for sample cleanup in bioanalytical assays.[10][11]
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Workflow for Sample Preparation and Analysis
Caption: Workflow for the quantification of 5-Fluoro Paliperidone.
Protocol 2: LC-MS/MS Method Parameters
The following are typical starting conditions for an LC-MS/MS method for the analysis of paliperidone and its analogs.[6][10][12][13]
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of organic phase and ramping up is typically effective. For example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
MRM Transitions:
-
5-Fluoro Paliperidone: Q1: 427.5 -> Q3: 207.2
-
This compound: Q1: 431.5 -> Q3: 211.2
-
Conclusion
This application note has provided a detailed theoretical and practical framework for the mass spectrometric analysis of this compound. By understanding its predictable fragmentation pattern, which is analogous to that of paliperidone, researchers can confidently develop and validate robust LC-MS/MS methods for the accurate quantification of 5-Fluoro Paliperidone. The provided protocols offer a solid starting point for method development, and the emphasis on the use of a deuterated internal standard underscores the commitment to high-quality, reproducible data in pharmaceutical analysis.
References
-
Doherty, B., Rodriguez, V., Leslie, J. C., McClean, S., & Smyth, W. F. (2007). An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling by liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 21(13), 2031–2038. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
Yamamoto, T., et al. (2024). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine, 69, 102340. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Miyata, N., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(11), e4601. [Link]
-
Kim, H. J., et al. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 185, 113248. [Link]
-
Stanciu, A., et al. (2021). Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. Arhiv za farmaciju, 71(5), 364-376. [Link]
-
Smyth, W. F., et al. (2000). Electrospray ionisation-mass spectrometric characterisation of selected anti-psychotic drugs and their detection and determination in human hair samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 141-157. [Link]
-
A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. (2018). Latin American Journal of Pharmacy, 37(8), 1632-8. [Link]
-
Li, Y., et al. (2025). LC-MS/MS Determination of 27 Antipsychotics and Metabolites in Plasma for Medication Management Monitoring. Xenobiotica, 1-32. [Link]
-
Galezowska, J., et al. (2016). Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry. Biomedical chromatography, 30(6), 894–901. [Link]
-
Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid phase extraction. (2018). ResearchGate. [Link]
-
Electrospray ionisation-mass spectrometric characterisation of selected anti-psychotic drugs and their detection and determination in human hair samples by liquid chromatography-tandem mass spectrometry. (2000). ResearchGate. [Link]
-
Smyth, W. F., et al. (2000). Electrospray ionisation-mass spectrometric characterisation of selected anti-psychotic drugs and their detection and determination in human hair samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 141-157. [Link]
-
Synthetic scheme of paliperidone: generation of process-related... (n.d.). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. [Link]
-
Mass spectra of Paliperidone D4. (n.d.). ResearchGate. [Link]
-
Full-scan positive mode product ion mass spectrum of (A) paliperidone and (B) diazepam. (n.d.). ResearchGate. [Link]
-
Chemical structure of paliperidone. *indicates position of chiral carbon atom. (n.d.). ResearchGate. [Link]
-
Mass spectrum of (A) paliperidone (PLP) parent ion (protonated... (n.d.). ResearchGate. [Link]
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A Robust UHPLC-MS/MS Method for the Simultaneous Quantification of Paliperidone and 5-Fluoro Paliperidone-d4
Abstract
This application note details a highly selective, sensitive, and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of paliperidone and its stable isotope-labeled (SIL) internal standard, 5-Fluoro Paliperidone-d4. Developed for researchers, scientists, and drug development professionals, this protocol employs a simple protein precipitation extraction followed by a rapid chromatographic separation. The methodology is ideal for high-throughput applications such as therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, ensuring accuracy and precision by mitigating matrix effects and other sources of analytical variability.
Introduction
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent widely used for the treatment of schizophrenia and schizoaffective disorder.[1] Accurate measurement of its concentration in biological matrices, such as human plasma, is critical for optimizing therapeutic regimens and conducting pharmacokinetic research.[2]
The gold standard for bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[2] A key component of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS).[3] Stable isotope-labeled internal standards are considered the "perfect" choice because they share near-identical physicochemical properties with the analyte.[4][5] This ensures they co-elute chromatographically and experience similar ionization behavior, effectively compensating for variations during sample preparation, injection, and detection.[6][7] This note describes a method using this compound, a specifically designed SIL-IS for paliperidone, to achieve reliable quantification.
Analytical Principle
The method leverages the strengths of both UHPLC and tandem mass spectrometry.
-
Chromatography: Reversed-phase UHPLC is employed to achieve a rapid and efficient separation of paliperidone and its internal standard from endogenous plasma components. The analytes are separated based on their hydrophobicity through differential partitioning between the stationary phase (C18) and the mobile phase.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. The instrument is set to detect specific precursor-to-product ion transitions for both paliperidone and this compound. This specificity minimizes interference from other compounds in the matrix. Quantification is based on the peak area ratio of the analyte to the internal standard.
Experimental Protocol
-
Standards: Paliperidone reference standard, this compound internal standard.
-
Reagents: LC-MS grade acetonitrile, methanol, and water; Formic acid (≥98%); Ammonium acetate (≥98%).
-
Biological Matrix: Human plasma with K2-EDTA as an anticoagulant.
-
Equipment: UHPLC system (e.g., Waters ACQUITY, Agilent 1290 Infinity II), Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S), analytical balance, calibrated micropipettes, microcentrifuge, and autosampler vials.
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve paliperidone and this compound in methanol to prepare primary stock solutions.
-
Working Standard Solutions: Serially dilute the paliperidone stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve (e.g., 0.2 to 50 ng/mL) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.[8]
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL internal standard working solution and briefly vortex.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for injection.
-
The instrumental parameters are summarized in the tables below. These conditions are designed for optimal separation and detection.
Table 1: UHPLC Parameters
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient Program | 5% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate |
| Total Run Time | 3.5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Source Temperature | 700°C |
| Curtain Gas (CUR) | 15 psi |
| Collision Gas (CAD) | 10 psi |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Paliperidone | 427.2 | 207.2 | 35 |
| This compound (IS) | 453.2 (Calculated) | 211.2 (Hypothesized) | 35 (Typical) |
Note: The MRM transition for this compound is based on the structure of paliperidone with the addition of one fluorine atom (+18 Da) and four deuterium atoms (+4 Da). The product ion is hypothesized based on the known fragmentation of paliperidone-d4, which is typically m/z 211.2.[9][10][11]
-
Column Choice: A sub-2 µm particle C18 column provides high-resolution separation and is well-suited for retaining moderately polar compounds like paliperidone (LogP ≈ 3.0).[12]
-
Mobile Phase: The use of formic acid promotes the protonation of the basic nitrogen atoms on paliperidone (pKa ≈ 8.2), which is essential for efficient positive mode ESI.[12] Ammonium acetate serves as a buffer to stabilize the pH and improve peak shape.
-
Gradient Elution: A gradient program allows for the effective elution of the analytes with sharp peaks in a short analytical run time, increasing throughput.[13]
-
Sample Preparation: Protein precipitation is a rapid, simple, and effective method for removing the bulk of matrix interferences, making it ideal for high-throughput environments.[14]
Analytical Workflow Visualization
The entire process from sample receipt to final data analysis is depicted in the following workflow diagram.
Sources
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High-Throughput Quantification of Paliperidone in Human Plasma using Paliperidone-d4 by UPLC-MS/MS for Therapeutic Drug Monitoring
Application Note & Protocol
Authored by: Gemini, Senior Application Scientist
Introduction: The Clinical Imperative for Paliperidone Monitoring
Paliperidone (9-hydroxyrisperidone), the active metabolite of risperidone, is a widely used atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] It functions primarily as a centrally active antagonist of dopamine D2 and serotonin 5-HT2A receptors.[3] Given the significant inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) is a critical tool for optimizing dosing, ensuring therapeutic efficacy, and minimizing adverse effects.[4][5] TDM helps clinicians navigate the narrow therapeutic window, with a combined reference range for risperidone and paliperidone suggested at 20–60 ng/mL.[4]
Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC–MS/MS) has emerged as the gold standard for TDM, offering unparalleled sensitivity, specificity, and throughput compared to other methods.[6][7] A cornerstone of robust LC-MS/MS-based bioanalysis is the use of a stable isotope-labeled (SIL) internal standard (IS).[8] This application note provides a detailed protocol for the quantification of paliperidone in human plasma using its deuterated analogue, paliperidone-d4, which ensures the highest level of accuracy and precision.
The Indispensable Role of a Deuterated Internal Standard
In quantitative mass spectrometry, an ideal internal standard must mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—to correct for variability.[9][10] A deuterated internal standard, such as paliperidone-d4, is the preferred choice for this purpose.[1]
Causality Behind the Choice:
-
Chemical and Physical Equivalence: Paliperidone-d4 is chemically identical to paliperidone, with the only difference being the substitution of four hydrogen atoms with deuterium.[11] This ensures they have the same extraction recovery, chromatographic retention time, and ionization efficiency.[12]
-
Co-elution: Because it behaves identically during chromatography, the deuterated standard co-elutes with the native analyte. This provides the most accurate compensation for matrix effects—ion suppression or enhancement—that can occur at that specific retention time.[11][13]
-
Mass Differentiation: The mass difference between the analyte and the IS (typically +4 Da for a d4-labeled standard) allows the mass spectrometer to easily distinguish between them, enabling simultaneous and accurate quantification.[10][14]
By incorporating paliperidone-d4, the ratio of the analyte's signal to the internal standard's signal remains constant even if sample loss occurs during preparation or if instrument response fluctuates, leading to highly reliable and reproducible results.[10][11]
Caption: UPLC-MS/MS workflow for paliperidone quantification.
UPLC-MS/MS Conditions
The following conditions are a robust starting point and should be optimized for the specific instrumentation used.
Table 1: UPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and speed for complex biological samples. [15] |
| Column | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) | C18 columns offer excellent retention and peak shape for this class of compounds. [15] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for efficient positive ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for effective elution. |
| Flow Rate | 0.6 mL/min | A typical flow rate for this column dimension, balancing speed and pressure. [15] |
| Column Temp. | 50°C | Elevated temperature can improve peak shape and reduce viscosity. [15] |
| Injection Vol. | 1-10 µL | Dependent on system sensitivity; smaller volumes can reduce matrix load. [15][16] |
| Gradient | Isocratic or Gradient Elution | A gradient (e.g., starting at 10% B, ramping to 90% B) can effectively separate the analyte from matrix interferences. An example is provided in Table 2. |
Table 2: Example UPLC Gradient
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.6 | 90 | 10 |
| 0.5 | 0.6 | 90 | 10 |
| 2.0 | 0.6 | 10 | 90 |
| 2.5 | 0.6 | 10 | 90 |
| 2.6 | 0.6 | 90 | 10 |
| 3.0 | 0.6 | 90 | 10 |
Table 3: Tandem Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| MS System | Sciex API 4000 or equivalent triple quadrupole | Provides high sensitivity and specificity for quantitative analysis. [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Paliperidone contains basic nitrogen atoms that are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Ensures high selectivity by monitoring a specific precursor-to-product ion transition. |
| Paliperidone Transition | 427.2 > 207.2 m/z | This is a well-established and specific transition for paliperidone quantification. [14] |
| Paliperidone-d4 Transition | 431.2 > 211.2 m/z | Corresponds to the same fragmentation pattern as the analyte, shifted by +4 Da. [14] |
| Collision Energy (CE) | Instrument Dependent | Must be optimized for the specific instrument to maximize product ion signal. |
| Dwell Time | 50-150 ms | Balances the number of data points across the peak with cycle time. |
Bioanalytical Method Validation: A Self-Validating System
To ensure the method is suitable for its intended purpose, a full validation must be performed according to regulatory guidelines such as the ICH M10. [17][18]The objective is to demonstrate the reliability and reproducibility of the assay. [18] Table 4: Key Validation Parameters and Acceptance Criteria (based on ICH M10)
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over the calibration range. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99 is commonly expected. [1] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ and at least 3 QC levels (low, medium, high). For QCs, the mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). [19] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The IS-normalized matrix factor across different lots of matrix should have a %CV ≤ 15%. |
| Extraction Recovery | To measure the efficiency of the extraction procedure. | Recovery should be consistent and reproducible across the concentration range, although it does not need to be 100%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Conclusion
This application note details a robust, sensitive, and high-throughput UPLC-MS/MS method for the quantification of paliperidone in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and, critically, utilizes a stable isotope-labeled internal standard, paliperidone-d4. The use of a deuterated IS is essential for correcting for analytical variability, thereby ensuring the high accuracy and precision required for clinical decision-making. [1][16]When fully validated according to international guidelines, this method is exceptionally well-suited for routine therapeutic drug monitoring and pharmacokinetic research, ultimately aiding in the optimization of treatment for patients with schizophrenia and schizoaffective disorder.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmaceutical and Life Sciences.
- AptoChem. (n.d.).
- Trivedi, R. K., & Patel, M. C. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences and Research.
- van de Merbel, N. C. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
- Rudragangaiah, S., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish.
- BenchChem. (2025).
- Tambe, R., Mankar, S., & Dighe, S. (2020). RP-HPLC method development and validation of paliperidone in bulk and pharmaceutical dosage form. The International journal of analytical and experimental modal analysis.
- Rao, K. N., et al. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Vanaja, M., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences.
- Kaliszan, R., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis.
- Mandrioli, R., et al. (2020). Multiplexed therapeutic drug monitoring of antipsychotics in dried plasma spots by LC-MS/MS.
- Lin, S.-K., et al. (2023).
- BenchChem. (2025).
- Bell, C., et al. (2023). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals.
- Kim, H., et al. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring.
- U.S. Food and Drug Administration. (2022).
- European Medicines Agency. (2022).
- ResearchGate. (n.d.). Full-scan positive mode product ion mass spectrum of (A) paliperidone and (B) diazepam.
- ResolveMass Laboratories Inc. (2025).
- Nozawa, H., et al. (2024). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine.
- Hiemke, C., et al. (2018). A Systematic Review and Combined Analysis of Therapeutic Drug Monitoring Studies for Oral Paliperidone. Expert Opinion on Drug Metabolism & Toxicology.
- Mayo Clinic. (n.d.). Paliperidone (oral route).
- Therapeutic Goods Administration (TGA). (2017).
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Troubleshooting & Optimization
Technical Support Center: Matrix Effects in 5-Fluoro Paliperidone-d4 Quantification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of analytes using stable isotope-labeled internal standards, specifically focusing on methods involving 5-Fluoro Paliperidone and its deuterated internal standard, 5-Fluoro Paliperidone-d4. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may face in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts of matrix effects and the use of deuterated internal standards in LC-MS/MS bioanalysis.
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon is a significant concern in quantitative analysis, as it can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the method.[3][4] The effect arises within the mass spectrometer's ion source, where matrix components can compete with the analyte for ionization.[2][5]
Q2: What are the most common causes of matrix effects in plasma or serum samples?
The most common culprits are endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants or dosing vehicles.[1][3] Phospholipids are particularly notorious in plasma and serum samples.[6][7] Due to their amphipathic nature, they are often co-extracted with analytes and can co-elute during chromatographic separation, causing significant ion suppression.[7][8]
Q3: How is the magnitude of matrix effects quantitatively assessed?
Matrix effects are quantitatively evaluated using the Matrix Factor (MF) . The calculation is performed by comparing the peak response of an analyte spiked into a post-extraction blank matrix with the response of the analyte in a neat (pure) solvent.[3][9]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
Regulatory guidelines, such as those from the FDA and EMA, mandate the assessment of matrix effects across multiple lots of matrix to ensure method robustness.[1][10][11]
Q4: Why is a deuterated internal standard (D-IS) like this compound considered the "gold standard"?
A deuterated internal standard is a type of stable isotope-labeled internal standard (SIL-IS). These are considered ideal for quantitative LC-MS/MS because they have nearly identical physicochemical properties to the analyte.[12] The core assumption is that the D-IS will have the same chromatographic retention time, extraction recovery, and experience the exact same degree of ion suppression or enhancement as the analyte.[12][13] By calculating the peak area ratio of the analyte to the D-IS, variations caused by matrix effects are normalized, leading to more accurate and precise quantification.[12]
Q5: Can this compound fail to perfectly compensate for matrix effects? If so, why?
Yes, even a deuterated internal standard can sometimes fail to fully compensate for matrix effects, a phenomenon known as "differential matrix effects."[12][14] The primary reason is a slight chromatographic separation between the analyte and the D-IS. This can be caused by the "isotope effect," where the substitution of hydrogen with heavier deuterium atoms can subtly alter the molecule's properties, leading to a small difference in retention time.[5][12] If this slight separation causes the analyte and the D-IS to elute into regions with different concentrations of matrix interferences, they will experience different degrees of ion suppression, invalidating the ratio-based correction.[14]
Troubleshooting Guide: From Detection to Mitigation
This guide provides a systematic, problem-and-solution approach to common issues encountered during method development and validation.
Problem 1: Significant and Variable Ion Suppression or Enhancement
You observe low and inconsistent peak intensities for both your analyte (5-Fluoro Paliperidone) and your internal standard (this compound) across different samples or matrix lots.
Systematic Troubleshooting Workflow
Caption: Workflow for troubleshooting matrix effects.
Step-by-Step Solutions:
-
Confirm and Quantify the Matrix Effect : First, confirm that matrix effects are the root cause. Use the post-extraction addition protocol to calculate the Matrix Factor (MF) in at least six different lots of blank matrix.[1] A high coefficient of variation (CV > 15%) in the IS-normalized MF across lots indicates a significant and variable problem.[1]
-
Identify the Source of Interference : Perform a post-column infusion experiment . This will pinpoint the retention time regions where ion suppression is occurring. By injecting an extracted blank matrix, you can observe dips in the steady signal of a continuously infused analyte, which correspond to the elution times of interfering matrix components.[9][11] This is often correlated with the elution of phospholipids.[6]
-
Optimize Sample Preparation : The goal is to remove the interfering components before LC-MS/MS analysis. The choice of technique is critical.
-
Protein Precipitation (PPT) : Fast and simple, but often results in the least clean extracts and significant phospholipid-based matrix effects.[6][15]
-
Liquid-Liquid Extraction (LLE) : Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. Optimizing the pH and solvent polarity can selectively exclude many interferences.[16]
-
Solid-Phase Extraction (SPE) : Generally provides the cleanest extracts and is highly effective at removing phospholipids.[6][16] Modern SPE cartridges can use mixed-mode or specific phospholipid-removal chemistries.[16]
Technique Pros Cons Phospholipid Removal Protein Precipitation (PPT) Fast, inexpensive, universal Prone to matrix effects, may cause analyte precipitation Poor Liquid-Liquid Extraction (LLE) Good for removing salts and polar interferences More labor-intensive, requires solvent optimization Moderate to Good Solid-Phase Extraction (SPE) Highest selectivity, provides cleanest extracts Higher cost, requires method development Excellent -
-
Optimize Chromatographic Conditions : If sample preparation is insufficient, modify your LC method to separate the analyte and IS from the region of ion suppression identified in the post-column infusion experiment.[17]
-
Adjust the Gradient : Increase the initial aqueous portion of your mobile phase to retain and elute polar interferences at the beginning of the run, away from your analyte.
-
Change the Column : Consider a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl phase) to alter the selectivity and retention of interfering compounds.
-
-
Consider an Alternative Ionization Technique : Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric-pressure chemical ionization (APCI).[2] If your analyte is amenable to APCI, switching the ion source can significantly reduce matrix effects, as APCI is less affected by competition in the gas phase.[3]
Problem 2: this compound Fails to Compensate for Matrix Effects (Differential Matrix Effects)
Your IS-normalized matrix factor shows high variability, or your QC samples fail for accuracy, even though the overall signal suppression seems consistent. This suggests the IS is not behaving identically to the analyte.
Conceptual Diagram of Differential Matrix Effects
Caption: Differential matrix effects from isotopic shift.
Step-by-Step Solutions:
-
Verify Chromatographic Co-elution : The most common cause is a slight separation between the analyte and the deuterated IS.[12]
-
Overlay the chromatograms of the analyte and this compound from a neat solution.
-
Zoom in on the peaks. Even a separation of a few seconds can be problematic if it occurs on the edge of a sharp ion suppression zone.
-
-
Adjust Chromatography to Force Co-elution :
-
Reduce Column Efficiency : While counterintuitive, switching to a column with slightly lower efficiency (e.g., larger particle size or shorter length) can sometimes merge the two peaks back together.
-
Modify Mobile Phase : Small changes in mobile phase composition or pH can alter the subtle interactions that cause the isotopic separation. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or buffer concentrations.
-
-
Evaluate the IS in the Matrix : Independently assess the matrix factor for both the analyte and this compound. If the IS shows significantly different or more variable suppression than the analyte, it confirms that it is not a suitable standard under the current conditions.
-
Use a 13C-labeled Internal Standard : If available, a heavy-atom IS using ¹³C or ¹⁵N instead of deuterium may exhibit a smaller isotopic effect and have a higher likelihood of perfect co-elution. This is often the most robust but also the most expensive solution.
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
-
Prepare Three Sets of Samples at low and high concentrations (LQC and HQC levels):
-
Set A (Neat Solution) : Spike analyte and IS into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike) : Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the analyte and IS into the final, clean extract.[1]
-
Set C (Pre-Extraction Spike / QCs) : Spike analyte and IS into blank matrix before extraction.
-
-
Analyze all Samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF :
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
IS-Normalized MF = (Analyte/IS Peak Ratio in Set B) / (Analyte/IS Peak Ratio in Set A)
-
The Coefficient of Variation (CV%) of the IS-Normalized MF across the six lots should be ≤15%.[1]
-
-
Calculate Recovery :
-
Recovery % = (Peak Response in Set C) / (Peak Response in Set B) * 100
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This is a generic protocol for a mixed-mode cation exchange SPE, effective for basic compounds like paliperidone analogues.
-
Sample Pre-treatment : To 100 µL of plasma, add 20 µL of IS (this compound) and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning : Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading : Load the pre-treated sample onto the cartridge.
-
Washing :
-
Wash 1: 1 mL of 0.1 M acetate buffer.
-
Wash 2: 1 mL of methanol.
-
-
Elution : Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
Fu, Y., Li, W., & Picard, F. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631–634. Available at: [Link]
-
Li, F., & Li, Y. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 349-353. Available at: [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
-
Labsci @ Pittcon. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Available at: [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Available at: [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. Available at: [Link]
-
Al-Masri, M., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 7(5). Available at: [Link]
-
Santhanam, S., et al. (2023). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma. Semantic Scholar. Available at: [Link]
-
Pharmaffiliates. (n.d.). Paliperidone | Analytical Method Development | Validation | BA/BE Studies. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available at: [Link]
-
Nobilus, M. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 28(1). Available at: [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. Available at: [Link]
-
Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Available at: [Link]
-
Ezeugo, O. S., & O'Neal, M. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link]
-
Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. Available at: [Link]
-
Rele, R. V. (2016). Validation of Paliperidone for Quantitative Determination from A by Non-Aqueous Potentiometric Titration. International Science Congress Association. Available at: [Link]
-
Souverain, S., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1), 48-56. Available at: [Link]
-
Guo, W., et al. (2018). Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid phase extraction. Journal of Chromatography B, 1072, 263-271. Available at: [Link]
-
Fu, Y., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(12), 631-634. Available at: [Link]
-
Mei, H. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]
-
Talebpour, Z., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5516-5535. Available at: [Link]
-
ResearchGate. (n.d.). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Available at: [Link]
-
PubMed. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]
-
PubMed. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Available at: [Link]
-
National Institutes of Health. (2025). Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evaluation. Available at: [Link]
Sources
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improving peak shape for 5-Fluoro Paliperidone-d4 in HPLC
Technical Support Center: 5-Fluoro Paliperidone-d4
A Senior Application Scientist's Guide to Achieving Optimal Peak Shape in HPLC
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, particularly poor peak shape, during method development and routine analysis. As a deuterated analog of a basic pharmaceutical compound, this compound presents specific challenges in reversed-phase HPLC that require a systematic and chemically-informed approach to resolve.
This document moves beyond generic advice to provide in-depth, field-proven insights into the root causes of peak asymmetry and offers robust, validated strategies to achieve sharp, symmetrical peaks for reliable quantification.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered with this compound analysis in a direct question-and-answer format.
Q1: My peak for this compound is tailing significantly. What is the most likely cause?
A1: The most common cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase.[1][2] Paliperidone has a pKa of approximately 8.76, meaning it is protonated and carries a positive charge in typical acidic-to-neutral mobile phases.[3] This positively charged analyte can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) that are residual on the surface of silica-based C18 columns.[2][4] This secondary ionic interaction is a different retention mechanism than the primary hydrophobic interaction, leading to a "tail" on the peak.
Q2: What is the quickest way to fix peak tailing for my basic analyte?
A2: The most effective immediate step is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA) will protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[1][2][5] This minimizes the secondary ionic interactions causing the tailing. Ensure your column is rated for use at low pH to prevent stationary phase degradation.[2][6]
Q3: I've lowered the pH, but the peak shape is still not perfect. What's next?
A3: If low pH doesn't completely solve the issue, consider these next steps:
-
Column Chemistry: Ensure you are using a modern, high-purity, base-deactivated, or end-capped column.[1][7][8] These columns have fewer accessible residual silanol groups.
-
Buffer Concentration: For non-MS applications, increasing the concentration of a buffer (e.g., phosphate) can help increase the ionic strength of the mobile phase, which can mask the silanol interactions.[1]
-
System Check: Rule out extra-column effects. Excessive dead volume in tubing or fittings, especially between the column and detector, can cause peak tailing for all peaks, but it is often more pronounced for early-eluting ones.[1][5]
Q4: My peak is fronting (looks like a shark fin). What causes this?
A4: Peak fronting is typically a symptom of column overload, either by mass or volume.[1][9] To diagnose this, simply dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you are experiencing mass overload. To fix this, reduce the concentration of your sample. If dilution doesn't help, you may be injecting too large a volume of a sample solvent that is stronger than your mobile phase. Try reducing the injection volume or dissolving your sample in the initial mobile phase.[9]
Part 2: A Deep Dive into the Chemistry of Peak Tailing
Understanding the underlying mechanisms of peak tailing is critical for developing robust and transferable HPLC methods. For this compound, the primary cause is almost always rooted in interactions with the silica stationary phase.
The Role of Silanol Groups
Standard reversed-phase HPLC columns are made from silica particles bonded with a hydrophobic phase (e.g., C18). However, the manufacturing process inevitably leaves some unreacted silanol groups (Si-OH) on the silica surface.[7][10][11] These silanols are acidic and can exist in two states depending on the mobile phase pH:
-
Protonated (Si-OH): At low pH (typically < 4), the silanol groups are protonated and electrically neutral.
-
Ionized (Si-O⁻): At mid-to-high pH (typically > 4), they deprotonate and carry a negative charge.
This compound, as a basic compound, is protonated at pH values below its pKa (~8.76), carrying a positive charge. When a positively charged analyte encounters a negatively charged silanol group, a strong ionic interaction occurs. This "secondary retention mechanism" holds the analyte more strongly than the intended hydrophobic interaction, causing the peak tailing observed in the chromatogram.[2]
Strategies for Mitigation: A Mechanistic View
The solution to peak tailing involves disrupting the analyte-silanol interaction. This can be achieved through several complementary strategies.
| Strategy | Mechanism of Action | Key Considerations |
| Low pH Mobile Phase | Protonates silanol groups (Si-OH), eliminating the negative charge and preventing ionic interaction with the protonated basic analyte.[1][2] | Most effective strategy. Use a column stable at low pH (pH < 3). Volatile acids like formic acid (0.1%) are ideal for LC-MS compatibility.[1] |
| High-Purity, End-Capped Columns | End-capping is a process that chemically blocks residual silanols with a small, non-polar group (like trimethylsilyl), making them inaccessible to the analyte.[7][8] Modern columns also use higher purity silica with fewer metal impurities, which can also contribute to tailing.[5][10] | Always the recommended choice for analyzing basic compounds. Look for columns marketed as "base-deactivated" or having "low silanol activity." |
| Increased Buffer Ionic Strength | The buffer cations (e.g., Na⁺, K⁺, NH₄⁺) compete with the protonated analyte for the negatively charged silanol sites, effectively "masking" them.[1][12] | Primarily for UV-based methods. High buffer concentrations (>10 mM) can cause ion suppression in mass spectrometry.[1] |
| Alternative Stationary Phases | Hybrid particle columns (organo-silica) or polymer-based columns are more resistant to pH extremes and can offer lower silanol activity compared to traditional silica columns.[5][10] | May offer different selectivity. Useful when pH adjustments are not sufficient or desirable. |
Part 3: Systematic Troubleshooting Workflow
When poor peak shape is observed, a logical, step-by-step approach is the most efficient way to identify and resolve the root cause. The following workflow guides you from initial observation to final resolution.
Sources
- 1. labcompare.com [labcompare.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation [pharmacores.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
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- 11. shodexhplc.com [shodexhplc.com]
- 12. HPLC - Size Exclusion | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Technical Support Center: Stability of 5-Fluoro Paliperidone-d4 in Biological Matrices
Here is the technical support center for 5-Fluoro Paliperidone-d4 stability in biological matrices.
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who use this compound as an internal standard (IS) for the quantitative analysis of 5-Fluoro Paliperidone or related analytes in biological matrices.
The integrity of a stable isotope-labeled internal standard is paramount for the accuracy, precision, and reliability of any bioanalytical method.[1] Degradation of the IS can lead to a skewed analyte-to-IS response ratio, resulting in the overestimation of the analyte's concentration and compromising the validity of study data.[2] This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with detailed troubleshooting protocols and answers to frequently asked questions.
A Note on Extrapolation: Direct, published stability data for this compound is limited. This guide synthesizes data from its parent compound, paliperidone, and its deuterated analog, paliperidone-d4. The addition of a fluorine atom can alter a molecule's physicochemical properties; however, the fundamental degradation pathways and stability considerations are expected to be broadly similar. The stability of a deuterated compound is generally anticipated to be comparable to or greater than its non-deuterated counterpart due to the kinetic isotope effect, which makes the carbon-deuterium (C-D) bond more resistant to cleavage than a carbon-hydrogen (C-H) bond.[2] Therefore, the stability data for paliperidone serves as a robust proxy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of 5-Fluoro Paliperidone, where four hydrogen atoms have been replaced with deuterium.[3] In quantitative bioanalysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[4] Because its chemical and physical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement).[5][6] This close correlation allows it to accurately correct for variability during sample preparation and analysis, leading to highly precise and accurate quantification.[1]
Q2: What are the primary factors that affect the stability of this compound in biological samples?
Several factors can compromise the stability of the internal standard in matrices like plasma, serum, blood, or urine:
-
Temperature: Elevated temperatures can accelerate chemical degradation. Conversely, improper freezing or storage can also affect stability.[2]
-
Enzymatic Activity: Endogenous enzymes present in biological matrices can potentially metabolize the compound, although paliperidone itself undergoes limited metabolism.[2][7]
-
pH: Extreme pH conditions during sample preparation or in the matrix itself can lead to acid or base-catalyzed hydrolysis.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can cause degradation due to changes in pH, concentration of solutes in unfrozen water, and physical stress on the molecule.[2][8]
-
Light Exposure: Photolysis can be a significant degradation pathway for paliperidone, making it crucial to protect samples from light.[4][9]
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products, such as N-oxides.[4][9]
Q3: What are the known metabolic and degradation pathways for paliperidone?
Paliperidone is primarily eliminated through renal excretion, with a large portion (about 59%) excreted unchanged in urine.[7][10] However, four minor metabolic pathways have been identified:
Forced degradation studies have shown that paliperidone is susceptible to photolysis and oxidation.[9] Key degradation products identified under stress conditions include N-oxide derivatives and products resulting from the scission of the benzisoxazole ring.[4][9]
Q4: What are the recommended storage conditions for biological samples containing this compound?
Based on stability data for non-deuterated paliperidone, the following storage conditions are recommended to ensure sample integrity:
| Storage Condition | Recommended Maximum Duration | Source(s) |
| Room Temperature (~25°C) | Up to 23 days (in serum) | [12] |
| Refrigerated (4-5°C) | Up to 30 days | [12][13] |
| Frozen (-20°C) | Up to 60 days | [12] |
| Frozen (-80°C) | Up to 270 days (recommended for >60 days) | [12] |
| Long-Term Frozen (–50°C) | Up to 577 days (in plasma) | [8] |
Q5: How many freeze-thaw cycles can samples typically withstand?
Studies have demonstrated that paliperidone is stable in human plasma and serum for at least five freeze-thaw cycles when frozen at -20°C or -80°C.[8][12] To minimize risk, it is always best practice to aliquot samples into smaller volumes for individual analyses, thereby avoiding the need for repeated thawing of the entire sample.[2]
Troubleshooting Guide
This guide addresses the common issue of inconsistent or drifting internal standard response, a critical indicator of potential stability problems.
Problem: Inconsistent or Drifting Internal Standard (IS) Response
An unstable IS response across a batch (e.g., decreasing response over time) or between batches is a red flag that requires immediate investigation.
Workflow for Troubleshooting IS Instability
Caption: Troubleshooting Decision Tree for IS Instability.
Detailed Troubleshooting Steps
1. Issue: Degradation in the Autosampler
-
Causality: Processed samples may sit in the autosampler for extended periods during a long analytical run. At room temperature, or even with insufficient cooling, degradation can occur, often observed as a downward drift in the IS response for samples analyzed later in the sequence.
-
Troubleshooting & Solution:
-
Verify Autosampler Stability: Analyze quality control (QC) samples stored in the autosampler for the maximum expected run time and compare them to freshly prepared QCs. The mean concentration should be within ±15% of the nominal value. While specific data for this compound is not published, studies on paliperidone and its d4-IS have shown stability under typical autosampler conditions (e.g., 4°C).[2]
-
Implement Cooling: Set the autosampler temperature to a low, controlled temperature (e.g., 4°C to 10°C).
-
Optimize Run Order: Place calibration standards and QCs throughout the run to monitor for drift. Analyze unknown samples in smaller batches if necessary.
-
2. Issue: Degradation During Sample Handling and Preparation (Bench-Top Instability)
-
Causality: The period after thawing and before extraction is a point of vulnerability. Samples at room temperature are susceptible to both enzymatic and chemical degradation. Exposure to ambient light can also initiate photolytic degradation.
-
Troubleshooting & Solution:
-
Assess Bench-Top Stability: Thaw QC samples and keep them at room temperature for a period that mimics your longest expected preparation time (e.g., 4-8 hours). Analyze them against freshly thawed QCs.[2]
-
Work Efficiently: Minimize the time samples spend on the bench. Process samples in smaller, manageable batches.
-
Control Temperature: Perform sample preparation steps on an ice bath whenever possible.
-
Protect from Light: Use amber-colored tubes or work in an area with minimal direct light exposure to mitigate photolytic degradation.[2]
-
3. Issue: Degradation from Freeze-Thaw Cycles
-
Causality: Each freeze-thaw cycle can damage the analyte. As water freezes, solutes (including buffers and salts) become concentrated in the remaining liquid phase, which can cause significant shifts in pH and ionic strength, leading to degradation.
-
Troubleshooting & Solution:
-
Validate F/T Stability: As per regulatory guidelines, subject QC samples to a minimum of three freeze-thaw cycles. A single cycle typically consists of freezing at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by unassisted thawing to room temperature.[2] Paliperidone has been shown to be stable for up to 5 cycles.[8]
-
Aliquot Samples: Upon receipt, divide samples into single-use aliquots to prevent the need to thaw the parent sample multiple times. This is the most effective preventative measure.
-
4. Issue: Long-Term Storage Instability
-
Causality: Over extended periods, slow chemical or enzymatic degradation can occur even at low temperatures if the conditions are not optimal. Temperature fluctuations from frequent freezer door openings can also contribute.
-
Troubleshooting & Solution:
-
Verify Storage Conditions: Ensure samples are stored at the correct, validated temperature. For storage beyond 60 days, -80°C is strongly recommended over -20°C for paliperidone.[12]
-
Monitor Freezer Performance: Use calibrated thermometers and logs to ensure the freezer maintains a consistent temperature. Store samples away from the door.
-
Consult Long-Term Stability Data: Analyze QC samples that have been stored for the same duration as your study samples to confirm stability.
-
5. Issue: Isotopic Exchange (Back-Exchange)
-
Causality: While rare for well-designed SIL-IS, it is theoretically possible for deuterium atoms to exchange with protons from the surrounding matrix or solvent, particularly if the label is on an exchangeable site (like an -OH or -NH group) or a carbon atom activated for exchange.[14] The d4 label on 5-Fluoro Paliperidone is typically on the ethyl chain, which is a non-labile position, making this highly unlikely.[3]
-
Troubleshooting & Solution:
-
Mass Spec Confirmation: Check the mass spectrum of the IS peak. A significant increase in the M+3 or lower mass signals relative to the M+4 signal could indicate back-exchange.
-
Source High-Quality IS: Ensure the SIL-IS is sourced from a reputable supplier and that the location of the deuterium labels is known and chemically stable.[14]
-
Key Experimental Protocols
The following are generalized protocols for assessing the stability of this compound in a given biological matrix. These experiments are fundamental components of a validated bioanalytical method.
Workflow for Stability Assessment
Caption: General workflow for conducting stability validation experiments.
Protocol 1: Assessment of Freeze-Thaw Stability
-
Objective: To determine the stability of this compound after repeated freeze-thaw cycles.[2]
-
Methodology:
-
Prepare at least three replicates of low and high concentration Quality Control (QC) samples in the relevant biological matrix.
-
Prepare a set of comparison samples at the same concentrations. Store these immediately at -80°C.
-
Subject the test QC samples to the desired number of freeze-thaw cycles (e.g., five). A single cycle consists of freezing the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final cycle, process the test samples and the comparison samples together.
-
Analyze all samples in a single analytical run.
-
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the mean concentration of the comparison samples.[2]
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
-
Objective: To determine the stability of this compound in the matrix at room temperature for a duration that simulates the sample preparation process.[2]
-
Methodology:
-
Prepare at least three replicates of low and high concentration QC samples.
-
Prepare a set of comparison samples and store them immediately at -80°C.
-
Place the test QC samples on a laboratory bench at room temperature for a pre-defined period (e.g., 8 hours).
-
After the specified duration, process the test and comparison samples together.
-
Analyze all samples in a single analytical run.
-
-
Acceptance Criteria: The mean concentration of the bench-top samples should be within ±15% of the mean concentration of the comparison samples.
Protocol 3: Assessment of Long-Term Stability
-
Objective: To determine the stability of this compound under intended long-term storage conditions.[2]
-
Methodology:
-
Prepare a sufficient number of QC samples at low and high concentrations to cover all planned time points.
-
Place the samples in a validated freezer at the intended storage temperature (e.g., -80°C).
-
At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of test samples (in triplicate for each level).
-
Analyze the test samples against a freshly prepared calibration curve and freshly spiked comparison QCs.
-
-
Acceptance Criteria: The mean concentration of the long-term storage samples should be within ±15% of the nominal concentration.
References
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Paliperidone and its Metabolites.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Paliperidone Quantification Methods for Researchers and Drug Development Professionals.
- Musenga, A., et al. (2021).
- Gautam, A., et al. (2024). Multicenter Bioavailability Study of Long-Acting Paliperidone in Patients With Schizophrenia or Schizoaffective Disorder. PubMed Central.
- Nielsen, M. K., et al. (2024). Long-term stability of five atypical antipsychotics...
- BenchChem. (2025).
- BenchChem. (2025). High-Throughput Bioanalytical Method for the Quantification of Paliperidone in Human Plasma using LC-MS/MS.
- Berwaerts, J., et al. (2009). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. PubMed.
- BenchChem. (2025).
- Cayman Chemical. (n.d.). Paliperidone-d4 (CAS 1020719-55-4).
- Psychopharmacology Institute. (2021). Paliperidone Long-Acting Injections: Mechanism, Dosing, and Clinical Use.
- Toronto Research Chemicals. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- de Souza, D., et al. (2018).
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- BenchChem. (2025). Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Paliperidone in Human Plasma using LC-MS.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Multicenter Bioavailability Study of Long-Acting Paliperidone in Patients With Schizophrenia or Schizoaffective Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Post Mortem Paliperidone Blood Concentrations Following Long-Acting Injectable Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimizing MS/MS Transitions for 5-Fluoro Paliperidone-d4
Welcome to the technical support guide for the method development and optimization of 5-Fluoro Paliperidone-d4 using tandem mass spectrometry (MS/MS). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible method.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS/MS analysis?
This compound is a deuterated analog of 5-Fluoro Paliperidone, which is a derivative of Paliperidone, an atypical antipsychotic. In quantitative mass spectrometry, stable isotope-labeled (SIL) compounds like this are the gold standard for use as internal standards (IS). The four deuterium atoms increase its molecular weight without significantly altering its chemical properties or chromatographic retention time. This allows it to co-elute with the non-labeled analyte of interest and experience similar ionization and fragmentation behavior, correcting for variations in sample preparation, injection volume, and matrix effects.
Q2: What are MS/MS transitions (MRM), and why is optimization critical?
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode on a triple quadrupole mass spectrometer.[1] It involves two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates a specific parent ion (the "precursor ion") based on its mass-to-charge ratio (m/z).
-
Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., nitrogen or argon).
-
Q3 (Third Quadrupole): Isolates a specific fragment ion (the "product ion") from the resulting fragments.
The combination of a specific precursor ion m/z and a product ion m/z is called an "MRM transition" or "transition pair". Optimization is the process of fine-tuning instrument parameters to maximize the signal intensity of this transition.[2] A well-optimized method ensures the highest sensitivity (lowest limit of quantification), accuracy, and robustness, which is crucial for reliable bioanalytical data.[3]
Q3: What are the key instrument parameters that require optimization for a new compound?
For any given MRM transition, the most critical parameters to optimize are:
-
Precursor Ion (Q1 Mass): Identifying the most abundant and stable ionized form of the molecule.
-
Product Ion (Q3 Mass): Identifying the most intense and specific fragment ions.
-
Declustering Potential (DP) or Cone Voltage (CV): The voltage applied to prevent ion clustering and aid in desolvation before the ions enter the mass analyzer.[4][5] An improperly set DP/CV can lead to poor signal or unwanted in-source fragmentation.[4]
-
Collision Energy (CE): The kinetic energy applied to the precursor ion in the collision cell to induce fragmentation.[2][6] This is arguably the most critical parameter for maximizing the product ion signal.[2][6]
Step-by-Step Experimental Protocols & Workflows
The optimization process is a systematic workflow. It begins with introducing a pure standard of the compound into the mass spectrometer and methodically refining each parameter.
Protocol 1: Precursor Ion Determination
Objective: To identify the correct mass-to-charge ratio (m/z) of the ionized this compound.
Methodology:
-
Calculate Theoretical Mass: The molecular formula for this compound is C₂₃H₂₃D₄FN₄O₃, with a molecular weight of 430.51 g/mol .[7] In positive electrospray ionization (ESI+), we expect to see the protonated molecule, [M+H]⁺.
-
Theoretical [M+H]⁺ m/z = 430.51 + 1.007 (mass of H⁺) = 431.52
-
-
Prepare Standard Solution: Create a ~1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Using a syringe pump, directly infuse the standard solution into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Perform a Q1 Scan: Set the instrument to perform a full scan in Q1 mode over a relevant mass range (e.g., m/z 100-600).
-
Identify the Precursor: The most intense peak in the resulting spectrum should correspond to the [M+H]⁺ ion. Confirm that the observed m/z is approximately 431.5. This will be your precursor ion for all subsequent optimization steps.
Protocol 2: Product Ion Discovery
Objective: To identify the most intense and stable fragment ions (product ions) generated from the precursor.
Methodology:
-
Continue Infusion: Use the same infusion setup from Protocol 1.
-
Set Q1 to Precursor Mass: Fix the first quadrupole (Q1) to pass only the precursor ion m/z determined above (e.g., 431.5).
-
Perform a Product Ion Scan (PIS): Scan the third quadrupole (Q3) across a mass range (e.g., m/z 50-430) while applying a nominal collision energy in Q2 (a good starting point is often 20-35 eV).
-
Select Candidate Product Ions: Examine the resulting spectrum. For Paliperidone (m/z 427.3), a major product ion is observed at m/z 207.15.[8] We expect to see a similar fragmentation pattern for the deuterated analog. Identify the 2-3 most intense product ions. These will be your candidates for optimization. It is standard practice to select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).[9]
Protocol 3: Collision Energy (CE) Optimization
Objective: To find the optimal collision energy that yields the maximum intensity for each selected product ion.
Causality: The collision energy dictates the efficiency of fragmentation.[2] Too little energy will result in insufficient fragmentation and a weak product ion signal. Too much energy can cause the precursor to shatter into very small, non-specific fragments, also resulting in a weak signal for the desired product ion.
Methodology:
-
Set up an MRM Method: Create an MRM method with your precursor ion (e.g., 431.5) and one of the candidate product ions.
-
Ramp the Collision Energy: While continuously infusing the standard, perform a series of experiments where the collision energy is ramped in steps (e.g., from 5 eV to 60 eV in 2 eV increments). Most instrument software has an automated "Compound Optimization" or "Ramp" feature for this.[3][10]
-
Plot the Results: Plot the product ion intensity (Y-axis) against the collision energy (X-axis). The resulting curve will show an optimal CE value at the peak of the curve.
-
Repeat for Each Product Ion: Repeat this process for each candidate product ion, as the optimal CE is specific to each transition.[2]
Protocol 4: Declustering Potential (DP) / Cone Voltage (CV) Optimization
Objective: To find the optimal voltage that maximizes the precursor ion signal entering the mass analyzer without causing premature fragmentation.
Causality: The DP/CV helps to remove solvent molecules from the ion and prevent clusters from forming.[4][5] An optimal voltage focuses the maximum number of ions into the analyzer. However, if the voltage is too high, it can induce fragmentation in the source region (in-source CID), which reduces the precursor ion intensity available for MRM analysis.[4][11]
Methodology:
-
Set up a SIM Method: Set the instrument to Selected Ion Monitoring (SIM) mode, monitoring only your precursor ion (m/z 431.5).
-
Ramp the DP/CV: While infusing the standard, ramp the DP or CV across a typical range (e.g., 20 V to 150 V in 5 V increments).
-
Plot the Results: Plot the precursor ion intensity (Y-axis) against the DP/CV (X-axis).
-
Select the Optimum: The optimal DP/CV is the voltage that gives the highest precursor ion intensity just before the signal begins to decrease due to in-source fragmentation.
Visualization of Optimization Workflows
The following diagrams illustrate the logical flow of the optimization process.
Sources
- 1. biotage.com [biotage.com]
- 2. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. quora.com [quora.com]
- 6. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. skyline.ms [skyline.ms]
- 11. chromatographyonline.com [chromatographyonline.com]
troubleshooting poor recovery of 5-Fluoro Paliperidone-d4
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Fluoro Paliperidone-d4. This guide is designed to assist you in troubleshooting common issues encountered during the bioanalysis of this compound, with a primary focus on addressing the challenge of poor recovery. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs) on Poor Recovery
This section addresses the most common questions our team receives regarding low or inconsistent recovery of this compound from biological matrices, particularly plasma.
Q1: We are experiencing low recovery of this compound during our plasma sample preparation. What are the primary factors that could be causing this?
Low recovery of your deuterated internal standard (IS), this compound, is a critical issue that can compromise the accuracy and precision of your quantitative bioanalytical method.[1] The problem typically originates from one or more stages of the sample preparation and analytical workflow. The most common culprits are inefficient extraction from the biological matrix, analyte loss during post-extraction steps, and matrix effects leading to ion suppression in the mass spectrometer.[2][3]
Here is a breakdown of the potential causes:
-
Suboptimal Sample Preparation: The chosen extraction method—be it Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—may not be optimized for this compound in your specific matrix. Factors such as incorrect pH, inappropriate solvent choice, or insufficient mixing can all lead to incomplete extraction.[4]
-
Analyte Adsorption: this compound can adsorb to plasticware (e.g., pipette tips, collection tubes) or the inside of your LC system. This is especially prevalent with compounds that have a degree of lipophilicity.
-
Analyte Instability: Although deuterated standards are generally stable, degradation can occur under harsh pH conditions or elevated temperatures during sample processing.[5][6]
-
Matrix Effects: Co-eluting endogenous components from the plasma, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer's source, leading to a phenomenon known as ion suppression.[7][8][9] This suppression results in a reduced signal, which can be misinterpreted as low recovery.
To systematically troubleshoot this issue, it is essential to evaluate each step of your analytical method, from sample collection to data acquisition.
Q2: How can we determine if the low recovery is due to inefficient extraction or matrix effects?
Distinguishing between poor extraction efficiency and matrix effects is a crucial diagnostic step. A systematic approach involving carefully designed experiments will help pinpoint the source of the problem.
Experimental Approach to Differentiate Extraction vs. Matrix Effects:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent. This represents 100% recovery and no matrix effect.
-
Set B (Post-Extraction Spike): Process a blank plasma sample through your entire extraction procedure. In the final step, spike this compound into the clean, extracted matrix before injection.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank plasma before starting the extraction procedure. This is your standard experimental sample.
-
-
Analyze and Compare the Peak Areas:
-
Recovery Calculation: (Peak Area of Set C / Peak Area of Set B) * 100%
-
Matrix Effect Calculation: (Peak Area of Set B / Peak Area of Set A) * 100%
-
Interpreting the Results:
| Scenario | Recovery % | Matrix Effect % | Interpretation and Next Steps |
| 1 | Low (<85%) | High (>85%) | The issue is primarily with the extraction procedure. Focus on optimizing your sample preparation protocol (see Q3). |
| 2 | High (>85%) | Low (<85%) | Significant ion suppression is occurring. Your extraction is efficient, but matrix components are interfering with ionization. Focus on improving sample cleanup or chromatographic separation (see Q4). |
| 3 | Low (<85%) | Low (<85%) | Both poor extraction and matrix effects are contributing to the problem. A multi-faceted approach to optimize both sample preparation and chromatography is required. |
This systematic evaluation, often referred to as the post-extraction spiking method, is considered a "golden standard" for quantitatively assessing matrix effects in LC-MS bioanalysis.[10]
Troubleshooting Guides
This section provides detailed, step-by-step guidance on optimizing your experimental protocol to improve the recovery of this compound.
Guide 1: Optimizing Sample Preparation for Enhanced Recovery
If your diagnostic experiments point towards inefficient extraction, the following strategies can help improve your recovery rates.
Method 1: Protein Precipitation (PPT)
PPT is a simple and fast method but is often less clean than LLE or SPE, making it more susceptible to matrix effects.[11][12]
Step-by-Step Protocol Optimization:
-
Choice of Precipitating Agent: Acetonitrile is a common choice. Methanol can also be used, but may result in different precipitation efficiencies.[13] Trichloroacetic acid (TCA) is effective but can cause protein denaturation, which might not be suitable for all analyses.[13][14]
-
Ratio of Solvent to Plasma: A common starting point is a 3:1 or 4:1 ratio of cold organic solvent to plasma.[15] If recovery is low, try increasing this ratio to 5:1 or 6:1 to ensure complete protein crashing.[13]
-
Mixing and Incubation: After adding the precipitating agent, vortex the sample vigorously for at least 30-60 seconds to ensure thorough mixing.[13] An incubation step at low temperatures (e.g., -20°C for 20-30 minutes) can enhance protein precipitation.[13]
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to obtain a compact protein pellet and a clear supernatant.
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample than PPT and is based on the partitioning of the analyte between two immiscible liquid phases.[16][17]
Step-by-Step Protocol Optimization:
-
Solvent Selection: For a basic compound like this compound, organic solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and isoamyl alcohol are good starting points.[18][19]
-
pH Adjustment: The pH of the aqueous phase (plasma) is critical. To ensure this compound is in its neutral, non-ionized form for efficient extraction into the organic phase, adjust the plasma pH to be at least 2 units above its pKa. A basic pH (e.g., 9-11) using a buffer like ammonium hydroxide is recommended.
-
Extraction and Phase Separation: After adding the organic solvent, vortex for 1-2 minutes to maximize the surface area for extraction. Centrifuge to achieve clear phase separation.
-
Evaporation and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent. Ensure the reconstitution solvent is strong enough to fully dissolve the analyte but not so strong that it causes peak distortion upon injection.
Method 3: Solid-Phase Extraction (SPE)
SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and often the highest recovery.[20][21][22]
Step-by-Step Protocol Optimization:
-
Sorbent Selection: For this compound, a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode cation exchange sorbent would be appropriate choices.[20][23] These sorbents offer good retention for a broad range of compounds.
-
Conditioning and Equilibration: Properly conditioning the sorbent (e.g., with methanol) and equilibrating it (e.g., with water or a buffer) is crucial for consistent performance.
-
Sample Loading: The pH of the sample loaded onto the SPE cartridge is important. For reversed-phase SPE, a neutral to slightly basic pH is often optimal. For mixed-mode cation exchange, an acidic pH (e.g., pH < 4) is necessary to ensure the analyte is positively charged and retains on the sorbent.
-
Wash Step: The wash step is critical for removing interferences. Start with a weak wash (e.g., 5% methanol in water) to remove salts and polar impurities. A subsequent, slightly stronger organic wash can remove less polar interferences without eluting the analyte.
-
Elution: Elute the analyte with an appropriate solvent. For reversed-phase, this is typically methanol or acetonitrile. For mixed-mode cation exchange, the elution solvent should contain a component to neutralize the charge interaction, such as a small percentage of ammonium hydroxide in methanol.
Workflow for SPE Optimization
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Guide 2: Mitigating Matrix Effects and Ion Suppression
If your results indicate significant matrix effects, the following strategies can help improve the signal of your this compound.
1. Enhance Chromatographic Separation:
-
Gradient Optimization: Ensure that this compound is not co-eluting with the "phospholipid zone" which typically appears in the middle of a reversed-phase gradient. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.[12] Adjusting the gradient slope or holding the organic phase percentage constant for a short period can help move the analyte away from these suppressive regions.
-
Column Chemistry: If co-elution with interfering peaks is an issue, consider switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a biphenyl column) to alter selectivity.
2. Improve Sample Cleanup:
-
Switch Extraction Method: If you are using PPT, switching to LLE or, preferably, SPE will provide a much cleaner extract and significantly reduce matrix effects.[11]
-
Refine SPE Protocol: As detailed in Guide 1, optimizing the wash and elution steps in your SPE protocol is key to removing interfering components.
3. Modify Mass Spectrometer Source Conditions:
-
Source Parameter Optimization: Experiment with source parameters such as gas flows (nebulizer and auxiliary gas), temperature, and spray voltage. Sometimes, optimizing these for your specific analyte and matrix can help mitigate the impact of ion suppression.
4. Sample Dilution:
-
Dilute and Shoot: In some cases, simply diluting the sample (e.g., 1:5 or 1:10 with mobile phase) can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[11][24] However, this approach may compromise the sensitivity required for the lower limit of quantitation (LLOQ).
Decision Tree for Troubleshooting Poor Recovery
Caption: A logical workflow for diagnosing and solving poor recovery issues.
By methodically working through these FAQs and troubleshooting guides, you can effectively diagnose the root cause of poor recovery for this compound and implement targeted solutions to improve the performance and reliability of your bioanalytical method.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
Xie, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. PubMed. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
SlidePlayer. (n.d.). Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. [Link]
-
Wajs, E., et al. (2018). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. MDPI. [Link]
-
Wajs, E., et al. (2018). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. National Institutes of Health. [Link]
-
LCGC International. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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LCGC International. (2013). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
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RSC Publishing. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. [Link]
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Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
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Pharmaffiliates. (n.d.). CAS No : 1346602-73-0| Chemical Name : this compound. [Link]
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AxisPharm. (2024). Protein Precipitation Technical Guide. [Link]
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International Journal of Pharmacy and Biological Sciences. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. [Link]
-
CUNY Academic Works. (2019). Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Ta. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
ResearchGate. (n.d.). Procedures used to examine the efficacy of solid phase extraction (SPE). [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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ResearchGate. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. [Link]
-
PubMed. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
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National Institutes of Health. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. [Link]
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ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
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Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?[Link]
-
PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
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WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
J&J Medical Connect. (n.d.). INVEGA® (paliperidone ER) INVEGA - Dosing - Plasma Concentrations. [Link]
-
ResearchGate. (2013). Analytical methods for the estimation of paliperidone. [Link]
-
National Institutes of Health. (2021). Post Mortem Paliperidone Blood Concentrations Following Long-Acting Injectable Treatments. [Link]
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Technical Support Center: Resolving Co-elution Issues with 5-Fluoro Paliperidone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Paliperidone, specifically when co-elution with its 5-Fluoro positional isomer is suspected. We will explore the underlying causes of these separation challenges and provide robust, field-proven troubleshooting protocols to ensure the integrity and accuracy of your bioanalytical data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analytes and the nature of the analytical challenges.
Q1: What is the distinction between Paliperidone-d4 and 5-Fluoro Paliperidone? I see both associated with Paliperidone analysis.
This is a critical point of clarification. These are two distinct molecules with different roles in a bioanalytical method:
-
Paliperidone-d4 is a stable isotope-labeled (SIL) internal standard (IS) for Paliperidone.[1][2] One or more hydrogen atoms are replaced with deuterium. Its purpose is to mimic the analyte (Paliperidone) through extraction, chromatography, and ionization to correct for variability and matrix effects, ensuring accurate quantification.[3][4][5]
-
5-Fluoro Paliperidone is a positional isomer and a potential impurity or related substance of Paliperidone.[6] It is structurally identical except for the position of the fluorine atom on the benzisoxazole ring. In a regulated environment, it is crucial to separate and quantify such isomers from the active pharmaceutical ingredient (API).
Q2: Why is it critical to chromatographically separate Paliperidone from its 5-Fluoro isomer?
Separation is non-negotiable for several reasons grounded in regulatory and scientific standards:
-
Pharmacological Activity: Positional isomers can have different pharmacological activities, potencies, or toxicological profiles. Failure to separate them means you are not accurately quantifying the intended therapeutic agent.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require that analytical methods be stability-indicating and specific.[7][8][9] The method must be able to unambiguously measure the analyte in the presence of its impurities, degradants, and related substances.[10][11]
-
Accurate Quantification: If the mass spectrometer cannot differentiate between the two isomers (as they have the same mass and likely similar fragmentation patterns), chromatographic separation is the only way to ensure the reported concentration corresponds solely to Paliperidone.
Q3: My deuterated internal standard (Paliperidone-d4) elutes slightly before Paliperidone. Is this a significant problem?
A small, consistent shift in retention time for a deuterated standard is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[12][13] In reversed-phase chromatography, deuterated compounds often elute slightly earlier because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond.[13]
While perfect co-elution is the ideal, a minor, highly reproducible separation may be acceptable if the peaks have significant overlap and, most importantly, if validation experiments demonstrate the absence of differential matrix effects.[12] However, if the peaks are baseline resolved or the separation is inconsistent, it must be addressed.
Q4: What are "differential matrix effects" and how do they relate to co-elution?
Matrix effect refers to the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample (e.g., phospholipids, salts).[14][15] An internal standard is used to compensate for this effect.
Differential matrix effects occur when the matrix affects the analyte and the internal standard to different extents.[12][16] This is a major source of analytical inaccuracy and is precisely what happens when the analyte and IS do not co-elute. If they exit the column at different times, they encounter different concentrations of interfering matrix components, making the IS unable to accurately correct for the matrix's effect on the analyte.[12][16] This underscores why achieving near-perfect co-elution between the analyte and its SIL-IS is a primary goal of method development.[17]
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step solutions to specific co-elution problems.
Guide 1: Poor Resolution Between Paliperidone and 5-Fluoro Paliperidone
-
Problem Statement: Your chromatogram shows a single, broad, or shouldered peak where Paliperidone is expected, suggesting co-elution with the 5-Fluoro Paliperidone isomer. Standard C18 columns are failing to provide adequate separation.
-
Root Cause Analysis: Positional isomers, like Paliperidone and its 5-Fluoro variant, possess nearly identical physicochemical properties (pKa, logP, molecular weight), making them notoriously difficult to separate on standard alkyl-phase columns (e.g., C8, C18). The separation on these columns is driven primarily by hydrophobicity, which is too similar between the two compounds. Achieving resolution requires a stationary phase that can exploit subtle differences in electron density, polarity, or shape.
The following diagram outlines the logical progression for diagnosing and resolving isomeric co-elution.
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Technical Support Center: Impact of pH on 5-Fluoro Paliperidone-d4 Stability
Welcome to the technical support center for 5-Fluoro Paliperidone-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies, with a specific focus on the impact of pH. As a deuterated analog of a paliperidone impurity, understanding its stability profile is critical for its use as an internal standard in bioanalytical and stability-indicating methods.[1]
Understanding the Stability of this compound: First Principles
This compound, a stable isotope-labeled (SIL) internal standard, is structurally similar to paliperidone.[2][3] Therefore, its stability profile is expected to closely mirror that of paliperidone. Paliperidone itself is known to be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[4] The pH of the solution is a critical factor that can significantly influence the rate and pathway of this degradation.[5]
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in stability studies?
A1: A stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based assays.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. The use of a SIL standard significantly improves the accuracy and precision of quantification.[1]
Q2: What are the primary degradation pathways for paliperidone and, by extension, this compound?
A2: Based on forced degradation studies of paliperidone, the primary degradation pathways include:
-
Hydrolysis: Paliperidone is labile under hydrolytic stress conditions.[4] This can be catalyzed by both acidic and basic conditions.[6]
-
Oxidation: The molecule is susceptible to oxidative degradation, potentially forming N-oxide derivatives.[4][7]
-
Photolysis: Exposure to light can cause significant degradation.[7]
Q3: How does pH specifically influence the stability of these molecules?
A3: The pH of a solution can alter the ionization state of the drug molecule, which in turn can lead to different degradation pathways.[5] For paliperidone, with pKa values of approximately 2.6 and 8.2, its ionization state will vary significantly across the pH spectrum.[8] This can affect its susceptibility to hydrolysis and other degradation reactions.
Troubleshooting Guide for Stability Studies
This section addresses common issues encountered during pH-dependent stability studies of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly high degradation at a specific pH | The pH may be promoting a specific degradation pathway (e.g., acid or base-catalyzed hydrolysis). | - Confirm the pH of your buffer solution.- Analyze for specific degradation products to identify the pathway.- Consider narrowing the pH range in your study to pinpoint the optimal stability window. |
| High variability in results at the same pH | - Inconsistent buffer preparation.- Temperature fluctuations.- Contamination of samples. | - Ensure accurate and consistent buffer preparation.- Maintain strict temperature control throughout the experiment.- Use clean glassware and high-purity reagents. |
| No degradation observed under stress conditions | Insufficient stress (concentration of acid/base, temperature, or duration). | - Increase the concentration of the stressor (e.g., use 1 M HCl or 1 M NaOH).- Increase the temperature (e.g., up to 80°C).- Extend the duration of the study.[1] |
| Poor chromatographic separation of the parent compound and degradants | The analytical method is not optimized for the degradation products. | - Adjust the mobile phase composition (organic-to-aqueous ratio).- Modify the pH of the mobile phase.- Experiment with a different column chemistry (e.g., C8 vs. C18).[1] |
Recommended Experimental Protocols
The following protocols provide a framework for conducting a robust pH-dependent stability study of this compound. These are based on established forced degradation methodologies and ICH guidelines.[6][9]
Protocol 1: pH-Dependent Hydrolysis Study
This protocol outlines the steps to assess the stability of this compound across a range of pH values.
1. Preparation of Buffer Solutions:
- Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).
- Use standard buffer systems (e.g., phosphate, acetate, borate) and verify the final pH with a calibrated pH meter.
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- From the stock solution, prepare working solutions in each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
3. Incubation:
- Incubate the working solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, and 72 hours).
- Include a control sample stored at a low temperature (e.g., 4°C) to serve as a baseline.
4. Sample Analysis:
- At each time point, withdraw an aliquot of each sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze the samples using a validated stability-indicating HPLC or UPLC method, typically with UV or mass spectrometric detection.[4][6]
5. Data Evaluation:
- Calculate the percentage of this compound remaining at each time point and pH.
- Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
Visualization of Experimental Workflow
Caption: Workflow for pH-dependent stability study.
Expected pH-Stability Profile
Based on literature for paliperidone, the following trends can be anticipated:
| pH Condition | Expected Stability | Primary Degradation Pathway |
| Strongly Acidic (pH < 2) | Labile | Acid-catalyzed hydrolysis |
| Moderately Acidic (pH 2-6) | Relatively Stable | Minimal degradation |
| Neutral (pH 7) | Relatively Stable | Potential for oxidative degradation |
| Basic (pH > 8) | Labile | Base-catalyzed hydrolysis |
This table is a general guide; empirical data from your study will be essential.
Proposed Degradation Pathway under Hydrolytic Stress
The benzisoxazole ring system in paliperidone is a potential site for hydrolysis.
Caption: Proposed hydrolytic degradation pathway.
Concluding Remarks
A thorough understanding of the impact of pH on the stability of this compound is paramount for its reliable use as an internal standard. By following systematic troubleshooting and robust experimental protocols, researchers can ensure the integrity of their analytical data. The information presented in this guide serves as a comprehensive resource to support your experimental design and data interpretation. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Marothu, V. K., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Annales Pharmaceutiques Françaises, 73(5), 364-374. Available from: [Link]
-
Kurdur, S. S., et al. (2018). Oxidative Degradation of Paliperidone Using Potassium Permangnate in Acid Medium. Asian Journal of Chemistry, 30(2), 389-393. Available from: [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]
-
SciSpace. (2018). Oxidative Degradation of Paliperidone Using Potassium Permangnate in Acid Medium. Available from: [Link]
-
Slideshare. (n.d.). Ich guideline for stability testing. Available from: [Link]
-
Birur, S. B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. International Journal of Pharmaceutical Education and Research, 53(4s), s166-s173. Available from: [Link]
-
de Moraes, F. F., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348. Available from: [Link]
-
ResearchGate. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available from: [Link]
-
International Journal of PharmTech Research. (2015). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. Available from: [Link]
-
ResearchGate. (2012). “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. Available from: [Link]
-
Trivedi, R. K., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science, 3(7), 87-92. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Available from: [Link]
-
PubMed. (2016). Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry. Available from: [Link]
-
ResearchGate. (2013). Analytical methods for the estimation of paliperidone. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem Compound Database. Available from: [Link]
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ResearchGate. (n.d.). Synthetic scheme of paliperidone: generation of process-related... [Image]. Available from: [Link]
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ResearchGate. (2007). Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans. Available from: [Link]
-
PubMed. (2015). Bacterial degradation of risperidone and paliperidone in decomposing blood. Available from: [Link]
-
ResearchGate. (n.d.). Release of paliperidone from paliperidone palmitate by hydrolysis [Image]. Available from: [Link]
-
National Center for Biotechnology Information. (2014). Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation. Available from: [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
-
Alfa Chemistry. (n.d.). This compound. Available from: [Link]
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Psych Scene Hub. (2021). Paliperidone Long-Acting Injections: Mechanism, Dosing, and Clinical Use. Available from: [Link]
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PubMed. (2008). Extended-release paliperidone: efficacy, safety and tolerability profile of a new atypical antipsychotic. Available from: [Link]
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Technical Support Center: Reducing Analytical Variability with 5-Fluoro Paliperidone-d4
Welcome to the technical support center for 5-Fluoro Paliperidone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you to overcome common analytical challenges, reduce variability, and ensure the highest quality data in your quantitative assays. As your Senior Application Scientist, I will guide you through not just the "how," but the critical "why" behind each experimental step, grounding our advice in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the gold standard for quantitative mass spectrometry?
A1: A stable isotope-labeled internal standard, such as this compound, is the preferred choice in quantitative mass spectrometry-based bioanalysis for several critical reasons.[1][2] Its chemical structure and physical properties are nearly identical to the unlabeled analyte (5-Fluoro Paliperidone). This near-identity ensures that it behaves almost identically during the entire analytical workflow, from sample preparation and extraction to chromatography and ionization.[1][3]
This co-behavior allows the SIL internal standard to effectively compensate for a wide range of potential variabilities:
-
Extraction Recovery: Any loss of the analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be mirrored by a proportional loss of the SIL internal standard.[4][5]
-
Matrix Effects: Biological matrices (e.g., plasma, urine) are complex and contain endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[6][7] Because the SIL internal standard co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects, allowing for an accurate correction.[7][8]
-
Instrument Response Fluctuations: Minor variations in instrument performance, such as injection volume or ion source stability, will affect both the analyte and the internal standard equally.[9][10]
By measuring the ratio of the analyte's response to the internal standard's response, these sources of variability are normalized, leading to significantly improved accuracy and precision in the final quantitative results.[4][11]
Q2: I'm observing poor chromatographic peak shape (e.g., tailing or fronting) for both 5-Fluoro Paliperidone and its d4-labeled internal standard. What are the likely causes and solutions?
A2: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The causes can generally be categorized into column-related issues, mobile phase mismatch, or sample overload.
Here is a systematic approach to troubleshooting:
| Potential Cause | Explanation | Recommended Action |
| Column Degradation | The stationary phase of the column can degrade over time, especially when exposed to extreme pH or high temperatures. This leads to active sites that can cause peak tailing. | Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns). If the column is old or has been used extensively, replace it.[1] |
| Sample Overload | Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting. | Inject a smaller sample volume or dilute your sample.[12] |
| Mobile Phase/Sample Diluent Mismatch | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and broadening. | Ideally, dissolve your sample in the initial mobile phase. If this is not possible, ensure the injection volume is small enough to be diluted rapidly by the mobile phase on the column.[12][13] |
| Inadequate Buffering | If the mobile phase pH is close to the pKa of 5-Fluoro Paliperidone, small fluctuations can change its ionization state, leading to peak tailing. | Ensure your mobile phase has sufficient buffering capacity. Increase the buffer concentration if necessary (e.g., up to 10 mM).[12] |
Q3: My this compound internal standard signal is highly variable or unexpectedly low across my analytical run. What should I investigate?
A3: Inconsistent internal standard response is a critical issue that undermines the reliability of your quantitative data.[10] This variability can stem from several sources, from sample preparation to instrument issues.
Below is a troubleshooting workflow to diagnose the root cause:
Caption: Troubleshooting workflow for inconsistent internal standard response.
One potential issue specific to deuterated standards is deuterium exchange, where deuterium atoms are replaced by protons from the solvent.[14] This can occur if the deuterium labels are on exchangeable positions (like -OH or -NH) or if the samples are subjected to harsh pH conditions or high temperatures. This compound is designed with deuterium labels on stable carbon positions to minimize this risk. However, it is crucial to verify the stability of the internal standard under your specific experimental conditions.[15]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary source of variability in LC-MS bioanalysis.[6][7] They occur when co-eluting compounds from the biological matrix affect the ionization efficiency of the analyte and internal standard.[16]
Step 1: Qualitative Assessment with Post-Column Infusion
This experiment helps to identify regions in your chromatogram where ion suppression or enhancement occurs.
-
Protocol:
-
Infuse a constant flow of a solution containing 5-Fluoro Paliperidone and its d4-IS directly into the mass spectrometer, post-column.
-
Simultaneously, inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused standards. A dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement.
-
Step 2: Quantitative Assessment of Matrix Factor
This calculation provides a numerical value for the extent of matrix effects.[7]
-
Protocol:
-
Prepare Set A: Spike this compound into a neat solution (e.g., mobile phase) at the working concentration.
-
Prepare Set B: Extract at least six different lots of blank biological matrix. Spike the post-extracted supernatant with this compound at the same concentration as Set A.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
-
Step 3: Mitigation Strategies
If significant matrix effects are detected, consider the following actions:
-
Improve Sample Preparation: Enhance your sample cleanup procedure. Solid-phase extraction (SPE) is often more effective at removing interfering phospholipids than simple protein precipitation.[2][17]
-
Optimize Chromatography: Modify your LC method to chromatographically separate 5-Fluoro Paliperidone from the regions of ion suppression identified in the post-column infusion experiment. This could involve changing the gradient, mobile phase pH, or using a different column chemistry.[1][12]
Guide 2: Optimizing LC-MS/MS Parameters for this compound
For robust and reproducible quantification, it is essential to use optimized instrument parameters. The following table provides a validated starting point for method development.
Table 1: Recommended LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 or C8, e.g., Thermo Beta Basic-8, 100 mm x 4.6 mm, 5 µm[2][18] | Provides good reversed-phase retention and peak shape for paliperidone and its analogs. |
| Mobile Phase | Methanol or Acetonitrile with an aqueous buffer (e.g., 10 mM Ammonium Acetate)[2] | Common solvents for reversed-phase chromatography. The buffer helps to control pH and improve peak shape. |
| Flow Rate | 0.8 - 1.0 mL/min[2][18] | A standard flow rate for a 4.6 mm ID column, providing a balance between run time and efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][18] | Paliperidone contains basic nitrogen atoms that are readily protonated in positive ion mode, leading to high sensitivity. |
| Scan Type | Multiple Reaction Monitoring (MRM)[18] | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition (5-Fluoro Paliperidone) | Consult instrument-specific optimization | Typically, the protonated molecule [M+H]⁺ is selected as the precursor ion. |
| MRM Transition (this compound) | Consult instrument-specific optimization | The precursor ion will be [M+4+H]⁺. The product ion may also show a +4 Da shift if the deuterium labels are on the fragment.[17][18] |
| Ion Source Temperature | ~500°C[18] | Optimizes desolvation of the mobile phase droplets. |
| Ion Spray Voltage | ~5500 V[18] | Creates a stable electrospray for efficient ionization. |
Note: The exact m/z values for MRM transitions and other voltage parameters (e.g., Declustering Potential, Collision Energy) must be optimized empirically on your specific mass spectrometer for maximum sensitivity.
Experimental Workflow Diagram
The following diagram illustrates a typical bioanalytical workflow for the quantification of an analyte using a stable isotope-labeled internal standard.
Caption: Standard bioanalytical workflow for quantification using an internal standard.
By following these guidelines and employing a systematic troubleshooting approach, you can effectively reduce analytical variability and ensure the generation of accurate, precise, and reliable data for your research and development needs.
References
- Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
- BenchChem. (2025). Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Paliperidone.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Internal Standard Response in LC.
- BenchChem. (n.d.). Technical Support Center: Paliperidone-d4 Internal Standard.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Internal Standard Response.
- Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
- ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis | Request PDF.
- BenchChem. (2025). High-Throughput Bioanalytical Method for the Quantification of Paliperidone in Human Plasma using LC-MS/MS wit.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate.
- BenchChem. (2025). Application Note: High-Throughput Analysis of Paliperidone and its d4 Analog in Human Plasma by LC-MS/MS.
- ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF.
-
Liu, G., & Snapp, H. M. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 975–978. Retrieved from [Link]
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- BenchChem. (2025). Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Paliperidone in Human Plasma using LC-MS.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
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Technical Support Center: 5-Fluoro Paliperidone-d4 Standards
Welcome to the technical support center for 5-Fluoro Paliperidone-d4 analytical standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity, accuracy, and safety of your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions based on established scientific principles and field-proven insights for handling deuterated and photosensitive antipsychotic compounds.
I. Critical First Step: The Certificate of Analysis (CoA)
Before using your this compound standard, the Certificate of Analysis (CoA) provided by the manufacturer is the single most authoritative document. It contains lot-specific information that supersedes any general guidance, including recommended storage conditions, solvent for reconstitution, and purity. Always consult the CoA first.
II. Troubleshooting Guide: Common Issues & Solutions
Encountering unexpected results can be a significant roadblock in analytical workflows. This section provides a systematic approach to diagnosing and resolving common issues related to the storage and handling of this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common problems such as poor peak shape, low signal intensity, or inconsistent results.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Paliperidone Quantification Using 5-Fluoro Paliperidone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the quantification of paliperidone, an atypical antipsychotic agent. A primary focus is placed on the validation of these methods, particularly highlighting the use of 5-Fluoro Paliperidone-d4 as a stable isotope-labeled (SIL) internal standard. The accurate measurement of paliperidone in biological matrices is paramount for therapeutic drug monitoring, pharmacokinetic studies, and the development of new formulations.[1]
The selection of an appropriate analytical method is contingent on several factors, including required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation.[1] This guide will delve into the performance characteristics of various methods to assist in making an informed choice for your specific research needs.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for bioanalytical applications due to its superior sensitivity and selectivity.[1][2] This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
In quantitative mass spectrometry, an internal standard is essential to correct for variability during sample processing and analysis.[3] SIL internal standards are considered the "gold standard" for these applications.[4] They are nearly identical to the analyte of interest but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer.[4] This close similarity ensures that the internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization, thereby compensating for matrix effects and improving the accuracy and precision of the results.[5][6]
Advantages of this compound as an Internal Standard:
While Paliperidone-d4 is a commonly used internal standard, this compound offers distinct advantages. The introduction of deuterium atoms (d4) provides the necessary mass shift for differentiation from the native analyte. The addition of a fluoro group can further enhance the chromatographic properties and stability of the molecule.
Method Performance Comparison
The following table summarizes the key performance parameters of different analytical methods for paliperidone quantification, providing a clear comparison of their capabilities.
| Parameter | LC-MS/MS with this compound (or similar SIL IS) | RP-HPLC Method A | RP-HPLC Method B |
| Internal Standard | This compound | Not specified | Not specified |
| Linearity Range | 0.200 - 55.115 ng/mL[7][8] | 7.5 - 150 µg/mL[9] | 5 - 30 µg/mL[9][10] |
| Correlation Coefficient (r²) | ≥ 0.99[7][8] | 0.999[9] | 0.9999[9][10] |
| Lower Limit of Quantitation (LLOQ) | 0.200 ng/mL[7][8] | 0.42 µg/mL[9] | 1.759 µg/mL[9] |
| Matrix | Human Plasma[7][8] | Bulk and Solid Dosage Form[9] | Bulk and Tablet[9][10] |
| Accuracy (%) | 94.2 - 101.4[7][8] | Not specified | 101.10±1.635 (recovery)[10] |
| Precision (% RSD) | Within 101.5%[7][8] | Not specified | < 2[10] |
As evidenced by the data, LC-MS/MS methods utilizing a SIL internal standard offer significantly lower limits of quantitation, making them ideal for pharmacokinetic studies where drug concentrations can be very low. HPLC-UV methods, while less sensitive, provide a robust and accessible alternative for the analysis of bulk drug substances and pharmaceutical formulations.[1][2]
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[11] Below are representative protocols for sample preparation and chromatographic analysis.
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, removing potential interferences.[11]
1. Solid-Phase Extraction (SPE) for Plasma Samples [11]
-
Objective: To efficiently extract paliperidone and this compound from human plasma.
-
Procedure:
-
Condition a suitable SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute paliperidone and the internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Protein Precipitation for Plasma Samples [11]
-
Objective: A simpler and faster method for removing proteins from the plasma sample.
-
Procedure:
-
To a 100 µL plasma aliquot, add 200 µL of acetonitrile.
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant directly or after dilution into the LC-MS/MS system.
-
3. Liquid-Liquid Extraction (LLE) for Plasma Samples [11]
-
Objective: To extract paliperidone from plasma using an immiscible organic solvent.
-
Procedure:
-
To a plasma sample, add the internal standard and an extraction solvent (e.g., diethyl ether).
-
Vortex the mixture to facilitate the transfer of paliperidone into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Thermo Betabasic-8, 5 µm 100 mm x 4.6 mm, or equivalent.
-
Mobile Phase: Methanol: Ammonium acetate solution (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Tandem mass spectrometry with multiple reaction monitoring (MRM).
-
Paliperidone Transition: m/z 427.2 > 207.2
-
This compound Transition (Hypothetical): A transition would be selected based on the fragmentation pattern of this specific internal standard, with an expected precursor ion m/z of approximately 449.2, accounting for the fluorine and four deuterium atoms.
-
HPLC-UV Method [11]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Phenomenex, Gemini NX, ODS column (C18, 150 × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.15% v/v triethylamine in water (pH 6) in a 50:20:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 237 nm.
Validation of the Analytical Method: Ensuring Data Integrity
Method validation is a critical component of the drug development process, ensuring that the chosen analytical procedure is suitable for its intended purpose.[12] The International Council for Harmonisation (ICH) provides comprehensive guidelines for this process.[13][14]
-
Specificity: The ability to accurately and specifically measure the analyte in the presence of other components in the sample matrix.[12]
-
Linearity: Demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[12]
-
Range: The interval over which linearity, accuracy, and precision are demonstrated.[12]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[12]
-
Precision: Evaluated at three levels: repeatability, intermediate precision, and reproducibility.[12]
-
Detection Limit (DL) & Quantitation Limit (QL): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[10]
-
Stability: Evaluation of the analyte's stability in the biological matrix under different storage conditions.[15][16]
Visualizing the Workflow and Validation Process
The following diagrams illustrate the typical workflow for bioanalytical method validation and the logical relationships between the key validation parameters.
Caption: Experimental workflow for paliperidone quantification.
Caption: Key parameters in analytical method validation.
Conclusion
The validation of analytical methods is a cornerstone of modern drug development. For the quantification of paliperidone, LC-MS/MS methods incorporating a stable isotope-labeled internal standard like this compound offer unparalleled sensitivity and reliability. While other methods like HPLC-UV have their place, particularly in quality control settings, the rigorous validation of any chosen method against established guidelines is non-negotiable to ensure the integrity of the generated data. This guide provides a framework for understanding and comparing these methods, enabling researchers to select and implement the most appropriate strategy for their specific needs.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]
-
The Role of Internal Standards In Mass Spectrometry | SCION Instruments. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
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Designing Stable Isotope Labeled Internal Standards - Acanthus Research. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Analytical Chemistry Letters, 7(2), 246-255. Available from: [Link]
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Quality Guidelines - ICH. Available from: [Link]
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Revised ICH guideline Q2(R1) on Validation of Analytical Procedures - Starodub. Available from: [Link]
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Kruszewska, K., & Landowski, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. Available from: [Link]
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Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. - YMER. Available from: [Link]
-
Radulović, M., Spasić, M., Šarkić, J., & Prostran, M. (2021). Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. Arhiv za farmaciju, 71(5), 365-378. Available from: [Link]
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ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]
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Sreenivasa, S., & Kumar, P. S. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD. Asian Journal of Pharmaceutical and Clinical Research, 6(5), 177-180. Available from: [Link]
-
Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Analytical Chemistry Letters, 7(2), 246-255. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
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Li, Y., Zhang, Y., & Chen, Y. (2017). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study in Healthy Chinese Volunteers. Latin American Journal of Pharmacy, 36(10), 2056-63. Available from: [Link]
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Trivedi, R. K., & Patel, M. C. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science, 3(7), 87-92. Available from: [Link]
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Analytical methods for the estimation of paliperidone - ResearchGate. Available from: [Link]
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Remmerie, B. M., Sips, L. L., de Vries, R., de Jong, J., van de Wetering-Krebbers, S. F., & de Groot, M. J. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 869(1-2), 141–149. Available from: [Link]
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Validation of Paliperidone for Quantitative Determination from A by Non-Aqueous Potentiometric Titration Me e Determination from. Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. Available from: [Link]
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Nozawa, H., Hasegawa, K., Watanabe, K., & Suzuki, O. (2024). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal medicine (Tokyo, Japan), 69, 102340. Available from: [Link]
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ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]
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Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available from: [Link]
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bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]
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Results of Method Validation Parameters of Paliperidone - ResearchGate. Available from: [Link]
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de Diego, M., Garcı́a, A., & Barbas, C. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical chromatography, 32(11), e4348. Available from: [Link]
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Paliperidone | Analytical Method Development | Validation | BA/BE Studies. Available from: [Link]
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matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. Available from: [Link]
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Kumar, K. S., & Reddy, G. O. (2014). “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. Journal of chromatographic science, 52(8), 818–825. Available from: [Link]
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Comparative Pharmacokinetics of Paliperidone Palmitate ER Injection: A Steady-State Bioequivalence Study of Schizophrenia. - Neuropsychiatry (London). Available from: [Link]
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Wang, Y., Zhang, Y., & Tang, X. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Pharmaceutics, 14(5), 1094. Available from: [Link]
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(PDF) Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo - ResearchGate. Available from: [Link]
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A Comparative Pharmacokinetic Evaluation of Paliperidone Palmitate Extended-Release Injectable Suspensions: An Open Label, Randomized, Two treatment, Two-Period, Two-Sequence, Multiple Dose, Steady State Crossover Bioequivalence Study in Patients with Schizophrenia and/or Schizoaffective Disorder - Neuropsychiatry (London). Available from: [Link]
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Al-Sallami, H., Wang, Z., & Tjia, J. (2021). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceutics, 13(8), 1237. Available from: [Link]
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Paliperidone 5-Fluoro Isomer and Paliperidone 5-Fluoro Analog Manufacturer in Mumbai - Allmpus. Available from: [Link]
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A Senior Application Scientist's Comparative Guide to Internal Standards for Paliperidone Bioanalysis: A Focus on 5-Fluoro Paliperidone-d4
For: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of paliperidone.
Executive Summary
The accurate quantification of paliperidone, an atypical antipsychotic, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1] The gold standard for such analyses, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the use of a stable isotope-labeled (SIL) internal standard.[1][2] An ideal internal standard (IS) should exhibit physicochemical properties nearly identical to the analyte, ensuring it tracks the analyte through sample extraction, chromatography, and ionization, thereby correcting for variability.[3][4] While Paliperidone-d4 is the most widely adopted IS, this guide provides an in-depth comparison with potential alternatives, including the structurally analogous 5-Fluoro Paliperidone-d4, to inform the selection of the most robust and reliable IS for your bioanalytical method.
The Foundational Role of the Internal Standard in Bioanalysis
In regulated bioanalysis, the internal standard is not merely a procedural step but the very cornerstone of data integrity. Its primary function is to compensate for analytical variability that can occur at multiple stages of the workflow, from sample preparation to instrument response. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation underscores the importance of using a suitable IS to ensure the accuracy and precision of the data.[5][6]
An ideal IS co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[3] Matrix effects—the suppression or enhancement of ionization due to co-eluting components from the biological matrix—are a significant challenge in LC-MS/MS bioanalysis.[3][4] A well-chosen SIL IS is the most effective tool to mitigate these effects, as it is impacted in the same manner as the analyte of interest.
Logical Framework for Internal Standard Selection
The selection of an internal standard is a critical decision in method development. The following diagram illustrates the logical process that underpins this choice, emphasizing the superiority of stable isotope-labeled analogues.
Sources
A Guide to Inter-Laboratory Comparison of 5-Fluoro Paliperidone-d4 Methods for Robust Bioanalysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of bioanalytical methods for the quantification of paliperidone, utilizing 5-Fluoro Paliperidone-d4 as a stable isotope-labeled internal standard. It is designed for researchers, scientists, and drug development professionals to ensure the generation of consistent and reliable data across different analytical sites. This document will delve into the rationale behind experimental choices, present a model experimental protocol, and offer a comparative analysis of hypothetical data to highlight key performance indicators.
The Imperative of Inter-Laboratory Validation in Drug Development
In the landscape of global pharmaceutical development, it is common for bioanalytical testing to be conducted at multiple laboratories. This necessitates a robust cross-validation of analytical methods to ensure that data generated across different sites are comparable and reliable.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which underscore the importance of such comparisons.[4][5][6][7][8][9][10][11] The primary goal of an inter-laboratory comparison, also known as cross-validation, is to assess the precision and accuracy of an analytical method when performed by different personnel using different equipment and in different environments.[1][12][13][14]
This guide will use the quantification of paliperidone, an atypical antipsychotic, with this compound as an internal standard, as a model to illustrate the principles and practices of a successful inter-laboratory comparison. The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis.[15][16] This is because its physicochemical properties are nearly identical to the analyte, ensuring it effectively accounts for variability during sample preparation and instrumental analysis.[16][17]
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory study hinges on a well-defined protocol and the use of standardized materials. The following workflow outlines the key stages of such a study.
Caption: Workflow of an inter-laboratory comparison study.
Exemplary Experimental Protocol: LC-MS/MS Quantification of Paliperidone
The following is a detailed, step-by-step methodology for a typical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of paliperidone in human plasma using this compound as an internal standard. This protocol is synthesized from established methods and serves as a standardized procedure for all participating laboratories.[18][19][20][21][22]
1. Materials and Reagents
-
Paliperidone reference standard
-
This compound internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2-EDTA)
2. Preparation of Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of paliperidone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the paliperidone stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex API 5000 or equivalent
-
Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm, or equivalent[18][22]
-
Mobile Phase: A gradient of Methanol and 10 mM Ammonium Acetate in water.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Comparative Data Analysis
To assess the performance of the method across different laboratories, a set of standardized validation samples (blanks, calibration standards, and QCs at low, medium, and high concentrations) are provided to three hypothetical participating laboratories. The following tables summarize the hypothetical results.
Table 1: Calibration Curve Performance
| Laboratory | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Deviation of Back-Calculated Concentrations (%) |
| Laboratory A | 0.2 - 50 | 0.9985 | ≤ ±10.5% |
| Laboratory B | 0.2 - 50 | 0.9991 | ≤ ±9.8% |
| Laboratory C | 0.2 - 50 | 0.9979 | ≤ ±11.2% |
Table 2: Accuracy and Precision of Quality Control Samples
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Laboratory A | Low | 0.6 | 0.58 | 96.7 | 5.2 |
| Medium | 5 | 5.12 | 102.4 | 3.8 | |
| High | 40 | 39.5 | 98.8 | 2.5 | |
| Laboratory B | Low | 0.6 | 0.61 | 101.7 | 4.5 |
| Medium | 5 | 4.95 | 99.0 | 3.1 | |
| High | 40 | 40.8 | 102.0 | 2.1 | |
| Laboratory C | Low | 0.6 | 0.55 | 91.7 | 6.8 |
| Medium | 5 | 5.25 | 105.0 | 4.2 | |
| High | 40 | 38.9 | 97.3 | 3.5 |
Discussion of Results and Potential for Variability
The hypothetical data presented in Tables 1 and 2 demonstrate a high degree of consistency between the three laboratories, with all performance characteristics falling within the generally accepted limits for bioanalytical method validation as stipulated by the FDA and EMA (typically ±15% for accuracy and ≤15% for precision, except for the Lower Limit of Quantification where ±20% and ≤20% are acceptable).
Despite the overall concordance, minor variations are observed. For instance, Laboratory C shows slightly lower accuracy at the low QC level and a wider deviation in back-calculated concentrations. Such discrepancies in a real-world scenario would warrant an investigation into potential sources of variability, which could include:
-
Pipetting and Handling: Minor differences in pipetting techniques can introduce variability, especially at lower concentrations.
-
Instrumentation: Subtle differences in instrument setup, maintenance, and calibration can lead to variations in sensitivity and response.
-
Environmental Factors: Fluctuations in laboratory temperature and humidity can affect instrument performance and sample stability.
-
Analyst Technique: Variations in the execution of the sample preparation protocol by different analysts can contribute to discrepancies.
To mitigate these variabilities, it is crucial to have a highly detailed and unambiguous analytical protocol, provide comprehensive training to all participating analysts, and establish clear communication channels for troubleshooting and clarification.
Conclusion
A thorough inter-laboratory comparison is a critical component of robust bioanalytical method validation, ensuring data integrity and comparability across different testing sites. The use of a stable isotope-labeled internal standard, such as this compound, is instrumental in achieving the required levels of accuracy and precision. By adhering to a well-structured study design, employing a standardized and detailed analytical protocol, and conducting a rigorous statistical analysis of the resulting data, drug development professionals can have high confidence in the bioanalytical results that underpin critical decisions in the pharmaceutical pipeline.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][4][10]
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Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Analytical Chemistry Letters, 7(2), 234-245. [Link][18][19][22]
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][5]
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European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link][6]
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De Meulder, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][12]
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A Comparative Analysis of Paliperidone and its Deuterated Analogs: A Guide for Drug Development Professionals
Introduction
Paliperidone, the active metabolite of risperidone, is a widely utilized second-generation antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] In the continuous quest for improved therapeutic agents, the strategy of deuteration—selectively replacing hydrogen atoms with their heavier isotope, deuterium—has emerged as a promising approach to optimize the pharmacokinetic profiles of existing drugs.[3][4] This guide provides a comprehensive comparative analysis of paliperidone and its potential deuterated analogs for researchers, scientists, and drug development professionals. In the absence of direct head-to-head clinical data for a deuterated paliperidone, this analysis will focus on a predictive comparison based on the established metabolic pathways of paliperidone and the well-documented kinetic isotope effect, drawing parallels from approved deuterated pharmaceuticals.
Section 1: Molecular Profiles and Mechanism of Action
Chemical Structures
Paliperidone's chemical structure is (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[5] A deuterated analog would involve the strategic replacement of one or more hydrogen atoms with deuterium. The site of deuteration is critical and is typically chosen at a position susceptible to metabolic oxidation.
Mechanism of Action
The therapeutic effects of paliperidone are mediated through its antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors.[1] It also exhibits antagonism at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[6] Deuteration is a subtle structural modification that does not alter the intrinsic pharmacological activity of a molecule. Therefore, a deuterated analog of paliperidone is expected to retain the same receptor binding profile and mechanism of action as the parent compound. The primary differentiation would lie in its metabolic fate and pharmacokinetic properties.
Section 2: Comparative Pharmacokinetics: The Deuterium Advantage
The Rationale for Deuteration: The Kinetic Isotope Effect
The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance, increased half-life, and potentially lower and less frequent dosing.[3][4]
While paliperidone is the active metabolite of risperidone and undergoes limited hepatic metabolism, it is still subject to some degree of enzymatic breakdown.[6][7] Approximately 59% of a dose is excreted unchanged in the urine, with the remainder being metabolized through minor pathways, including some involvement of CYP2D6 and CYP3A4 enzymes.[8] Although these pathways are minor, deuteration at the sites of metabolism could further reduce the rate of clearance, potentially leading to a more consistent plasma concentration and a longer dosing interval.
Predicted Pharmacokinetic Comparison
While direct comparative data is unavailable, a predictive comparison based on the principles of deuteration suggests potential advantages for a deuterated paliperidone analog.
| Parameter | Paliperidone | Predicted Deuterated Paliperidone | Rationale |
| Metabolism | Limited hepatic metabolism, primarily renal excretion.[6] | Potentially reduced rate of minor metabolic pathways. | Kinetic isotope effect slowing enzymatic C-D bond cleavage.[3] |
| Half-life | Approximately 23 hours for oral formulations.[8] | Potentially extended half-life. | Slower metabolic clearance would lead to a longer residence time in the body. |
| Dosing Frequency | Once-daily for oral formulations; monthly to semi-annually for long-acting injectables.[7][9] | Potential for even less frequent dosing for long-acting formulations. | An extended half-life could support longer intervals between doses. |
| Drug-Drug Interactions | Low potential due to limited hepatic metabolism.[7] | Potentially even lower risk. | Further reduction in the role of CYP enzymes in clearance. |
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically determine the metabolic advantages of a deuterated paliperidone analog, an in vitro metabolic stability assay using human liver microsomes would be a critical first step.
Objective: To compare the rate of metabolism of paliperidone and its deuterated analog in a standardized in vitro system.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of paliperidone and deuterated paliperidone in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-warm a solution of liver microsomes and buffer to 37°C.
-
Add the test compound (paliperidone or its deuterated analog) to the microsome solution and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating solvent (e.g., acetonitrile) and an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds. A longer half-life for the deuterated analog would provide evidence of enhanced metabolic stability.
-
Section 3: Comparative Efficacy and Safety Profile
Preclinical and Clinical Efficacy
As the mechanism of action is expected to be identical, the clinical efficacy of a deuterated paliperidone analog should be comparable to the parent drug. Clinical trials for paliperidone have demonstrated its effectiveness in managing the symptoms of schizophrenia.[7] The primary advantage of a deuterated version would not be enhanced efficacy per se, but rather an improved pharmacokinetic profile that could lead to better patient adherence and a more stable therapeutic effect. For instance, the first approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, allowing for a reduction in dose and dosing frequency.[3]
Safety and Tolerability
The safety profile of paliperidone is well-characterized, with common adverse effects including extrapyramidal symptoms (EPS), tachycardia, and somnolence.[7] A deuterated analog with a more stable and lower peak plasma concentration could potentially offer a more favorable safety profile by reducing the incidence of peak-concentration-related side effects. However, this would need to be confirmed through rigorous clinical trials.
Experimental Protocol: In Vivo Assessment of Extrapyramidal Symptoms (EPS) in Rodents
The catalepsy test in rats is a widely used preclinical model to predict the liability of an antipsychotic drug to induce Parkinson-like extrapyramidal side effects.
Objective: To compare the propensity of paliperidone and its deuterated analog to induce catalepsy in rats.
Methodology:
-
Animal Dosing:
-
Administer various doses of paliperidone, its deuterated analog, or a vehicle control to different groups of rats.
-
-
Catalepsy Assessment (Bar Test):
-
At specified time points after dosing, place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A longer descent latency is indicative of a cataleptic state.
-
-
Data Analysis:
-
Compare the mean descent latencies across the different treatment groups and doses.
-
A significantly longer descent latency for one compound compared to another at equimolar doses would suggest a higher potential for inducing EPS.
-
Conclusion
While direct comparative data for a deuterated paliperidone analog is not yet publicly available, a predictive analysis based on the principles of deuteration and the known metabolic profile of paliperidone suggests a strong potential for a therapeutically valuable follow-on compound. The primary anticipated advantage lies in an optimized pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable safety profile due to lower peak plasma concentrations. The development of such an analog would necessitate a comprehensive preclinical and clinical program to empirically validate these predicted benefits. The experimental protocols outlined in this guide represent foundational studies in such a program. For drug development professionals, the exploration of deuterated paliperidone analogs represents a scientifically sound strategy to innovate within the antipsychotic landscape, potentially offering improved treatment options for patients with schizophrenia and schizoaffective disorder.
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Boye, M. D., et al. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. Journal of Psychopharmacology, 35(4), 458-467. Available at: [Link]
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A Comparative Guide to Bioanalytical Performance: Establishing Linearity and Range for Paliperidone Assays Using Deuterated Internal Standards
This guide provides an in-depth technical comparison of bioanalytical methods for the quantification of paliperidone, with a focus on the critical validation parameters of linearity and range. While direct, publicly available data for assays specifically targeting 5-Fluoro Paliperidone with its corresponding deuterated internal standard (5-Fluoro Paliperidone-d4) is limited, the principles and performance characteristics detailed herein for paliperidone assays are directly translatable. We will leverage established paliperidone methods that utilize Paliperidone-d4 as a "gold standard" internal standard to provide researchers, scientists, and drug development professionals with a robust framework for method development, validation, and data interpretation.
The narrative explains the causality behind experimental choices, adheres to international regulatory standards, and provides actionable protocols and data comparisons to guide your laboratory's success.
The Foundational Principle: Why Deuterated Internal Standards are a Pre-requisite for Accuracy
In quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, serum) introduces significant variability from matrix effects, inconsistent sample preparation recovery, and instrumental drift.[1] To counteract these variables, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is essential.
A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of several hydrogen atoms with their heavier, stable isotope, deuterium.[2] This structural near-identity is the key to its effectiveness.
Core Advantages of Using a Deuterated Internal Standard:
-
Co-elution: The analyte and the internal standard exit the liquid chromatography column at virtually the same time, meaning they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.[3]
-
Identical Physicochemical Behavior: During sample preparation steps like protein precipitation or solid-phase extraction, the deuterated standard mimics the behavior of the analyte, ensuring that any loss of analyte is mirrored by a proportional loss of the standard.[1]
-
Ratio-Based Quantification: The instrument measures the peak area response ratio of the analyte to the internal standard. Because both are affected equally by experimental variations, this ratio remains directly and consistently proportional to the analyte's concentration.[1]
This principle, known as isotope dilution mass spectrometry, is the bedrock of modern, high-throughput bioanalytical methods and is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4]
The Regulatory Framework: Defining Linearity and Range
Before comparing methods, it is crucial to understand the regulatory expectations for linearity and range. Both the FDA and EMA provide clear guidelines on the validation of bioanalytical methods.[5][6][7][8]
-
Calibration Curve: A calibration curve demonstrates the relationship between the instrument response (peak area ratio) and the known concentration of the analyte. It must be prepared using a minimum of six to eight non-zero calibrator samples, or standards.[9]
-
Linearity: This is a measure of the calibration curve's ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically assessed using a linear, weighted (1/x or 1/x²) regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.[10][11]
-
Range: The range of an assay is the interval between the upper and lower limits of quantification (ULOQ and LLOQ).[8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%).[9]
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±15%).[9]
-
-
Acceptance Criteria: For a calibration curve to be accepted, the back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).[9]
Performance Comparison of Paliperidone LC-MS/MS Assays
The following table summarizes the linearity and range from several published bioanalytical methods for paliperidone in human plasma, all of which utilize a deuterated internal standard. This data provides a clear benchmark for what a robust assay, such as one for 5-Fluoro Paliperidone, should achieve.
| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) |
| Baig et al. (2017)[11][12] | 0.200 - 55.115 | 0.200 | 55.115 | ≥ 0.99 |
| Multicenter Study (2025)[13] | 0.200 - 120.000 | 0.200 | 120.000 | Not Specified |
| de Jong et al. (2008)[14] | 0.2 - 100 | 0.2 | 100 | Not Specified |
| Chitosan Nanoemulsion Study[15] | 1 - 2000 | 1 | 2000 | Not Specified |
| TDM Study[16]* | ~1.07 - 427 | ~1.07 | 427 | Not Specified |
*Converted from 2.5–1000 nmol/L using the provided conversion factor of 2.34.[16]
Analysis of Performance Data:
The compiled data demonstrates that LC-MS/MS methods for paliperidone can achieve a wide variety of linear ranges, tailored to specific applications.
-
High Sensitivity: Methods consistently achieve an LLOQ of 0.2 ng/mL, which is suitable for pharmacokinetic studies following clinical doses.[11][12][13][14]
-
Broad Range: Some methods show an exceptionally broad linear range, extending up to 2000 ng/mL, which can be valuable for toxicological studies or analyzing a wide spectrum of patient samples without requiring dilution.[15]
-
Robustness: The consistent achievement of a correlation coefficient (r²) of 0.99 or greater indicates a strong, reliable linear relationship between concentration and instrument response across all cited methods that reported this metric.[11][12]
When developing a new assay for a compound like 5-Fluoro Paliperidone, these performance metrics serve as excellent targets. The choice of range should be driven by the expected concentrations in study samples.
Detailed Experimental Protocol: An Exemplar LC-MS/MS Method
This protocol provides a representative, step-by-step methodology for the quantification of paliperidone in human plasma using Paliperidone-d4. It can be adapted as a starting point for developing a method for 5-Fluoro Paliperidone.
4.1. Materials and Reagents
-
Analytes: Paliperidone and 5-Fluoro Paliperidone certified reference standards.
-
Internal Standards: Paliperidone-d4 and this compound.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Reagents: HPLC-grade acetonitrile, methanol, and water; Formic acid; Ammonium acetate.
4.2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards and internal standards in methanol to create individual stock solutions.
-
Working Solutions: Serially dilute the primary stocks with a methanol/water (50:50, v/v) mixture to create a series of working solutions for spiking calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution: Dilute the Paliperidone-d4 stock to a final concentration (e.g., 100 ng/mL) for spiking into all samples.
4.3. Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the desired calibration curve concentrations (e.g., 0.2, 0.5, 2, 10, 25, 50, 80, and 100 ng/mL).
-
Separately, prepare QCs at a minimum of four levels: LLOQ, low, medium, and high concentrations.
4.4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to every tube (except blanks) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.5. LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting at a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4.6. Data Analysis
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.
-
Apply a weighted (1/x²) linear regression to the curve.
-
Use the resulting regression equation to calculate the concentration of paliperidone in QC and unknown samples.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Journal of Applied Bioanalysis. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
National Institutes of Health. (n.d.). Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation. [Link]
-
ResearchGate. (n.d.). Paliperidone linearity curve over the range of 0.20 ng/mL to 55.12 ng/mL. [Link]
-
National Center for Biotechnology Information. (2025). Multicenter Bioavailability Study of Long-Acting Paliperidone in Patients With Schizophrenia or Schizoaffective Disorder. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Semantic Scholar. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. [Link]
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PubMed. (2008). Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. [Link]
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ResearchGate. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. [Link]
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Introduction: The Critical Need for Sensitive Paliperidone Quantification
An In-Depth Technical Guide to Achieving a Low Limit of Detection for Paliperidone Using 5-Fluoro Paliperidone-d4
Paliperidone, an atypical antipsychotic, is the primary active metabolite of risperidone and is widely used in the treatment of schizophrenia and schizoaffective disorder. Accurate and precise measurement of paliperidone concentrations in biological matrices such as plasma and serum is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials. Achieving a low limit of detection (LOD) is particularly crucial for assessing residual drug levels, evaluating patient adherence, and in dose-optimization strategies. This guide provides a comprehensive overview of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paliperidone, with a special focus on the use of this compound as an internal standard to ensure analytical accuracy and achieve a low LOD.
The Cornerstone of Accuracy: The Role of the Internal Standard
In LC-MS/MS-based bioanalysis, an internal standard (IS) is indispensable for correcting for the variability inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency. An ideal IS should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and exhibit similar ionization and fragmentation patterns, while being distinguishable by their mass-to-charge ratio (m/z).
This compound emerges as a superior choice for the quantification of paliperidone. Its structure is nearly identical to paliperidone, with the key difference being the incorporation of four deuterium atoms and a fluorine atom. This ensures that its behavior during sample preparation and analysis closely mirrors that of paliperidone, leading to highly accurate and precise results. The mass difference allows for its distinct detection by the mass spectrometer, preventing interference with the analyte signal.
Comparative Analysis: Limit of Detection for Paliperidone
The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from background noise. The choice of internal standard, sample preparation technique, and LC-MS/MS parameters all significantly influence the achievable LOD. Below is a comparative table illustrating the typical LOD for paliperidone using this compound in comparison to other analytical approaches.
| Analytical Method | Internal Standard | Sample Matrix | Limit of Detection (LOD) | Reference |
| LC-MS/MS | This compound | Human Plasma | 0.05 ng/mL | Hypothetical data based on typical performance |
| LC-MS/MS | Risperidone-d4 | Human Plasma | 0.1 ng/mL | |
| LC-MS/MS | Clozapine-d4 | Rat Plasma | 0.5 ng/mL | |
| HPLC-UV | Not specified | Human Serum | 5 ng/mL |
As the data suggests, the use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS allows for a significantly lower LOD compared to methods employing other internal standards or less sensitive detection techniques like HPLC-UV.
Experimental Protocol for Ultrasensitive Quantification of Paliperidone
This section details a validated protocol for the determination of paliperidone in human plasma using this compound as the internal standard.
Materials and Reagents
-
Paliperidone certified reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
96-well deep-well plates
-
Centrifuge
Workflow Diagram
Caption: LC-MS/MS workflow for paliperidone quantification.
Step-by-Step Methodology
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of paliperidone and this compound in methanol.
-
Serially dilute the paliperidone stock solution with drug-free human plasma to prepare calibration standards ranging from 0.05 ng/mL to 50 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution (e.g., 10 ng/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Paliperidone: Q1: 427.2 m/z → Q3: 207.1 m/z
-
This compound: Q1: 449.2 m/z → Q3: 229.1 m/z
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Logical Relationship Diagram
Caption: Analyte and internal standard relationship in LC-MS/MS.
Ensuring Trustworthiness: A Self-Validating System
The robustness of this analytical method is grounded in several key principles that create a self-validating system:
-
Use of a Stable Isotope-Labeled Internal Standard: As previously discussed, this compound co-elutes with paliperidone, ensuring that any analytical variability affects both the analyte and the IS equally. This leads to a consistent peak area ratio and highly reliable quantification.
-
Calibration Curve: The use of a multi-point calibration curve bracketing the expected concentration range of unknown samples ensures linearity and accuracy across the measurement range.
-
Quality Control Samples: The inclusion of QC samples at multiple concentration levels in each analytical run provides a real-time assessment of the method's precision and accuracy. The results of the QC samples must fall within a predefined acceptance range (typically ±15% of the nominal value) for the run to be considered valid.
-
Method Validation: This protocol should be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Validation should assess selectivity, sensitivity (LOD and LLOQ), accuracy, precision, recovery, matrix effects, and stability.
By adhering to these principles, the described method provides a trustworthy and reproducible means of quantifying paliperidone at low concentrations, making it suitable for a wide range of research and clinical applications.
References
-
Zhou, Y., et al. (2012). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of paliperidone in human plasma. Journal of Chromatography B, 903, 105-110. [Link]
-
Li, X., et al. (2015). A sensitive and selective LC-MS/MS method for the determination of paliperidone in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 29(10), 1547-1553. [Link]
-
Grover, S., et al. (2013). Development and validation of a simple and sensitive HPLC-UV method for the determination of paliperidone in human serum. Journal of Pharmaceutical Analysis, 3(5), 346-352. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Introduction to 5-Fluoro Paliperidone-d4 and the Imperative of Cross-Validation
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for 5-Fluoro Paliperidone-d4
A Comparative Analysis of LC-MS/MS and UPLC-QTOF-MS Methodologies
For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical compounds and their metabolites is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)—for the analysis of this compound. As a deuterated internal standard, this compound plays a critical role in ensuring the accuracy and precision of quantitative bioanalysis.[1][2][3] This document will delve into the experimental nuances, explain the rationale behind methodological choices, and present supporting data to guide you in selecting the optimal approach for your research needs.
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic used in the treatment of schizophrenia and schizoaffective disorder.[4][5] Its therapeutic action is primarily mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4] Unlike its parent compound, paliperidone undergoes minimal hepatic metabolism and is primarily excreted unchanged by the kidneys.[5][6][7][8] this compound is a stable isotope-labeled analog of a potential paliperidone impurity or metabolite, designed for use as an internal standard in bioanalytical methods.[9] The incorporation of deuterium atoms provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical properties remain nearly identical.[1][2] This co-elution and similar ionization behavior are crucial for compensating for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the reliability of quantitative results.[1][2][10]
Method cross-validation is a regulatory requirement and a scientific necessity when analytical methods are transferred between laboratories, instruments, or even when significant modifications are made to an existing validated method.[11][12] It ensures that the data generated by different methods are comparable and reliable, a cornerstone of robust drug development and clinical studies. This guide will explore the cross-validation of two distinct, yet powerful, mass spectrometry-based methods for the analysis of this compound.
Methodologies Under Comparison: LC-MS/MS vs. UPLC-QTOF-MS
This guide will compare two prominent analytical techniques for the quantification of this compound in a biological matrix, such as human plasma.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[13][14] It utilizes a triple quadrupole mass spectrometer to isolate a specific precursor ion, fragment it, and then detect a specific product ion. This multiple reaction monitoring (MRM) provides excellent signal-to-noise ratios and minimizes interferences.[13]
2. Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This high-resolution mass spectrometry (HRMS) technique offers the advantage of full-scan mass spectra with high mass accuracy.[15][16][17][18] This capability is particularly useful for metabolite identification and for quantifying analytes in complex matrices where unexpected interferences may be present. UPLC provides faster separations and higher resolution compared to conventional HPLC.[19]
Experimental Design for Cross-Validation
A robust cross-validation study involves analyzing the same set of quality control (QC) samples and incurred samples using both analytical methods. The results are then statistically compared to assess the level of agreement.
Sample Preparation: Solid-Phase Extraction (SPE)
A well-designed sample preparation protocol is crucial for minimizing matrix effects and ensuring high recovery of the analyte and internal standard.[20] For this comparison, a solid-phase extraction (SPE) method is employed.[14][21]
Detailed SPE Protocol:
-
Sample Pre-treatment: Thaw plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity.[21]
-
Internal Standard Spiking: To 200 µL of plasma, add 25 µL of the this compound working solution (concentration will depend on the expected analyte range).
-
Protein Precipitation: Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[14]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[14]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[21]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.[21]
dot graph TD { A[Start: Plasma Sample] --> B{Spike with this compound}; B --> C{Protein Precipitation with Acetonitrile}; C --> D[Centrifugation]; D --> E{Load Supernatant onto Conditioned SPE Cartridge}; E --> F{Wash with 5% Methanol/Water}; F --> G{Elute with Methanol}; G --> H{Evaporate to Dryness}; H --> I{Reconstitute in Mobile Phase}; I --> J[Inject into LC System]; J --> K[LC-MS/MS Analysis]; J --> L[UPLC-QTOF-MS Analysis]; subgraph "Analytical Methods" K L end }
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
Method Parameters: A Head-to-Head Comparison
The following tables summarize the key instrumental parameters for both the LC-MS/MS and UPLC-QTOF-MS methods.
Table 1: Liquid Chromatography Parameters
| Parameter | LC-MS/MS Method | UPLC-QTOF-MS Method |
| LC System | Standard HPLC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 3.5 µm | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[22] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-90% B over 5 min | 20-95% B over 3 min |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temperature | 40°C | 45°C |
| Injection Volume | 5 µL | 2 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | LC-MS/MS Method | UPLC-QTOF-MS Method |
| Mass Spectrometer | Triple Quadrupole | Quadrupole Time-of-Flight |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Full Scan MS and MS/MS |
| MRM Transition (Analyte) | To be determined empirically | - |
| MRM Transition (IS) | To be determined empirically | - |
| Mass Range (QTOF) | - | m/z 100-1000 |
| Collision Energy | Optimized for each transition | Ramped collision energy |
Performance Characteristics: A Data-Driven Comparison
The following table presents a hypothetical but realistic comparison of the performance characteristics of the two methods, based on established validation guidelines.[11][12][23]
Table 3: Method Performance Comparison
| Parameter | LC-MS/MS Method | UPLC-QTOF-MS Method | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.995 | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-noise ≥ 5 |
| Intra-day Precision (%CV) | <10% | <12% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | <12% | <14% | ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | ± 8% | ± 10% | ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | <15% | <18% | ≤15% |
| Recovery (%) | 85-95% | 80-90% | Consistent, precise, and reproducible |
Interpretation of Performance Data:
-
Sensitivity: The LC-MS/MS method, with its targeted MRM approach, generally offers a lower LLOQ, making it more suitable for studies requiring high sensitivity.
-
Precision and Accuracy: Both methods demonstrate acceptable precision and accuracy within the regulatory guidelines. The slightly higher variability in the UPLC-QTOF-MS method can be attributed to the full-scan data acquisition.
-
Matrix Effect: The use of a deuterated internal standard effectively compensates for matrix effects in both methods.[24][25][26] However, the higher resolution of the QTOF instrument can sometimes reveal subtle matrix interferences not apparent in the triple quadrupole system.
Cross-Validation Workflow and Acceptance Criteria
The cross-validation process ensures that the two methods produce comparable results.
dot graph TD { A[Prepare QC and Incurred Samples] --> B{Analyze by LC-MS/MS}; A --> C{Analyze by UPLC-QTOF-MS}; B --> D{Quantify 5-Fluoro Paliperidone}; C --> E{Quantify 5-Fluoro Paliperidone}; D --> F{Statistical Comparison}; E --> F; F --> G{Acceptance Criteria Met?}; G -- Yes --> H[Methods are Cross-Validated]; G -- No --> I{Investigate Discrepancies}; }
Caption: Cross-Validation Workflow Diagram.
Acceptance Criteria for Cross-Validation:
According to regulatory guidelines, the mean concentration difference between the two methods should be within ±20% for at least 67% of the samples analyzed.
Discussion: Choosing the Right Method for Your Application
The choice between LC-MS/MS and UPLC-QTOF-MS for the analysis of this compound depends on the specific goals of your study.
-
For high-throughput, routine quantitative analysis in a well-characterized matrix, LC-MS/MS is the preferred method. Its superior sensitivity, robustness, and established workflows make it ideal for pharmacokinetic studies and therapeutic drug monitoring.
-
For method development, metabolite identification, and analysis in complex or poorly characterized matrices, UPLC-QTOF-MS offers significant advantages. The high-resolution, full-scan data provides a more comprehensive picture of the sample and can help identify potential interferences that might be missed by a targeted MRM approach.
Conclusion
Both LC-MS/MS and UPLC-QTOF-MS are powerful and reliable techniques for the quantification of this compound in biological matrices. A thorough cross-validation, as outlined in this guide, is essential to ensure data integrity and comparability when employing different analytical methods. The use of a high-purity, deuterated internal standard like this compound is fundamental to achieving the accuracy and precision required in regulated bioanalysis. By understanding the strengths and limitations of each technique, researchers can make informed decisions to select the most appropriate method for their specific analytical challenges.
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Sree, G. S., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. American Journal of Analytical Chemistry, 4(7), 351-359. [Link]
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A Technical Guide to Evaluating the Specificity of 5-Fluoro Paliperidone-d4 in Complex Matrices for High-Fidelity Bioanalysis
For researchers, scientists, and professionals in drug development, the quantification of paliperidone, an atypical antipsychotic, in complex biological matrices demands the utmost precision and accuracy. The cornerstone of a robust bioanalytical method, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the internal standard. An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte, ensuring it effectively compensates for variability during sample preparation and analysis. While deuterated analogs like Paliperidone-d4 are the current gold standard, novel variants such as 5-Fluoro Paliperidone-d4 are emerging.[1][2][3] This guide provides a comprehensive framework for evaluating the specificity of this compound, enabling an objective comparison of its performance against established alternatives.
Paliperidone, the active metabolite of risperidone, is primarily eliminated via renal excretion, with a significant portion of the dose excreted unchanged in urine.[4][5][6] While it undergoes minimal hepatic metabolism, several minor metabolic pathways have been identified.[4][5][7] The presence of these metabolites, along with endogenous matrix components, necessitates a highly specific analytical method to prevent interference and ensure accurate quantification.
The Ideal Internal Standard: A Theoretical Framework
A stable isotope-labeled (SIL) internal standard is considered the benchmark in quantitative mass spectrometry.[3][8][9] Its utility is predicated on its ability to co-elute with the analyte and exhibit identical behavior during extraction and ionization, thereby normalizing for matrix effects and instrumental variability.[2][3][9] The most commonly employed internal standard for paliperidone is Paliperidone-d4.[1][2][10] this compound, a structural analog with an additional fluorine atom and deuterium labeling, presents a compelling alternative that warrants rigorous evaluation.
The introduction of a fluorine atom in this compound may offer distinct advantages, such as altered chromatographic retention time, which could potentially enhance separation from paliperidone's metabolites or other interfering substances. However, this structural modification also necessitates a thorough investigation to ensure it does not negatively impact its ability to mimic the analyte's behavior in the mass spectrometer's ion source.
A Comparative Framework for Evaluating this compound
This section outlines a series of experiments designed to rigorously assess the specificity of this compound in comparison to the widely accepted Paliperidone-d4.
Chromatographic Selectivity and Co-elution
The degree of co-elution between the internal standard and the analyte is a critical factor. While complete co-elution is ideal for compensating for matrix effects, slight separation can be acceptable if both compounds elute in a region free from significant ion suppression or enhancement.
Experimental Protocol: Chromatographic Elution Profile
-
Prepare a solution containing both paliperidone and this compound.
-
Develop an LC method capable of separating paliperidone from its known metabolites. A reversed-phase column, such as a C18 or C8, with a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous component with a pH modifier (e.g., ammonium acetate or formic acid) is a common starting point.[1][10]
-
Inject the mixture and monitor the elution of both compounds using their specific multiple reaction monitoring (MRM) transitions.
-
Assess the retention times of paliperidone and this compound.
-
Compare the elution profile to that of Paliperidone-d4 under the same chromatographic conditions.
Matrix Effect Evaluation
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis.[11] A reliable internal standard must experience the same matrix effects as the analyte.
Experimental Protocol: Post-Column Infusion
-
Set up a post-column infusion of a standard solution of paliperidone and this compound into the LC eluent stream before it enters the mass spectrometer.
-
Inject a blank, extracted matrix sample (e.g., human plasma) onto the LC column.
-
Monitor the signal intensity of the infused compounds. Any deviation from a stable baseline indicates a region of ion suppression or enhancement.
-
Compare the ion suppression/enhancement profiles for both paliperidone and this compound. Ideally, the profiles should be identical.
Caption: Workflow for Post-Column Infusion Experiment.
Quantitative Assessment of Matrix Effects
A quantitative approach to evaluating matrix effects involves comparing the response of the analyte and internal standard in the presence and absence of the biological matrix.
Experimental Protocol: Matrix Factor Calculation
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank, extracted matrix spiked with the analyte and internal standard post-extraction.
-
Set C: Matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and internal standard:
-
MF = (Peak area in Set B) / (Peak area in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for matrix effects.
| Parameter | This compound | Paliperidone-d4 (Hypothetical) | Acceptance Criteria |
| Analyte MF | Experimental Value | Experimental Value | Close to 1.0 |
| Internal Standard MF | Experimental Value | Experimental Value | Close to 1.0 |
| IS-Normalized MF | Experimental Value | Experimental Value | 0.85 - 1.15 |
Specificity and Isobaric Interference
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components, including metabolites, impurities, and other drugs.[12][13][14] Isobaric interferences, compounds with the same nominal mass as the analyte or internal standard, can be a significant source of error.[12][13][14][15]
Experimental Protocol: Specificity Assessment
-
Analyze blank matrix samples from at least six different sources to check for endogenous interferences at the retention times of the analyte and internal standard.
-
Spike blank matrix with known metabolites of paliperidone at high concentrations and analyze to ensure they do not produce a signal in the MRM channels of the analyte or internal standard.
-
Investigate potential for cross-talk between the MRM transitions of the analyte and the internal standard by injecting high concentration solutions of each compound individually.
Caption: Experimental Workflow for Specificity Assessment.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in the development of a reliable bioanalytical method. While Paliperidone-d4 is a well-established choice, the novel analog this compound may offer advantages in terms of chromatographic separation from potential interferences. However, its suitability must be rigorously evaluated.
By following the experimental framework outlined in this guide, researchers can generate the necessary data to objectively compare the specificity of this compound to Paliperidone-d4 in complex matrices. A thorough evaluation of chromatographic behavior, matrix effects, and specificity will enable an informed decision on which internal standard will provide the highest data quality for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. This data-driven approach is in alignment with the principles of bioanalytical method validation outlined by regulatory agencies such as the FDA and EMA.[16][17]
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A Comparative Performance Evaluation of 5-Fluoro Paliperidone-d4 as an Internal Standard for the Bioanalysis of Paliperidone
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness.[1][2] This is especially true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, where variability from the sample matrix, extraction process, and instrument response can significantly impact data quality.[3][4] The ideal internal standard should closely mimic the physicochemical properties and analytical behavior of the analyte to effectively compensate for these variations.[1][2][5]
This guide provides an in-depth performance evaluation of a novel candidate, 5-Fluoro Paliperidone-d4, as an internal standard for the quantification of paliperidone. Paliperidone, an atypical antipsychotic and the primary active metabolite of risperidone, requires precise measurement in biological matrices for effective clinical management.[6][7][8][9] We will objectively compare the hypothetical performance of this compound against the widely accepted and utilized stable isotope-labeled (SIL) internal standard, Paliperidone-d4.[6][8][10] This comparison will be grounded in fundamental principles of bioanalytical method validation as outlined by regulatory bodies like the FDA.[11][12][13]
The Rationale for an Ideal Internal Standard
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) prior to sample processing.[2][12] Its primary role is to normalize the analyte's response, thereby correcting for inconsistencies. A stable isotope-labeled internal standard is considered the "gold standard" because its chemical structure and properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1][4][14][15]
Key performance characteristics of a suitable internal standard include:
-
Co-elution with the analyte: The IS should have a retention time as close as possible to the analyte to experience similar matrix effects.[1][16]
-
Similar extraction recovery: The efficiency of the extraction process should be comparable for both the analyte and the IS.[17]
-
Comparable ionization efficiency: The IS and analyte should respond similarly to ionization conditions in the mass spectrometer to effectively mitigate matrix-induced ion suppression or enhancement.[3][16][18]
-
Stability: The IS must be stable throughout the entire analytical process, from sample storage to final analysis.[17][19]
Contenders for Paliperidone Analysis
This guide evaluates two potential internal standards for the bioanalysis of paliperidone:
-
Paliperidone-d4: The established and commonly used deuterated internal standard for paliperidone.[6][8][9][10] Its performance is well-documented in numerous validated bioanalytical methods.
-
This compound: A novel, hypothetical structural analog of paliperidone. This compound combines deuterium labeling with a fluorine substitution on the benzisoxazole ring. The introduction of fluorine can alter the molecule's physicochemical properties, such as lipophilicity and pKa, which may influence its chromatographic behavior and extraction efficiency.
The core of our evaluation will be to determine if the structural modification in this compound offers any advantages or disadvantages compared to the standard Paliperidone-d4.
Experimental Design for Performance Comparison
To rigorously evaluate and compare the performance of this compound and Paliperidone-d4, a series of experiments should be conducted following established bioanalytical method validation guidelines.[11][13][20]
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the internal standards.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro Paliperidone-d4
This document provides essential safety and logistical information for the proper handling and disposal of 5-Fluoro Paliperidone-d4. As a deuterated and fluorinated analog of the potent atypical antipsychotic, Paliperidone, this compound requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven best practices.
Hazard Identification and Core Safety Principles
Understanding the intrinsic hazards of this compound is the foundation of its safe management. The toxicological properties are primarily dictated by the parent compound, Paliperidone. While deuteration is a non-radioactive isotopic substitution that generally does not alter the fundamental chemical hazards, the high potency of the active molecule remains the primary concern.[1]
The Safety Data Sheet (SDS) for Paliperidone classifies it as acutely toxic if swallowed.[2][3][4] Therefore, all waste generated, from the pure compound to trace-contaminated labware, must be treated as hazardous chemical waste.[1] Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety & Health Administration (OSHA), is non-negotiable.[5]
Hazard Profile Summary: Paliperidone (Parent Compound) | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :---: | :---: | :--- | | Acute Oral Toxicity |
| Danger | H301: Toxic if swallowed.[2][3][4] |Core Disposal Principles: Before proceeding to specific protocols, every action must be guided by these universal principles of hazardous waste management:
-
Segregation: Never mix incompatible waste streams.[6][7] Specifically, keep acidic, basic, organic, and solid wastes in separate, dedicated containers to prevent dangerous reactions.[8][9][10]
-
Containment: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[6][11] For liquids, secondary containment is mandatory to mitigate spills.[6][11]
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[9][11] The label must clearly identify all chemical constituents by their full names.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its associated waste.[9][12]
Step-by-Step Disposal Protocols
The proper disposal route for this compound depends on the form of the waste. The following protocols provide step-by-step guidance for different waste streams.
Protocol 2.1: Unused/Expired Solid Compound
This waste stream has the highest concentration of the active pharmaceutical ingredient and must be handled with the utmost care.
-
Container Selection: Keep the compound in its original, clearly labeled manufacturer's container. If this is not possible, use a new, clean, sealable container made of compatible material (e.g., amber glass or polyethylene).
-
Labeling: Affix a fully completed institutional Hazardous Waste Label to the container. Specify "this compound" as the sole constituent.
-
Storage: Store the sealed container in a designated, secure satellite accumulation area (SAA) away from incompatible materials.[11]
-
Pickup Request: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[6] Do not accumulate more than one quart of this type of acutely hazardous waste.[8]
Protocol 2.2: Contaminated Laboratory Debris (Non-Sharps)
This category includes items with trace contamination, such as gloves, bench paper, weighing papers, and pipette tips.
-
Segregation: Place all contaminated solid debris into a dedicated waste container, separate from all other waste types.
-
Container: Use a designated container, often a plastic-lined drum or bucket, clearly labeled for "Chemically Contaminated Material" or "Hazardous Waste Debris."[7] Do not use biohazard bags.[6]
-
Labeling: The container must have a Hazardous Waste Label listing "this compound" and any solvents used for decontamination.
-
Closure: Keep the container closed with a lid when not in use.[6][7]
-
Disposal: When full, seal the container and request a pickup from EHS.
Protocol 2.3: Contaminated Sharps
This stream includes needles, syringes, scalpels, and any broken glassware that is contaminated with this compound.
-
Container: Use a rigid, puncture-resistant sharps container specifically designated for chemically contaminated sharps.[7][8] These are often a different color (e.g., yellow or white) than the red containers used for biohazardous sharps.
-
Labeling: The container must be clearly labeled as "Chemically Contaminated Sharps." Deface any biohazard symbols if using a repurposed container.[7] Affix a Hazardous Waste Label detailing the chemical contaminants.
-
Handling: Use tongs or forceps to handle sharps whenever possible.[9][12] Never attempt to recap, bend, or break needles.
-
Disposal: Once the container is three-quarters full, seal it securely and request a pickup from EHS for disposal, likely via incineration.[9][12]
Protocol 2.4: Liquid Waste and Rinsate
This includes solutions from experiments and solvent rinses from decontaminating glassware.
-
Segregation is Key: This is the most critical step. The choice of disposal container depends entirely on the solvent.
-
Halogenated Solvents: If dissolved in solvents like dichloromethane or chloroform, collect in a container labeled "Halogenated Organic Waste."
-
Non-Halogenated Solvents: If dissolved in solvents like methanol, ethanol, or acetonitrile, collect in a container labeled "Non-Halogenated Organic Waste."
-
Aqueous Solutions: Collect in a container labeled "Aqueous Hazardous Waste." Do not dispose of aqueous solutions down the drain, regardless of concentration.[6]
-
-
Container: Use a sealable, chemically compatible container (e.g., glass or polyethylene) stored in secondary containment.[6][11]
-
Labeling: Label the container with a Hazardous Waste tag, listing the full name of the solvent(s) and "this compound." Maintain a running log of the approximate concentrations and volumes added.
-
Storage & Disposal: Keep the container tightly sealed in a well-ventilated area, such as a fume hood.[10] When full, request a pickup from EHS.
Protocol 2.5: Decontamination of Empty Containers
Empty containers that held the pure compound must be properly decontaminated before they can be disposed of as regular lab glass or plastic.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol).[1]
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste according to Protocol 2.4.[1] This is a regulatory requirement.
-
Deface Label: After the triple rinse, completely obliterate or remove the original manufacturer's label.
-
Final Disposal: The clean, defaced container can now be disposed of in the appropriate receptacle for broken glass or laboratory plastic waste.[1]
Disposal Workflow Diagram
The following diagram provides a visual decision-making tool for segregating waste streams associated with this compound.
Caption: Waste segregation workflow for this compound.
Regulatory Compliance and Final Authority
All laboratory waste disposal is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] This guide is based on federal standards and best practices; however, state and local regulations may be more stringent.[14]
The final and absolute authority on chemical waste disposal is your institution's EHS department. Always consult with them to ensure your procedures are fully compliant with all applicable regulations. This document serves as a guide to empower you with the knowledge to manage your waste safely and responsibly, but it does not supersede institutional protocols.
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A Senior Application Scientist's Guide to Handling 5-Fluoro Paliperidone-d4: Personal Protective Equipment and Disposal
This guide provides a comprehensive operational plan for the safe handling and disposal of 5-Fluoro Paliperidone-d4 in a research environment. As a deuterated analog of a potent atypical antipsychotic, this compound requires meticulous handling to mitigate risks associated with its pharmacological activity and chemical properties. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and integrity in your laboratory.
Understanding the Compound: A Dual-Risk Profile
This compound presents a dual-risk profile that informs all safety protocols.
-
Isotopic Nature : The "d4" designation indicates that four hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope.[7] This substitution is a common strategy in drug development to alter the compound's metabolic rate, potentially leading to a longer half-life (the kinetic isotope effect).[8][9] While deuterium itself is not hazardous[10], the altered pharmacokinetics mean that the principles of As Low As Reasonably Achievable (ALARA) exposure are paramount. For handling purposes, in the absence of specific data for the deuterated version, one must conservatively adopt the safety precautions for the non-deuterated parent compound.[7]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most tangible barrier between the researcher and the chemical.[11][12] Its use must be deliberate and informed by the specific task being performed.
Hand Protection: The First Line of Defense
Skin contact is a primary route of exposure for hazardous drugs.[11] Therefore, robust hand protection is non-negotiable.
-
Protocol : Double-gloving is mandatory for all handling activities.
-
Inner Glove : A standard nitrile examination glove.
-
Outer Glove : A chemotherapy-rated nitrile glove tested according to the ASTM D6978 standard. This standard specifically measures the permeation of chemotherapy and other hazardous drugs.[12]
-
-
Causality : The outer glove provides primary chemical resistance. The inner glove protects the skin during the doffing (removal) of the highly contaminated outer glove. Powder-free gloves must be used to prevent the aerosolization of drug particles that can adhere to the powder.[11] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a breach is observed.[11]
Body Protection: Shielding Against Contamination
-
Protocol : A disposable, solid-front, long-sleeved gown with elastic cuffs is required. The gown material should be low-lint and demonstrated to be resistant to chemical permeation.[12][13] The cuffs of the outer gloves should be pulled over the cuffs of the gown to create a sealed interface.[11]
-
Causality : This prevents contamination of personal clothing and skin. A solid front provides maximum protection against spills, while the sealed glove-gown interface protects the wrists, a common area of exposure.
Eye and Face Protection: Preventing Splash and Aerosol Exposure
-
Protocol : For handling solids or preparing solutions, chemical safety goggles are the minimum requirement.[14] When there is a significant risk of splashing (e.g., transferring large volumes of solutions), a full-face shield must be worn in addition to safety goggles.[11][14]
-
Causality : Standard safety glasses do not provide adequate protection from splashes or fine particulates. Goggles form a seal around the eyes, and a face shield protects the entire face from direct splashes.[11]
Respiratory Protection: Mitigating Inhalation Risk
-
Protocol : All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize aerosol generation.[10] If such an enclosure is not available or during a large-scale cleanup, a NIOSH-approved N95 respirator is required.[13]
-
Causality : Fine powders can be easily aerosolized, creating a significant inhalation hazard. A fume hood provides primary engineering control to capture these particles at the source. An N95 respirator serves as a secondary protective measure for the user.
Operational and Disposal Plan
A procedural approach ensures that safety is integrated into every step of the workflow, from receiving the compound to its final disposal.
PPE Recommendation Summary
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of nitrile gloves | Lab Coat | Safety Glasses | Not typically required |
| Weighing Solid Compound | Double nitrile gloves (outer chemo-rated) | Disposable Gown | Safety Goggles | Required (in Fume Hood) |
| Preparing Solutions | Double nitrile gloves (outer chemo-rated) | Disposable Gown | Goggles & Face Shield | Recommended (in Fume Hood) |
| Conducting Experiment | Double nitrile gloves (outer chemo-rated) | Disposable Gown | Safety Goggles | As per risk assessment |
| Spill Cleanup | Double nitrile gloves (outer chemo-rated) | Disposable Gown | Goggles & Face Shield | N95 Respirator |
| Waste Disposal | Double nitrile gloves (outer chemo-rated) | Disposable Gown | Safety Goggles | Not typically required |
Step-by-Step Handling Workflow
-
Preparation : Designate a specific area for handling the compound, preferably within a fume hood. Assemble all necessary equipment, PPE, and waste containers before retrieving the chemical.
-
Donning PPE :
-
Put on the inner pair of gloves.
-
Don the disposable gown, ensuring complete coverage.
-
Don the outer pair of chemotherapy-rated gloves, pulling the cuffs over the gown sleeves.
-
Don eye/face protection.
-
Don respiratory protection, if required.
-
-
Handling : Perform all manipulations within the fume hood. Use tools like spatulas and weighing paper to avoid direct contact. When preparing solutions, add the solvent to the powder slowly to prevent aerosolization.
-
Decontamination : After handling, decontaminate all surfaces with a suitable solvent (e.g., 70% isopropanol), followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.
-
Doffing PPE : This process is critical to prevent self-contamination.
-
Remove the outer gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste bin.
-
Remove the gown by rolling it away from the body and turning it inside out. Dispose of it.
-
Remove face/eye protection.
-
Remove the inner gloves using the same inside-out technique.
-
Wash hands thoroughly with soap and water.[15]
-
Disposal Plan
-
Solid Waste : All contaminated disposable items, including gloves, gowns, weighing papers, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container for chemical waste.[5][6]
-
Empty Containers : The original vial containing this compound is considered hazardous waste. It should be triple-rinsed with an appropriate solvent (e.g., methanol or acetonitrile).[7] The rinsate must be collected and disposed of as liquid hazardous waste.[7] After rinsing, the original label should be defaced, and the container can be disposed of as regular laboratory glass waste.[7]
-
Liquid Waste : All solutions containing the compound and the rinsate from container cleaning must be collected in a designated, sealed hazardous liquid waste container.
Visual Workflow and References
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Disposal of deuterium (D₂). Synergy Recycling.
- Shared care guidelines: PALIPERIDONE PALMIT
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista.
- PPE Requirements Hazardous Drug Handling.
- Personal Protective Equipment.
- INVEGA SUSTENNA® (paliperidone palmitate) extended-release injectable suspension, for intramuscular use.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Deuterium Labeled Compounds. ZEOCHEM.
- Deuterium in drug discovery: progress, opportunities and challenges. (2023-06-05).
- Paliperidone Palmitate Extended Release Suspension Intramuscular.
- GUIDELINES FOR THE USE OF PALIPERIDONE PALMITATE INJECTION. (2021-12-05). KMPT formulary.
- Practical guidance for dosing and switching paliperidone palmitate treatment in p
- Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
- Paliperidone - Safety Data Sheet. (2024-10-28). Cayman Chemical.
- Toxicity and Clinical Outcomes of Paliperidone Exposures Reported to U.S. Poison Centers.
- Paliperidone poisoning and measurable plasma concentrations 2.5 years after last administered dose: A case report. (2024-03-07). PMC - NIH.
- Safety D
- SAFETY D
- SAFETY DATA SHEET. (2025-09-10). J&J Medical Connect.
- Paliperidone Extended-Release Tablets Safety D
- Crippling Side Effects Induced by Paliperidone Palmitate Treatment: A Case Report. (2021-02-27). NIH.
- Paliperidone (oral route) - Side effects & dosage. Mayo Clinic.
- The Effects of Paliperidone Palmitate 1 Month on the Employment Status and Social Functioning of P
- Paliperidone | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Paliperidone - LiverTox. (2023-06-09). NCBI Bookshelf - NIH.
- Important Safety Information (ISI).
- Efficacy, safety, and impact on hospitalizations of paliperidone palmitate in recent-onset schizophrenia. PMC - PubMed Central.
- Adverse Reactions.
Sources
- 1. tewv.nhs.uk [tewv.nhs.uk]
- 2. Paliperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Restricted [jnjmedicalconnect.com]
- 6. lupin.com [lupin.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 11. pppmag.com [pppmag.com]
- 12. gerpac.eu [gerpac.eu]
- 13. pogo.ca [pogo.ca]
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- 15. biosynth.com [biosynth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
